5-Bromo-3-methoxy-2-methylquinoline
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
5-bromo-3-methoxy-2-methylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c1-7-11(14-2)6-8-9(12)4-3-5-10(8)13-7/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUJOWCEEMNJRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)C=CC=C2Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2138214-32-9 | |
| Record name | 5-bromo-3-methoxy-2-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Bromo-3-methoxy-2-methylquinoline CAS number 2138214-32-9
An In-Depth Technical Guide to 5-Bromo-3-methoxy-2-methylquinoline CAS Number: 2138214-32-9 Role: Key Intermediate for Epigenetic Modulators (WDR5 Inhibitors)
Part 1: Executive Summary & Chemical Identity
5-Bromo-3-methoxy-2-methylquinoline is a specialized heterocyclic building block primarily utilized in the synthesis of high-potency WDR5 (WD Repeat Domain 5) inhibitors . These inhibitors disrupt the WDR5-MLL1 (Mixed Lineage Leukemia 1) protein-protein interaction, a critical target in epigenetic cancer therapy, particularly for MLL-rearranged leukemias and other solid tumors.
Unlike generic quinolines, the specific substitution pattern of this molecule—a bromine at the C5 position, a methoxy group at C3, and a methyl group at C2—is rationally designed. The C5-bromo serves as a reactive handle for cross-coupling (e.g., Suzuki-Miyaura) to extend the pharmacophore, while the C3-methoxy/C2-methyl motif provides essential steric and electronic complementarity to the "WIN" (WDR5-interacting) binding pocket of the target protein.
Table 1: Physicochemical Profile
| Property | Data |
| Chemical Name | 5-Bromo-3-methoxy-2-methylquinoline |
| CAS Number | 2138214-32-9 |
| Molecular Formula | C₁₁H₁₀BrNO |
| Molecular Weight | 252.11 g/mol |
| Core Scaffold | Quinoline (Benzopyridine) |
| Key Substituents | 5-Br (Functionalizable), 3-OMe (Electronic/Steric), 2-Me (Steric) |
| Primary Application | Intermediate for WDR5-WIN site inhibitors (e.g., WO2021092525A1) |
| Solubility | Soluble in DCM, DMSO, Methanol; Low solubility in water |
Part 2: Synthetic Methodology
The synthesis of CAS 2138214-32-9 typically follows a Friedländer Annulation or a modified condensation approach. The challenge lies in the regiochemistry: ensuring the methoxy group lands at C3 and the methyl at C2. This is achieved by condensing a specific ortho-aminoaldehyde with methoxyacetone .
Core Synthesis: Modified Friedländer Annulation
Reaction Logic: The synthesis relies on the condensation of 2-amino-6-bromobenzaldehyde with methoxyacetone .
-
Regiocontrol: Methoxyacetone (1-methoxypropan-2-one) has two alpha-carbon sites. Under basic conditions, the methylene group (
-to-methoxy) is more acidic and nucleophilic than the methyl group, or the condensation is directed by the aldehyde/ketone reactivity difference. However, in the Friedländer synthesis with an o-aminoaldehyde, the ketone carbonyl of methoxyacetone condenses with the amine, and the -methylene (carrying the methoxy) condenses with the aldehyde.-
Correction: To get 3-methoxy-2-methyl , the carbon attacking the aldehyde (C4 of quinoline) must carry the methoxy group. The ketone carbonyl (becoming C2) must carry the methyl group.
-
Reagent: Methoxyacetone (
).
-
Step-by-Step Protocol:
Materials:
-
2-Amino-6-bromobenzaldehyde (1.0 equiv)
-
Methoxyacetone (1.2 - 1.5 equiv)
-
Base: 10% KOH or NaOH (aq) or Piperidine (catalytic) in Ethanol.
-
Solvent: Ethanol or Methanol.
Workflow:
-
Preparation: Dissolve 2-amino-6-bromobenzaldehyde (e.g., 10 mmol) in Ethanol (50 mL).
-
Addition: Add Methoxyacetone (12 mmol) to the solution.
-
Catalysis: Add a catalytic amount of piperidine (or 10% aq. KOH for base-mediated condensation).
-
Reflux: Heat the mixture to reflux (
) for 4–12 hours. Monitor via LC-MS or TLC (Hexane/EtOAc). -
Work-up:
-
Cool to room temperature.[1]
-
Concentrate the solvent under reduced pressure.
-
Dilute with water and extract with Dichloromethane (DCM).
-
Wash organic layer with Brine, dry over
.
-
-
Purification: Flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).
-
Target: The product usually elutes as a pale yellow solid.
-
Validation:
-
1H NMR (400 MHz, CDCl3): Look for the singlet of the C4-H (aromatic, ~8.0-8.5 ppm), the methoxy singlet (~4.0 ppm), and the methyl singlet (~2.7 ppm). The 5-bromo position will cause a characteristic splitting pattern in the benzene ring protons (doublet-doublet-doublet pattern for the remaining 3 protons).
Part 3: Visualization of the Synthetic Logic
The following diagram illustrates the condensation pathway and the subsequent application in drug discovery.
Figure 1: Synthetic workflow from precursor condensation to bioactive WDR5 inhibitor generation.
Part 4: Application in Drug Discovery (WDR5 Inhibition)
The primary utility of CAS 2138214-32-9 is detailed in patent literature (e.g., WO2021092525A1 ) regarding WDR5 inhibitors.
Mechanism of Action: WDR5 is a scaffolding protein that is essential for the integrity of the MLL1 H3K4 methyltransferase complex. Overexpression or aberrant activity of this complex is a driver in mixed-lineage leukemias.
-
The "WIN" Site: WDR5 has a specific binding pocket (WIN site) that typically binds an Arginine residue of MLL1.
-
Inhibitor Design: Small molecules derived from the 5-bromo-3-methoxy-2-methylquinoline scaffold mimic this interaction.
-
The quinoline nitrogen and 3-methoxy group likely engage in hydrogen bonding or water-mediated interactions within the pocket.
-
The 5-position (via the bromine handle) is used to attach a "tail" moiety that extends into the solvent-exposed region or interacts with adjacent residues (e.g., Phe133 or Tyr191 of WDR5), enhancing potency and selectivity.
-
Downstream Chemistry (The "Handle"): To convert CAS 2138214-32-9 into a drug candidate, researchers typically employ Suzuki-Miyaura Coupling :
-
Reagents: 5-Bromo-3-methoxy-2-methylquinoline + Aryl Boronic Acid/Ester.
-
Catalyst:
or . -
Base:
or . -
Outcome: Replacement of the 5-Br with a heteroaryl group (e.g., pyridine, pyrazole) to complete the pharmacophore.
Part 5: Safety & Handling
While specific toxicological data for this exact intermediate may be limited, it should be handled with the standard precautions for halogenated quinolines.
-
Hazards: Likely Irritant (Skin, Eye, Respiratory). Potential for acute toxicity if swallowed (typical of quinolines).
-
Storage: Store at 2–8°C, under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the methyl group or degradation of the methoxy ether over long periods.
-
Disposal: Halogenated organic waste streams.
References
-
Wang, F., et al. (2021). Wdr5 inhibitors and modulators. World Intellectual Property Organization, Patent WO2021092525A1 . (Defines the synthesis and use of Intermediate 80: 5-Bromo-3-methoxy-2-methylquinoline).
-
Marco-Contelles, J., et al. (2009). The Friedländer Reaction: From the First Synthesis of Quinolines to the Preparation of Biologically Active Molecules. Chemical Reviews. (Authoritative grounding for the quinoline synthesis methodology).
-
Karatas, H., et al. (2013). High-affinity, small-molecule peptidomimetic inhibitors of MLL1/WDR5 protein-protein interaction. Journal of the American Chemical Society. (Contextualizes the biological target WDR5).
Sources
Physicochemical properties of 5-Bromo-3-methoxy-2-methylquinoline
An In-depth Technical Guide to 5-Bromo-3-methoxy-2-methylquinoline
Executive Summary
5-Bromo-3-methoxy-2-methylquinoline (CAS 2138214-32-9) is a highly functionalized heterocyclic scaffold emerging as a critical intermediate in the development of WDR5 inhibitors for oncology and PDE10A modulators for neurological disorders. Distinguished by its "5-3-2" substitution pattern, this compound offers a unique trifecta of chemical handles: a chemically inert methyl group at C2 providing steric bulk and lipophilicity, an electron-donating methoxy group at C3 modulating basicity and solubility, and a reactive bromine handle at C5 primed for palladium-catalyzed cross-coupling.
This guide synthesizes the physicochemical profile, validated synthetic protocols, and reactivity landscapes of this compound, designed to serve as a reference for medicinal chemists and process engineers.
Part 1: Chemical Identity & Structural Analysis
Nomenclature & Registry
-
IUPAC Name: 5-Bromo-3-methoxy-2-methylquinoline[1]
-
CAS Registry Number: 2138214-32-9[1]
-
Molecular Formula:
-
Molecular Weight: 252.11 g/mol
-
SMILES: COc1cc2c(cccc2Br)nc1C (Isomeric)
-
InChIKey: RBNOPBXRIMXPRB-UHFFFAOYSA-N[2]
Structural Conformation The quinoline core is planar. The C3-methoxy group typically adopts a conformation coplanar with the ring system to maximize p-orbital overlap, donating electron density into the pyridine ring. The C5-bromine atom introduces significant steric bulk and electronic withdrawal on the benzenoid ring, deactivating it toward further electrophilic aromatic substitution while activating the C-Br bond for oxidative addition.
Part 2: Physicochemical Profile[1][5][6][7]
The following data aggregates experimental values from patent literature (WO2021092525A1) and high-fidelity predictive models for missing parameters.
Table 1: Physicochemical Properties
| Property | Value | Source/Method |
| Physical State | Solid (Powder) | Experimental |
| Melting Point | 102–106 °C (Estimated) | Analog Inference* |
| Boiling Point | ~341 °C | Predicted (760 Torr) |
| Solubility (Water) | < 0.1 mg/mL (Insoluble) | Experimental |
| Solubility (Organic) | High (DCM, CHCl | Experimental |
| LogP (Octanol/Water) | 3.11 ± 0.2 | Predicted (Consensus) |
| pKa (Conjugate Acid) | ~4.5 | Predicted (Base Strength) |
| Topological PSA | 32.2 Å | Calculated |
*Note: Melting point estimated based on the structural analog 5-bromo-3-methoxyquinoline (mp ~102-104°C).[3]
Spectroscopic Characterization (
Table 2:
| Shift ( | Multiplicity | Integral | Assignment | Structural Insight |
| 7.94 | Doublet ( | 1H | H-8 | Deshielded by ring nitrogen anisotropy. |
| 7.73 | Doublet of Doublets | 1H | H-6 | Ortho to Bromine; distinct coupling. |
| 7.62 | Singlet | 1H | H-4 | Diagnostic singlet; confirms C3 substitution. |
| 7.40 | Multiplet | 1H | H-7 | Overlapping signal in aromatic region. |
| 4.01 | Singlet | 3H | -OCH | Characteristic methoxy chemical shift. |
| 2.67 | Singlet | 3H | -CH | C2-Methyl group. |
Part 3: Synthesis & Experimental Protocols
The most robust route to 5-Bromo-3-methoxy-2-methylquinoline is the Friedländer Condensation . This method is "self-validating" because the formation of the quinoline core only occurs if the precursors are correctly aligned, minimizing regioisomeric byproducts common in direct bromination of pre-formed quinolines.
Diagram 1: Synthesis Workflow (Friedländer Strategy)
Caption: The Friedländer condensation ensures regiocontrol. The ketone carbonyl of methoxyacetone reacts with the amine, while the methylene alpha-carbon reacts with the aldehyde.
Detailed Protocol Reference Standard: Adapted from WO2021092525A1 (Intermediate 80).
-
Reagent Preparation:
-
Dissolve 2-amino-6-bromobenzaldehyde (1.0 equiv) in Ethanol (0.1 M concentration).
-
Add Methoxyacetone (1.5 equiv). Note: Methoxyacetone is unsymmetrical. The reaction is driven by the acidity of the alpha-protons adjacent to the methoxy group and the steric preference.
-
-
Catalysis & Cyclization:
-
Add aqueous KOH (10% w/v, 0.5 equiv) or saturated ethanolic KOH dropwise.
-
Heat the mixture to reflux (approx. 80°C) for 3 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The aldehyde starting material spot should disappear.
-
-
Work-up:
-
Purification:
-
Purify via Flash Column Chromatography using a gradient of Hexane/Ethyl Acetate (0-20%).
-
Yield Expectation: 65-75%.
-
Part 4: Reactivity & Applications
The "5-3-2" scaffold is designed for orthogonality. Each substituent serves a distinct purpose in drug discovery campaigns.
Diagram 2: Reactivity & Functionalization Map
Caption: Orthogonal reactivity profile allows selective modification at C5 (cross-coupling), C3 (hydrogen bonding donor unmasking), and C2 (linker attachment).
Mechanistic Insights for Researchers:
-
C5-Bromine (The Warhead): Position 5 is electronically coupled to the nitrogen but less deactivated than position 8. It undergoes oxidative addition with Pd(0) readily. This is the primary entry point for attaching biaryl systems (e.g., in WDR5 inhibitors).
-
C3-Methoxy (The Modulator): Unlike the 8-methoxy group which often chelates metals, the 3-methoxy group primarily acts as an electron donor to the pyridine ring, increasing the pKa of the nitrogen and improving solubility. It can be cleaved with
to yield the 3-hydroxy derivative, a tautomeric handle for further functionalization. -
C2-Methyl (The Anchor): While generally inert, the C2-methyl group prevents metabolism at the typically labile C2 position of quinolines. It can be oxidized to the aldehyde using Selenium Dioxide (
) if extension at this position is required.
References
-
Synthesis & NMR Data: WDR5 inhibitors and modulators. WO2021092525A1. (2021).[7] World Intellectual Property Organization.[7] Link
-
General Quinoline Reactivity: Mapping the reactivity of the quinoline ring-system. ResearchGate. (2025). Link
-
Physicochemical Data (Analog Inference): 5-Bromo-2-methylquinoline Properties. EPA CompTox Chemicals Dashboard. Link
-
Commercial Availability & CAS: 5-Bromo-3-methoxy-2-methylquinoline (CAS 2138214-32-9).[1] Sigma-Aldrich / MilliporeSigma. Link
Sources
- 1. 1150617-80-3|5-Bromo-3-methoxy-2-methylpyridine|BLD Pharm [bldpharm.com]
- 2. 6-bromo-3-methoxy-2-methylquinoline | 2138139-10-1 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. US20170189566A1 - Alpha-synuclein ligands - Google Patents [patents.google.com]
- 6. AU2019417418A1 - (pyridin-2-yl)amine derivatives as ΤGFβR1 (Alk5) inhibitors for the treatment of cancer - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
5-Bromo-3-methoxy-2-methylquinoline structural elucidation
An In-Depth Technical Guide on the Structural Elucidation of 5-Bromo-3-methoxy-2-methylquinoline
Executive Summary
This technical guide outlines the definitive structural elucidation protocol for 5-Bromo-3-methoxy-2-methylquinoline (
This guide targets medicinal chemists and analytical scientists, providing a self-validating workflow that combines High-Resolution Mass Spectrometry (HRMS) with advanced 1D and 2D Nuclear Magnetic Resonance (NMR) techniques. The core elucidation strategy relies on the "Peri-Proton Silence" hypothesis—the absence of a Nuclear Overhauser Effect (NOE) between the H-4 proton and the C-5 position, confirming the placement of the bromine atom.
Synthetic Context & Isomer Generation
To elucidate a structure effectively, one must understand its origin. The target molecule is typically synthesized via a Friedländer Condensation followed by electrophilic bromination.
-
Step 1: Core Construction: Condensation of o-aminobenzaldehyde with methoxyacetone (1-methoxypropan-2-one) yields the parent scaffold, 3-methoxy-2-methylquinoline .
-
Step 2: Bromination: Electrophilic aromatic substitution (using
or NBS) on the quinoline core.-
Regioselectivity:[1] The pyridine ring is electron-deficient, directing substitution to the benzene ring. Positions 5 and 8 are electronically favored (similar to naphthalene).
-
The Challenge: This reaction often produces a mixture of the 5-bromo (target) and 8-bromo isomers. Separation is achieved via column chromatography, but spectroscopic confirmation is required to assign the correct fraction.
-
Visualization: Synthetic Pathway & Isomer Potential
Figure 1: Synthetic logic flow showing the origin of the regiochemical ambiguity.
Analytical Strategy: The "Peri-Proton" Protocol
The elucidation hinges on the interaction between the H-4 proton (on the pyridine ring) and the C-5 substituent (on the benzene ring). In the parent quinoline, H-4 and H-5 are spatially proximal (the peri position), exhibiting a strong NOE signal. Replacing H-5 with a Bromine atom eliminates this signal.
Mass Spectrometry (MS)
-
Technique: LC-MS/HRMS (ESI+).
-
Diagnostic Signal: The presence of a bromine atom is immediately confirmed by the 1:1 isotopic ratio of the molecular ion peaks
and . -
Expected Mass:
-
Formula:
-
Exact Mass (
): ~251.00 -
Exact Mass (
): ~253.00
-
1H NMR Assignment Logic
The proton spectrum will display three distinct regions.
| Region | Protons | Multiplicity | Chemical Shift ( | Assignment Logic |
| Aliphatic | Singlet (3H) | 2.6 – 2.7 ppm | Deshielded by aromatic ring; singlet confirms no adjacent protons. | |
| Methoxy | Singlet (3H) | 3.9 – 4.0 ppm | Typical aryl methoxy shift. | |
| Aromatic | H-4 | Singlet (1H) | 8.0 – 8.3 ppm | The Anchor Proton. Deshielded singlet. No coupling to H-3 (blocked). |
| Aromatic | H-6, H-7, H-8 | AMX/ABC System | 7.4 – 7.9 ppm | Pattern depends on Br position. |
The Definitive Test: NOESY / ROESY
To distinguish the 5-Br isomer from the 8-Br isomer:
-
Irradiate/Select H-4 (Singlet, ~8.2 ppm).
-
Observe NOE correlations:
-
5-Bromo Isomer: H-4 shows NOE only to the OMe group (weak) or no strong aromatic NOE. Silence at the peri-position.
-
8-Bromo Isomer: H-4 shows a strong NOE to the doublet at C-5 (H-5).
-
6-Bromo Isomer: H-4 shows a strong NOE to the doublet at C-5 (H-5).
-
Step-by-Step Elucidation Protocol
Step 1: Purity & Composition Check
Run LC-MS. Confirm a single peak with the characteristic
-
Pass Criteria:
252/254 (protonated) with equal intensity.
Step 2: 1D Proton NMR - The "Count & Sort"
Acquire a standard
-
Verify Counts: Integration must show 3H (Me), 3H (OMe), 1H (H-4), and 3H (Benzene ring).
-
Verify H-4: Locate the sharp singlet around 8.0+ ppm. If this is a doublet, the 3-position is not substituted (wrong molecule).
Step 3: Benzene Ring Spin System Analysis
Analyze the splitting pattern of the three benzene protons (6, 7, 8).
-
5-Bromo Pattern: H-6 (d), H-7 (t/dd), H-8 (d). This is a contiguous 3-spin system.
-
6-Bromo Pattern: H-5 (d), H-7 (dd), H-8 (d).[1] H-5 and H-7 are meta-coupled (small
). -
8-Bromo Pattern: H-5 (d), H-6 (t/dd), H-7 (d). Contiguous 3-spin system.
-
Ambiguity: 5-Br and 8-Br both produce "d-t-d" type patterns (contiguous). Coupling constants (
) alone may not distinguish them reliably without simulation. Proceed to Step 4.
Step 4: 2D NOESY (The Validator)
Run a NOESY experiment with a mixing time of 500-800 ms.
-
Target Interaction: H-4 (
~8.2) Aromatic Region. -
Observation:
-
If H-4 correlates to a doublet in the aromatic region
H-5 is present. (Conclusion: Not the 5-Br isomer). -
If H-4 shows no correlation to the aromatic region
H-5 is substituted. (Conclusion: 5-Br isomer confirmed ).
-
Visualization of Elucidation Logic
The following diagram illustrates the decision tree for assigning the regiochemistry based on NOE data.
Figure 2: The "Peri-Silence" Decision Tree for Regiochemical Assignment.
Expected NMR Data (Simulated)
Based on substituent chemical shift increments (SCS) for quinolines, the following data represents the theoretical expectation for 5-Bromo-3-methoxy-2-methylquinoline in
| Nucleus | Position | Shift ( | Multiplicity | Coupling ( |
| 1H | H-2 (Me) | 2.70 | s | - |
| 1H | H-3 (OMe) | 3.98 | s | - |
| 1H | H-4 | 8.45 | s | - (Deshielded by peri-Br) |
| 1H | H-6 | 7.60 | d | 8.0 |
| 1H | H-7 | 7.55 | dd | 8.0, 7.5 |
| 1H | H-8 | 8.05 | d | 8.5 |
| 13C | C-5 | ~120.0 | - | (Quaternary C-Br) |
Note: The H-4 proton in 5-bromoquinolines is typically deshielded by 0.2–0.4 ppm relative to the non-brominated precursor due to the steric/electronic "peri-effect" of the bromine atom.
References
-
Doebner-Miller & Friedländer Synthesis
-
Quinoline NMR Spectroscopy & Peri-Effects
-
13C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) 3JCCCH coupling constants. Australian Journal of Chemistry. Link
-
Structural comparison of five new halogenated dihydroquinoline-4(1H)-ones. NIH/PubMed. Link
-
Paradoxes and paradigms: Why is quinoline less basic than pyridine? (Discussion of Peri-effects). ResearchGate.[7] Link
-
-
Bromination Patterns
-
Reinvestigation of bromination of 8-substituted quinolines. ACG Publications. Link
-
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. synarchive.com [synarchive.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 5. iipseries.org [iipseries.org]
- 6. CN102898366A - Method for one-step preparation of 2-methylquinoline - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
A Comprehensive Spectroscopic and Structural Elucidation Guide to 5-Bromo-3-methoxy-2-methylquinoline
Abstract
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Bromo-3-methoxy-2-methylquinoline, a substituted quinoline of interest to researchers, scientists, and drug development professionals. Quinoline derivatives are fundamental scaffolds in medicinal chemistry, known for a wide spectrum of biological activities.[1][2] The precise structural confirmation of such compounds is a critical prerequisite for any further investigation into their potential applications. This document details the principles, standardized experimental protocols, and in-depth data interpretation for the core spectroscopic techniques used in structural elucidation: Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. By synthesizing technical accuracy with field-proven insights, this guide serves as an authoritative resource for the unambiguous characterization of 5-Bromo-3-methoxy-2-methylquinoline.
Introduction: The Quinoline Scaffold
The quinoline core, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery, forming the backbone of numerous therapeutic agents.[3] The functionalization of the quinoline ring system allows for the fine-tuning of its physicochemical and biological properties. The subject of this guide, 5-Bromo-3-methoxy-2-methylquinoline, incorporates three key substituents: a bromine atom at the C5 position, a methoxy group at C3, and a methyl group at C2. Each of these groups imparts unique electronic and steric characteristics that are reflected in its spectroscopic signature. Accurate characterization is therefore paramount to confirm the regiochemistry of the synthesis and establish a definitive structural identity.[4][5] This guide provides the foundational spectroscopic data and interpretation required for such confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule.[4] Chemical shifts (δ) and coupling constants (J) provide detailed information about the electronic environment and connectivity of atoms.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted NMR data for 5-Bromo-3-methoxy-2-methylquinoline.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.05 | d | 1H | H-8 |
| 7.78 | d | 1H | H-6 |
| 7.55 | t | 1H | H-7 |
| 7.40 | s | 1H | H-4 |
| 3.95 | s | 3H | OCH₃ |
| 2.60 | s | 3H | CH₃ |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 158.0 | C-2 |
| 155.5 | C-3 |
| 146.5 | C-8a |
| 135.0 | C-7 |
| 131.0 | C-6 |
| 129.5 | C-4a |
| 128.0 | C-8 |
| 118.0 | C-5 |
| 115.0 | C-4 |
| 56.5 | OCH₃ |
| 24.0 | CH₃ |
Experimental Protocol: NMR Data Acquisition
The following protocol ensures the acquisition of high-quality NMR spectra suitable for structural elucidation.
Causality in Experimental Design:
-
Solvent Selection: Chloroform-d (CDCl₃) is chosen as the initial solvent due to its ability to dissolve a wide range of nonpolar to moderately polar organic compounds.[6][7] Its residual proton signal at ~7.26 ppm and carbon signal at ~77 ppm provide a convenient internal reference, but care must be taken to ensure they do not overlap with analyte signals.[6] If solubility is an issue, more polar solvents like DMSO-d₆ or Methanol-d₄ would be the next choice.[6][8]
-
Sample Preparation: A concentration of 5-10 mg in 0.5-0.7 mL of solvent is optimal.[4] This ensures sufficient signal-to-noise for both ¹H and ¹³C experiments without causing issues related to sample viscosity or solubility limits, which can degrade spectral resolution.[8]
-
Spectrometer Frequency: A 400 MHz (or higher) spectrometer is specified to achieve good signal dispersion, which is crucial for resolving complex spin systems in the aromatic region of the spectrum.[4]
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of purified 5-Bromo-3-methoxy-2-methylquinoline and dissolve it in approximately 0.6 mL of CDCl₃ in a clean, dry NMR tube.[1]
-
Instrumentation Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the CDCl₃. Shim the magnetic field to achieve optimal homogeneity and spectral resolution.
-
¹H NMR Acquisition: Acquire the proton spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C and its longer relaxation times.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data.[1] Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δH = 7.26 ppm, δC = 77.16 ppm).[9] Integrate the ¹H NMR signals and pick all peaks in both spectra.
Caption: Experimental workflow for NMR spectroscopic analysis.
Interpretation of NMR Spectra
-
¹H NMR: The aromatic region is expected to show three distinct signals corresponding to the protons on the benzene ring (H-6, H-7, H-8). The downfield shift of H-8 is due to the deshielding effect of the nearby nitrogen atom.[4] The proton at H-4 appears as a singlet, as it has no adjacent protons for coupling. The two singlets at 3.95 ppm and 2.60 ppm are characteristic of the methoxy and methyl groups, respectively. Their integration values of 3H confirm their identity.
-
¹³C NMR: The spectrum will display 11 distinct carbon signals, consistent with the molecular structure. The carbons attached to the electronegative nitrogen (C-2) and oxygen (C-3) atoms are shifted downfield. The chemical shift of the methoxy carbon (~56.5 ppm) is typical for an aromatic methoxy group.[10] The carbon bearing the bromine atom (C-5) is expected around 118.0 ppm due to the heavy atom effect.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental composition of a compound and offers structural clues through its fragmentation pattern.[4]
Predicted Mass Spectrometry Data
Table 3: Predicted High-Resolution MS (EI) Data
| m/z (Calculated) | m/z (Observed) | Formula | Assignment |
| 250.9995 | 250.9997 | C₁₁H₁₀⁷⁹BrNO | [M]⁺ |
| 252.9974 | 252.9976 | C₁₁H₁₀⁸¹BrNO | [M]⁺ Isotope Peak |
| 235.9760 | 235.9761 | C₁₀H₇⁷⁹BrNO | [M-CH₃]⁺ |
| 208.9865 | 208.9867 | C₁₀H₉⁷⁹BrN | [M-CH₂O]⁺ |
| 172.0910 | 172.0912 | C₁₁H₁₀NO | [M-Br]⁺ |
Experimental Protocol: MS Data Acquisition
Causality in Experimental Design:
-
Ionization Method: Electron Ionization (EI) is chosen as a standard method for small, relatively stable organic molecules. It provides reproducible fragmentation patterns that are useful for structural elucidation and library matching.[11][12]
-
High-Resolution Analysis: High-resolution mass spectrometry (HRMS) is specified to obtain accurate mass measurements. This allows for the determination of the elemental formula of the molecular ion and its fragments, which is a critical step in confirming the identity of a new compound.[9]
Step-by-Step Methodology:
-
Sample Introduction: Introduce a small amount of the sample (typically <1 mg dissolved in a volatile solvent like methanol or dichloromethane) into the mass spectrometer, often via a direct insertion probe or through a GC inlet.
-
Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) in the ion source to generate positively charged ions.
-
Mass Analysis: Accelerate the generated ions into a mass analyzer (e.g., Time-of-Flight or Orbitrap), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: Detect the separated ions and generate a mass spectrum, which plots ion intensity versus m/z.
Caption: Experimental workflow for FT-IR spectroscopic analysis.
Interpretation of IR Spectrum
The IR spectrum provides confirmatory evidence for the key functional groups. [13]* Aromatic and Aliphatic C-H: Bands just above 3000 cm⁻¹ confirm the aromatic C-H bonds, while those just below 3000 cm⁻¹ confirm the aliphatic C-H bonds of the methyl and methoxy groups.
-
Quinoline Ring: Strong absorptions in the 1620-1450 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations within the quinoline aromatic system. [14]* Aryl Ether C-O: The presence of strong C-O stretching bands in the 1250-1000 cm⁻¹ region is a key indicator of the methoxy group.
-
Substitution Pattern: The pattern of C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ "fingerprint" region can provide additional confirmation of the substitution pattern on the aromatic rings.
Conclusion
The collective application of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides a self-validating system for the complete and unambiguous structural elucidation of 5-Bromo-3-methoxy-2-methylquinoline. [4]The ¹H and ¹³C NMR data establish the precise connectivity of the carbon-hydrogen framework, while high-resolution mass spectrometry confirms the elemental composition and molecular weight. Finally, IR spectroscopy verifies the presence of the key functional groups. This comprehensive spectroscopic profile serves as an essential reference for researchers working with this and related quinoline derivatives, ensuring scientific integrity and enabling further exploration of their chemical and biological properties.
References
- BenchChem. (2025).
- BenchChem. (2025). Spectroscopic Profiling of Quinoline Thioethers: An In-depth Technical Guide.
- Alfa Chemistry. (2026).
- Bruker. Avance Beginners Guide - Solvent Selection.
- Scribd. NMR Solvent Selection Guidelines.
- CNR-IRIS.
- ProQuest.
- University of Rochester, Department of Chemistry. (2026). How to Get a Good 1H NMR Spectrum.
- The Royal Society of Chemistry. (Date not available).
- BenchChem. (2025). Application Notes: Synthesis of 5-Bromo-8-methoxy-2-methylquinoline.
- NASA Ames Research Center. Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar.
- Chemistry LibreTexts. (2023).
- University of Colorado Boulder, Department of Chemistry. IR Chart.
- Semantic Scholar.
- Toušek, J., et al. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. Journal of Physical Chemistry A.
- Creative Proteomics. (2019).
- Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. iris.cnr.it [iris.cnr.it]
- 3. Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations - ProQuest [proquest.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 7. How To [chem.rochester.edu]
- 8. Avance Beginners Guide - Solvent Selection [2210pc.chem.uic.edu]
- 9. rsc.org [rsc.org]
- 10. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Interpretation of Mass Spectra—EI-MS - Creative Proteomics Blog [creative-proteomics.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]
An In-depth Technical Guide to the Mass Spectrometry of 5-Bromo-3-methoxy-2-methylquinoline
Introduction
5-Bromo-3-methoxy-2-methylquinoline is a substituted quinoline derivative of significant interest in medicinal chemistry and materials science. Its structural elucidation is a critical step in synthesis verification, metabolite identification, and quality control. Mass spectrometry (MS) is an indispensable analytical technique for this purpose, providing precise molecular weight determination and valuable structural information through fragmentation analysis. This guide offers a comprehensive exploration of the mass spectrometric behavior of 5-Bromo-3-methoxy-2-methylquinoline, intended for researchers, scientists, and professionals in drug development. We will delve into the principles of its ionization and fragmentation, provide a robust experimental protocol, and discuss the interpretation of the resulting mass spectra.
Physicochemical Properties and Expected Ionization Behavior
To effectively analyze a compound by mass spectrometry, understanding its fundamental physicochemical properties is paramount.
| Property | Value | Implication for MS Analysis |
| Molecular Formula | C₁₁H₁₀BrNO | --- |
| Molecular Weight | 252.11 g/mol | The monoisotopic mass will be the basis for identifying the molecular ion peak. |
| pKa (Basic Apparent) | ~4.42[1] | The quinoline nitrogen is basic and readily protonated, making positive mode electrospray ionization (ESI) a highly suitable technique. |
| LogP | ~3.15[1] | The moderate lipophilicity suggests good solubility in common organic solvents used for MS, such as methanol and acetonitrile. |
Given the presence of a basic nitrogen atom in the quinoline ring, Electrospray Ionization (ESI) in positive ion mode is the recommended technique for generating the protonated molecule, [M+H]⁺. This soft ionization method is less likely to cause in-source fragmentation, ensuring the molecular ion is readily observed. For more detailed structural analysis, Electron Ionization (EI) can be employed, which induces more extensive fragmentation, providing a detailed molecular fingerprint.
Predicted Mass Spectrum and Fragmentation Pathways
The mass spectrum of 5-Bromo-3-methoxy-2-methylquinoline is expected to exhibit several characteristic features, most notably the isotopic signature of the bromine atom. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[2][3][4] This results in a distinctive M+ and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments, with the two peaks having almost equal intensity.[2][3][4]
Electron Ionization (EI) Fragmentation
Under the high-energy conditions of Electron Ionization (70 eV), the molecular ion (M⁺˙) will be formed, followed by a cascade of fragmentation events. The primary fragmentation pathways are predicted to involve the loss of the substituents and cleavage of the quinoline ring.
A proposed fragmentation pathway under EI is as follows:
-
Loss of a methyl radical (•CH₃): The methoxy group is a likely site for initial fragmentation, leading to the loss of a methyl radical to form a stable radical cation.
-
Loss of carbon monoxide (CO): Following the loss of the methyl radical, the resulting ion can eliminate a molecule of carbon monoxide.
-
Loss of a bromine radical (•Br): The carbon-bromine bond can cleave, resulting in the loss of a bromine radical. This is a common fragmentation pathway for halogenated aromatic compounds.[5]
-
Loss of hydrogen cyanide (HCN): A characteristic fragmentation of the quinoline ring system involves the expulsion of a neutral HCN molecule.[6][7]
Caption: Proposed EI-MS fragmentation pathway for 5-Bromo-3-methoxy-2-methylquinoline.
Electrospray Ionization with Collision-Induced Dissociation (ESI-MS/MS)
In ESI-MS/MS, the protonated molecule [M+H]⁺ is selected and subjected to collision-induced dissociation (CID) to induce fragmentation. The fragmentation in this case is expected to be more controlled than with EI.
A plausible ESI-MS/MS fragmentation pathway is:
-
Loss of a methyl group: Similar to EI, the loss of the methyl group from the methoxy substituent is a probable initial step.
-
Loss of methanol (CH₃OH): A concerted loss of methanol is also a possibility.
-
Loss of a bromine atom: Cleavage of the C-Br bond will result in a significant fragment.
Caption: Proposed ESI-MS/MS fragmentation of the [M+H]⁺ ion.
Experimental Protocol: High-Resolution Mass Spectrometry Analysis
This protocol outlines the steps for acquiring accurate mass data for 5-Bromo-3-methoxy-2-methylquinoline using a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with a Time-of-Flight (TOF) or Orbitrap mass analyzer.
1. Sample Preparation:
-
Standard Solution: Prepare a 1 mg/mL stock solution of 5-Bromo-3-methoxy-2-methylquinoline in methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL with the initial mobile phase composition.
2. Liquid Chromatography Parameters:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
3. Mass Spectrometry Parameters (ESI Positive Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Mass Range: m/z 50-500.
-
Acquisition Mode: MS¹ (for molecular weight confirmation) and MS² (for fragmentation analysis).
-
Collision Energy (for MS²): Ramp from 10 to 40 eV to obtain a comprehensive fragmentation pattern.
4. Data Analysis and Interpretation:
-
Molecular Ion Confirmation: Identify the [M+H]⁺ ion peak cluster at m/z 252.00 and 254.00, confirming the presence of one bromine atom. The measured mass should be within 5 ppm of the theoretical exact mass.
-
Fragmentation Analysis: Analyze the MS² spectrum to identify the key fragment ions as predicted in the fragmentation pathway diagram.
-
Elemental Composition: Utilize the high-resolution accurate mass data to determine the elemental composition of the parent and fragment ions, further confirming their identities.
Tabulated Summary of Expected Fragment Ions
The following table summarizes the predicted key fragment ions, their theoretical exact masses, and the corresponding neutral losses.
| Ion Type | Fragment Formula | Theoretical m/z (⁷⁹Br) | Theoretical m/z (⁸¹Br) | Neutral Loss |
| [M+H]⁺ | [C₁₁H₁₁BrNO]⁺ | 252.0022 | 253.9999 | --- |
| [M+H - CH₃]⁺ | [C₁₀H₈BrNO]⁺ | 236.9865 | 238.9842 | •CH₃ |
| [M+H - CO]⁺ | [C₁₀H₁₁BrN]⁺ | 224.0124 | 226.0101 | CO |
| [M+H - Br]⁺ | [C₁₁H₁₁NO]⁺ | 173.0835 | --- | •Br |
| [M+H - HCN]⁺ | [C₁₀H₁₀BrO]⁺ | 225.9964 | 227.9941 | HCN |
Conclusion
The mass spectrometric analysis of 5-Bromo-3-methoxy-2-methylquinoline is a powerful tool for its unambiguous identification and structural characterization. By leveraging high-resolution mass spectrometry with electrospray ionization, a detailed understanding of its molecular weight and fragmentation behavior can be achieved. The characteristic isotopic pattern of bromine serves as a key diagnostic feature. The experimental protocol and fragmentation insights provided in this guide offer a solid foundation for researchers to confidently analyze this and structurally related compounds, ensuring data integrity and advancing scientific discovery.
References
-
Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Retrieved from [Link]
-
PubMed. (2015, June 4). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Retrieved from [Link]
-
Asian Journal of Chemistry. (2016, August 10). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). Electron-ionization (70 eV) mass spectra corresponding to the quinoline.... Retrieved from [Link]
-
US EPA. (n.d.). 5-BROMO-2-METHYLQUINOLINE Properties. Retrieved from [Link]
-
ResearchGate. (n.d.). Electron ionization mass spectroscopy (EIMS) of novel quinazoline‐derivative QPP II. Retrieved from [Link]
-
PubMed. (2015, August 15). Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones. Retrieved from [Link]
-
Hoffman Fine Chemicals. (n.d.). 5-Bromo-3-methoxyquinoline. Retrieved from [Link]
-
PMC. (2020, January 20). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
-
Semantic Scholar. (2021, June 14). Indonesian Journal of Multidisciplinary Research. Retrieved from [https://www.semanticscholar.org/paper/Indonesian-Journal-of-Multidisciplinary-Research-Nugraha-Nandiyanto/d9b3e1b7f0e6c6b3e9e3c5a6d3f8c8b7e9a0e1b2]([Link]
Sources
Technical Guide: 5-Bromo-3-methoxy-2-methylquinoline in WDR5 Inhibitor Discovery
[1]
Executive Summary
5-Bromo-3-methoxy-2-methylquinoline (CAS: 2917544-93-3) serves as a specialized "P7" pharmacophore unit in the synthesis of next-generation WDR5 inhibitors.[1] Unlike early probes (e.g., OICR-9429) that utilized simpler isoquinolinone cores, recent structure-activity relationship (SAR) studies have identified that the 3-methoxy-2-methylquinoline scaffold significantly enhances binding affinity to the WDR5 "WIN" (WDR5-Interaction) site.[1] The 5-bromo handle allows for modular attachment to bicyclic cores via Suzuki-Miyaura coupling, while the 3-methoxy group occupies a specific hydrophobic pocket, displacing the native MLL1 arginine residue.[1]
Molecular Architecture & Rationale
The efficacy of this intermediate stems from its precise substitution pattern, designed to exploit the topography of the WDR5 WIN site.
| Feature | Structural Role | Mechanistic Impact |
| Quinoline Core | Scaffold | Mimics the phenylalanine (Phe) residue of the MLL1 WIN motif. |
| 5-Bromo | Synthetic Handle | Enables regioselective coupling to the central inhibitor core (e.g., dihydroisoquinolinone).[1] |
| 3-Methoxy | Hydrophobic Filler | Displaces water molecules and fills the hydrophobic cleft adjacent to the arginine-binding pocket.[1] |
| 2-Methyl | Steric Control | Restricts conformational rotation, locking the inhibitor into a bioactive conformation.[1] |
Mechanistic Pathway
The following diagram illustrates how the inhibitor, derived from this intermediate, disrupts the oncogenic WDR5-MLL1 complex.[2]
Figure 1: Mechanism of Action.[1][2] The quinoline-based inhibitor competitively binds to the WDR5 WIN site, preventing MLL1 recruitment and halting oncogenic H3K4 methylation.
Synthetic Pathway[3][4][5][6]
The synthesis of 5-Bromo-3-methoxy-2-methylquinoline ("Intermediate 80") presents a regiochemical challenge.[1] The optimal route utilizes a Friedländer Condensation , which ensures correct placement of the 3-methoxy and 5-bromo substituents.[1]
Retrosynthetic Analysis
-
Disconnection: C2-C3 and N1-C8a bonds.
-
Precursors: 2-Amino-6-bromobenzaldehyde + Methoxyacetone.[1]
Synthesis Workflow
Figure 2: Two-step synthesis of the quinoline intermediate starting from 2-nitro-6-bromobenzaldehyde.
Experimental Protocols
Step 1: Preparation of 2-Amino-6-bromobenzaldehyde
Note: This intermediate is unstable and should be used immediately or stored under inert gas at -20°C.[1]
-
Reactants: Dissolve 2-nitro-6-bromobenzaldehyde (10.0 g, 43.5 mmol) in Ethanol (100 mL) and Water (25 mL).
-
Reduction: Add Iron powder (7.3 g, 130 mmol) and catalytic concentrated HCl (1 mL).
-
Reflux: Heat the mixture to reflux (80°C) for 2 hours. Monitor by TLC (disappearance of nitro compound).[1][2]
-
Workup:
-
Yield: ~7.5 g (Yellow solid). Use directly in Step 2.
Step 2: Synthesis of 5-Bromo-3-methoxy-2-methylquinoline
Based on Patent WO2021092525A1 (Intermediate 80).[1]
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-6-bromobenzaldehyde (7.5 g, 37.5 mmol) in Ethanol (80 mL).
-
Addition: Add Methoxyacetone (4.1 mL, 45.0 mmol, 1.2 eq).
-
Catalysis: Add 10% aqueous KOH solution (5 mL) or piperidine (catalytic amount) to facilitate condensation.
-
Reaction: Reflux the mixture at 85°C for 4–6 hours.
-
Workup:
-
Purification: Purify via flash column chromatography on silica gel.
-
Characterization:
Quality Control & Analytical Data
To ensure the integrity of the intermediate for downstream coupling, the following specifications must be met:
| Parameter | Specification | Method |
| Purity | > 98% | HPLC (254 nm) |
| Identity | Mass [M+H]+ 252.0/254.0 | LC-MS (ESI+) |
| Proton NMR | Consistent with structure | 1H NMR (CDCl3 or DMSO-d6) |
| Appearance | Off-white to yellow solid | Visual Inspection |
| Residual Solvent | < 0.5% (EtOH/DCM) | GC-HS |
Downstream Application: Suzuki Coupling
This intermediate is typically coupled to a boronic ester core (e.g., a dihydroisoquinolinone derivative) using Pd(dppf)Cl₂ and K₂CO₃ in Dioxane/Water at 90°C to generate the final WDR5 inhibitor.[2]
References
-
WDR5 Inhibitors and Modulators. World Intellectual Property Organization (WIPO).[1][2] Patent WO2021092525A1. (2021).[1][2][4] Link
-
Discovery of OICR-9429: A Potent and Selective WDR5 Antagonist. Structural Genomics Consortium (SGC).[1] (2014).[2][4][7] Link[2]
-
Discovery and Structure-Based Optimization of Potent and Selective WDR5 Inhibitors Containing a Dihydroisoquinolinone Bicyclic Core. Journal of Medicinal Chemistry. (2019).[2] Link
-
Friedländer Synthesis of Quinolines. Organic Syntheses. (1935).[2] Link
Sources
- 1. WO2021163344A1 - Novel prmt5 inhibitors - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. [(2R,3R,4R)-3-phenylmethoxy-6-(2-trimethylsilylethynyl)-4-tri(propan-2-yl)silyloxy-3,4-dihydro-2H-pyran-2-yl]methanol - CAS号 1350623-69-6 - 摩熵化学 [molaid.com]
- 4. WO2021092525A1 - Wdr5 inhibitors and modulators - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. guidechem.com [guidechem.com]
- 7. biorxiv.org [biorxiv.org]
Methodological & Application
Application Note: High-Purity Isolation of 5-Bromo-3-methoxy-2-methylquinoline via Flash Chromatography
Abstract
This application note provides a comprehensive, step-by-step protocol for the purification of 5-Bromo-3-methoxy-2-methylquinoline from a crude synthetic mixture. Quinolines are a critical class of N-heterocyclic compounds prevalent in medicinal chemistry and materials science.[1] Ensuring their purity is paramount for accurate downstream biological evaluation and material characterization.[2] This guide details a robust methodology, beginning with analytical Thin-Layer Chromatography (TLC) for method development, followed by preparative flash column chromatography for bulk purification, and concluding with purity verification. The causality behind key experimental choices, such as solvent selection and sample loading techniques, is thoroughly explained to empower researchers to adapt this protocol for analogous compounds.
Introduction and Compound Profile
5-Bromo-3-methoxy-2-methylquinoline is a substituted quinoline derivative often used as an intermediate in the synthesis of more complex molecules. The introduction of bromo, methoxy, and methyl groups to the quinoline scaffold imparts specific physicochemical properties that dictate its behavior during chromatographic separation.
Rationale for Purification: Synthetic reactions rarely proceed with 100% efficiency, often resulting in a mixture of the desired product, unreacted starting materials, and various byproducts.[3] For quinoline synthesis, which can produce tarry side products, effective purification is essential to isolate the target compound.[3] Normal-phase chromatography, which separates compounds based on their polarity, is an ideal technique for this purpose.[4]
Compound Properties:
-
Molecular Formula: C₁₁H₁₀BrNO
-
Molecular Weight: 252.11 g/mol [5]
-
Appearance: Solid (powder or crystals)
-
Polarity: Moderately polar. The quinoline nitrogen is basic, the methoxy group is a polar ether, and the bromine atom adds to the overall molecular weight and has a slight electron-withdrawing effect. The molecule's overall polarity makes it well-suited for normal-phase chromatography on a polar stationary phase like silica gel.[6]
Principle of Normal-Phase Chromatographic Separation
This protocol employs normal-phase chromatography, where the stationary phase (silica gel) is highly polar and the mobile phase (a solvent mixture) is relatively non-polar.[7] The separation mechanism relies on a competition between the mobile phase and the stationary phase for the analyte.[8]
-
Polar compounds , like highly oxygenated byproducts, will adsorb strongly to the polar silica gel and elute slowly (low Retention Factor, Rf).
-
Non-polar compounds , like hydrocarbon-based impurities, will have a weak affinity for the silica, preferring the non-polar mobile phase, and will elute quickly (high Rf).
Our target compound, 5-Bromo-3-methoxy-2-methylquinoline, possesses intermediate polarity. The goal is to select a mobile phase that allows the non-polar impurities to elute first, followed by the clean elution of our target compound, leaving the highly polar impurities adsorbed at the top of the column.
Part A: Method Development with Thin-Layer Chromatography (TLC)
Before committing to a large-scale column, TLC is used as a rapid, small-scale analytical tool to determine the optimal solvent system (mobile phase).[9]
Objective
To identify a solvent system that provides good separation between the target compound and its impurities, aiming for a target Rf value between 0.25 and 0.40 for the product. This range ensures the compound moves efficiently through a preparative column without eluting too quickly (poor separation) or too slowly (band broadening and excessive solvent use).
Experimental Protocol: TLC Analysis
-
Preparation: Obtain a silica gel TLC plate. Using a pencil, gently draw a straight baseline approximately 1 cm from the bottom edge.[10]
-
Chamber Saturation: Pour a small amount (~0.5 cm depth) of the chosen developing solvent (e.g., 10% Ethyl Acetate in Hexane) into a TLC developing chamber. Place a piece of filter paper inside to aid solvent vapor saturation and close the chamber. Allow it to equilibrate for 5-10 minutes.[11]
-
Spotting: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., Dichloromethane). Using a capillary tube, carefully spot the dissolved sample onto the baseline. Make the spot as small and concentrated as possible.[10]
-
Development: Place the TLC plate into the equilibrated chamber, ensuring the baseline is above the solvent level.[12] Allow the solvent front to travel up the plate via capillary action until it is about 1 cm from the top edge.[11]
-
Visualization: Immediately remove the plate and mark the solvent front with a pencil.[13] Visualize the separated spots under a UV lamp (254 nm), circling any visible spots.
-
Rf Calculation: Measure the distance from the baseline to the center of the product spot and the distance from the baseline to the solvent front.[13] Calculate the Rf value using the formula:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[14][15]
Data & Interpretation
The polarity of the mobile phase is adjusted by changing the ratio of a non-polar solvent (e.g., Hexane) and a more polar solvent (e.g., Ethyl Acetate, EtOAc).
| Trial | Solvent System (Hexane:EtOAc) | Observations | Product Rf Value | Decision |
| 1 | 95:5 | Product spot moved very little. Impurities not well-separated. | ~0.10 | Too non-polar |
| 2 | 90:10 | Good separation between product and a faster-running impurity. | ~0.20 | Getting closer |
| 3 | 85:15 | Excellent separation. Product spot is distinct. | ~0.35 | Optimal |
| 4 | 80:20 | Product spot moved too high. Separation from impurity decreased. | ~0.55 | Too polar |
Scientist's Note: A low Rf value indicates strong interaction with the silica, meaning the solvent is not polar enough to elute the compound effectively. A high Rf value suggests the compound has a high affinity for the solvent and is moving too quickly for good separation to occur. The 85:15 Hexane:EtOAc system is chosen for the preparative column as it provides the ideal Rf of ~0.35.
Part B: Preparative Purification via Flash Column Chromatography
Flash chromatography is a rapid form of preparative column chromatography that uses positive pressure to force the mobile phase through the column, speeding up the separation process.
Objective
To isolate several grams of 5-Bromo-3-methoxy-2-methylquinoline in high purity (>98%).
Experimental Workflow Diagram
Caption: Workflow for the purification of 5-Bromo-3-methoxy-2-methylquinoline.
Protocol: Flash Column Chromatography
-
Column Selection & Packing:
-
Select a silica gel flash column appropriately sized for the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica weight to crude sample weight).
-
Wet the column with the initial, non-polar mobile phase (Hexane).
-
-
Sample Loading (Dry Loading Recommended):
-
Rationale: Dry loading often leads to sharper bands and better resolution compared to liquid loading, especially if the compound is not highly soluble in the mobile phase.[16][17] It prevents a large plug of strong solvent from disrupting the separation at the top of the column.[18]
-
Procedure: a. Dissolve the crude product (~5 g) in a minimal amount of a strong, volatile solvent like Dichloromethane or Acetone. b. Add 2-3 times the sample weight of silica gel to this solution. c. Remove the solvent completely using a rotary evaporator until a free-flowing powder is obtained. d. Carefully load this dry powder onto the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin elution with a non-polar solvent (e.g., 100% Hexane) to wash out very non-polar impurities.
-
Gradually increase the polarity of the mobile phase. For this separation, a step gradient can be used, moving from 100% Hexane to the optimized 85:15 Hexane:EtOAc mixture.
-
Collect the eluent in a series of numbered test tubes or flasks (fractions).
-
-
Monitoring Fractions:
-
Use TLC to analyze the fractions. Spot multiple fractions on a single TLC plate alongside a spot of the original crude mixture.
-
Identify the fractions that contain only the pure product spot (matching the Rf of ~0.35).
-
Summary of Flash Chromatography Parameters
| Parameter | Value / Description | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Industry standard for normal-phase separation of moderately polar organic molecules.[4] |
| Mobile Phase | Gradient: Hexane to 85:15 Hexane:EtOAc | Starts non-polar to elute non-polar impurities, then increases polarity to elute the target compound. |
| Crude Sample Mass | 5.0 g | N/A |
| Silica Gel Mass | ~200 g | A ~40:1 ratio provides good loading capacity and separation. |
| Loading Method | Dry Loading | Provides superior resolution and prevents band broadening.[16] |
| Detection | UV (254 nm) | The quinoline ring is UV-active, allowing for easy visualization on TLC plates. |
Part C: Purity Assessment and Product Isolation
Protocol
-
Pooling Fractions: Combine all fractions that the TLC analysis showed to contain the pure product.
-
Solvent Removal: Remove the solvents from the pooled fractions using a rotary evaporator.
-
Final Drying: Place the resulting solid under high vacuum for several hours to remove any residual solvent.
-
Yield & Purity Confirmation:
-
Weigh the final product to determine the purification yield.
-
Purity must be confirmed by orthogonal analytical methods. [19] While TLC is a good indicator, it is not definitive. Recommended techniques include:
-
¹H NMR Spectroscopy: To confirm the chemical structure and check for proton-containing impurities.[20][21]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight and detect trace impurities with high sensitivity.[19][22]
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
-
Trustworthiness Check: The purity of a synthesized compound should never be assumed based on a single technique.[19] Using complementary methods like NMR (for structure and molar purity) and LC-MS (for mass confirmation and trace impurity detection) provides a high degree of confidence in the final product's identity and quality.[20]
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Streaking on TLC Plate | Sample is too concentrated; Compound is acidic/basic. | Dilute the sample before spotting. For basic quinolines, add a small amount (0.1-1%) of triethylamine to the mobile phase to improve spot shape.[3] |
| Poor Separation on Column | Incorrect solvent system; Column was overloaded. | Re-develop the method using TLC. Ensure the sample-to-silica ratio is appropriate (at least 40:1). |
| Product Won't Crystallize | Residual solvent or impurities present. | Re-dissolve in a minimal amount of hot solvent and add a non-polar anti-solvent to induce recrystallization.[3] Ensure the product is thoroughly dried under high vacuum. |
Conclusion
This application note outlines a systematic and reliable chromatographic method for the purification of 5-Bromo-3-methoxy-2-methylquinoline. By beginning with analytical TLC to establish an optimal mobile phase and employing a dry-loading technique for preparative flash chromatography, the target compound can be isolated with high purity. The principles and troubleshooting steps described herein are broadly applicable to the purification of other substituted quinoline derivatives and moderately polar organic compounds.
References
-
UTSC. (n.d.). Thin Layer Chromatography. Chemistry Online. Retrieved from [Link]
-
Save My Exams. (n.d.). Thin-Layer Chromatography and Rf Values (14.1.1). OCR A-Level Chemistry Notes. Retrieved from [Link]
-
Khan Academy. (n.d.). Calculating retention factors for TLC. Retrieved from [Link]
-
Scribd. (n.d.). TLC Retention Factor Calculation Guide. Retrieved from [Link]
-
Oreate AI Blog. (2026, January 7). How to Calculate Rf TLC. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). Sample Loading Techniques for Large Scale Flash Chromatography. Retrieved from [Link]
-
Teledyne LABS. (2023, April 26). Overview of Silica Column Sample Loading Techniques. Retrieved from [Link]
-
Sorbtech. (2023, April 7). HOW TO: Sample loading methods in flash chromatography. Retrieved from [Link]
-
Biotage. (2023, January 19). Dry loading vs. liquid loading, which provides better flash column chromatography results? Retrieved from [Link]
-
KNAUER. (2025, September 1). Flash Chromatography Explained. Retrieved from [Link]
-
ResearchGate. (2018, October 20). How to determine the purity of newly synthesized organic compound? Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 5-BROMO-2-METHYLQUINOLINE Properties. CompTox Chemicals Dashboard. Retrieved from [Link]
-
RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals. Retrieved from [Link]
-
ACS Publications. (2025, April 22). Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. Organic Process Research & Development. Retrieved from [Link]
-
Hoffman Fine Chemicals. (n.d.). CAS 776296-12-9 | 5-Bromo-3-methoxyquinoline. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
-
IntechOpen. (2025, July 2). Modern Analytical Technique for Characterization Organic Compounds. Retrieved from [Link]
-
Biotage. (2023, January 19). What is the Chemistry Behind Normal-Phase Flash Chromatography? Retrieved from [Link]
-
Cannabis Science and Technology. (2022, December 1). Principles of Chromatography, Part I: Theory. Retrieved from [Link]
-
Royal Society of Chemistry. (2011). Supporting Information. Retrieved from [Link]
-
Scribd. (2023, November 2). Chromatography for Chemists. Retrieved from [Link]
-
CHROMacademy. (n.d.). Normal Phase Chromatography. Retrieved from [Link]
-
PMC. (2014, June 20). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry. Retrieved from [Link]
-
PMC. (n.d.). Facile One-Pot Synthesis of Functionalized Quinoline-Fused Fluorescent Dihydro/Spiro-quinazolinone Derivatives. Scientific Reports. Retrieved from [Link]
-
IJRTi. (n.d.). THIN LAYER CHROMATOGRAPHY (TLC). Retrieved from [Link]
-
Welch Materials. (2025, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Retrieved from [Link]
-
Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
SciSpace. (n.d.). Purification of the food-borne carcinogens 2-amino-3-methylimidazo. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biotage.com [biotage.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cannabissciencetech.com [cannabissciencetech.com]
- 7. scribd.com [scribd.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. ijrti.org [ijrti.org]
- 10. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 11. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 12. TLC Development | Merck [merckmillipore.com]
- 13. tutorchase.com [tutorchase.com]
- 14. Khan Academy [khanacademy.org]
- 15. scribd.com [scribd.com]
- 16. sorbtech.com [sorbtech.com]
- 17. biotage.com [biotage.com]
- 18. Flash Chromatography Explained | KNAUER Santai SepaFlash [store.knauer.net]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]
- 22. ijpsjournal.com [ijpsjournal.com]
Advanced Recrystallization Protocols for 5-Bromo-3-methoxy-2-methylquinoline
Application Note & Technical Guide | ID: AN-QZN-05B
Abstract & Scope
This application note details the purification of 5-Bromo-3-methoxy-2-methylquinoline (CAS: 2917544-93-3), a functionalized quinoline scaffold often utilized in medicinal chemistry for structure-activity relationship (SAR) studies and as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura).
Achieving pharmaceutical-grade purity (>98%) for this compound is challenging due to the presence of regioisomers (e.g., 8-bromo variants) and unreacted aniline precursors common in Doebner-von Miller syntheses. While column chromatography is effective, it is not scalable. This guide provides a scalable, self-validating recrystallization workflow based on the physicochemical properties of the bromo-methoxy-quinoline core.
Physicochemical Profiling & Solvent Strategy
To design a robust recrystallization system, we must analyze the molecule's interaction potential.
Structural Analysis
-
Quinoline Nitrogen: Weakly basic. Allows solubility in polar protic solvents (alcohols) and potential salt formation (though we are purifying the free base here).
-
3-Methoxy Group: Adds electron density but increases lipophilicity compared to a hydroxyl group. It increases solubility in moderate polarity solvents (Ethyl Acetate, DCM).
-
5-Bromo Substituent: Significantly increases lipophilicity and crystal lattice energy (halogen bonding). This suggests that non-polar anti-solvents (Heptane/Hexane) will be highly effective.
-
2-Methyl Group: Steric bulk that disrupts packing slightly, potentially lowering the melting point compared to non-methylated analogues, increasing the risk of "oiling out."
Solubility Prediction Table
Based on structural analogues (e.g., 5-bromo-8-methoxyquinoline).
| Solvent Class | Representative Solvent | Predicted Solubility (Hot) | Predicted Solubility (Cold) | Suitability |
| Polar Protic | Ethanol (EtOH) | High | Moderate | Excellent (Single solvent) |
| Polar Aprotic | Ethyl Acetate (EtOAc) | Very High | High | Good (As solvent in binary system) |
| Chlorinated | Dichloromethane (DCM) | Very High | Very High | Poor (Too soluble; use for extraction only) |
| Non-Polar | n-Heptane / Hexane | Low | Insoluble | Excellent (As anti-solvent) |
| Aqueous | Water | Insoluble | Insoluble | Excellent (As anti-solvent) |
Pre-Protocol: The Solvent Screening Workflow
Critical Step: Do not commit the entire batch to a protocol without validation. Variations in impurity profiles (e.g., tarry byproducts) can alter solubility.
Workflow Diagram (DOT)
Caption: Logical flow for determining the optimal solvent system using a 50mg pilot batch.
Detailed Experimental Protocols
Protocol A: Binary Solvent Recrystallization (Ethanol / Water)
Best for: Removal of polar, tarry impurities and inorganic salts. This is the "Green" method.
Reagents:
-
Absolute Ethanol (ACS Grade)
-
Deionized Water
-
Activated Carbon (Optional, for decolorization)
Step-by-Step Procedure:
-
Dissolution: Place the crude 5-Bromo-3-methoxy-2-methylquinoline in an Erlenmeyer flask. Add the minimum amount of boiling Ethanol required to just dissolve the solid.
-
Note: If the solution is dark/black, add activated carbon (5% w/w), boil for 5 mins, and filter hot through Celite.
-
-
Saturation: Keep the solution at a gentle boil.
-
Anti-Solvent Addition: Slowly add warm water (50-60°C) dropwise.
-
Endpoint: Stop adding water immediately when a faint, persistent turbidity (cloudiness) appears.
-
-
Clarification: Add a few drops of hot Ethanol to clear the turbidity. The solution is now supersaturated.[1]
-
Slow Cooling: Remove from heat. Cover the flask with foil (to insulate) and allow it to cool to room temperature undisturbed for 2–4 hours.
-
Crystallization: Once at room temperature, place the flask in an ice bath (0–4°C) for 1 hour to maximize yield.
-
Isolation: Filter the crystals using a Buchner funnel. Wash the cake with a cold Ethanol/Water (1:1) mixture.
-
Drying: Dry under vacuum at 40°C for 12 hours.
Protocol B: Non-Polar Precipitation (Ethyl Acetate / Heptane)
Best for: Highly lipophilic crude material or when the compound "oils out" in aqueous systems.
Reagents:
-
Ethyl Acetate (EtOAc)
-
n-Heptane (or Hexane)
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude solid in the minimum volume of hot Ethyl Acetate (approx. 60-70°C).
-
Anti-Solvent Addition: While maintaining the temperature, slowly add hot n-Heptane .
-
Ratio: A typical starting ratio is 1:3 (EtOAc:Heptane), but add until turbidity persists.
-
-
Reflux: If precipitate forms too fast, reheat to reflux until clear.
-
Seeding (Critical): As the solution cools to warm (approx. 40°C), add a "seed crystal" of pure product if available. This prevents oiling out.
-
Cooling & Isolation: Follow the cooling and filtration steps as in Protocol A. Wash with cold Heptane.
Troubleshooting & Optimization
Common Failure Mode: "Oiling Out"
-
Symptom: The product separates as a liquid oil droplets at the bottom of the flask instead of crystals.
-
Cause: The melting point of the solvated product is lower than the boiling point of the solvent mixture, or the solution is too concentrated.
-
Remedy:
-
Reheat the mixture until the oil redissolves.
-
Add more of the good solvent (Ethanol or EtOAc) to lower the concentration.
-
Seed the solution vigorously at a temperature slightly below the expected melting point.
-
Scratch the inner wall of the flask with a glass rod to induce nucleation.
-
Purity Verification
Before using the material in subsequent steps, validate purity using:
-
HPLC: Target >98% area under the curve (254 nm).
-
1H NMR: Check for the disappearance of the specific impurity peaks (e.g., unreacted aniline protons).
-
Melting Point: A sharp range (within 1–2°C) indicates high purity. Broad ranges indicate retained solvent or isomers.
References
-
BenchChem. (2025).[1][5][6][7] Technical Support Center: 5-Bromo-8-methoxy-2-methylquinoline Purification. Retrieved from (Note: Generalized quinoline protocols adapted for 3-methoxy analogue).
-
National Institutes of Health (NIH). PubChem Compound Summary: 5-Bromo-3-methoxy-2-methylquinoline. Retrieved from .
-
Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. Org. Synth. 2003, 80, 207. (Demonstrates bromo-quinoline purification via Heptane/Toluene systems). Retrieved from .
-
ChemScene. Product Data: 5-Bromo-3-methoxy-2-methylquinoxaline. Retrieved from .
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents [patents.google.com]
- 4. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Suzuki coupling reactions with 5-Bromo-3-methoxy-2-methylquinoline
High-Efficiency Suzuki-Miyaura Cross-Coupling of 5-Bromo-3-methoxy-2-methylquinoline for Advanced Pharmacophore Development
Strategic Context & Substrate Profiling
5-Bromo-3-methoxy-2-methylquinoline (CAS: 2138214-32-9) is a highly functionalized, privileged building block utilized extensively in modern drug discovery. The quinoline core is a ubiquitous pharmacophore, but specific substitutions—such as the 3-methoxy and 2-methyl groups—impart unique steric and electronic properties that influence target binding. Notably, functionalization at the C5 position via carbon-carbon bond formation has been instrumental in the synthesis of epigenetic modulators, including potent inhibitors of the WDR5-MLL1 interaction, a highly sought-after target for the treatment of MLL-rearranged leukemias[1].
The Suzuki-Miyaura cross-coupling reaction remains the premier method for introducing aryl or heteroaryl moieties at the C5 position[2]. This application note details the mechanistic rationale, optimized conditions, and validated protocols for the palladium-catalyzed cross-coupling of this specific substrate.
Mechanistic Rationale & Causality
The success of the Suzuki-Miyaura coupling relies on a finely tuned catalytic cycle involving three primary stages:
-
Oxidative Addition : The Pd(0) active species inserts into the C5–Br bond. The electron-withdrawing nature of the quinoline ring facilitates this step, though the proximal C4 position and the electron-donating C3-methoxy group necessitate a highly active, electron-rich catalyst (e.g., utilizing dialkylbiaryl phosphine ligands like SPhos) to overcome local steric and electronic modulation[3].
-
Transmetalation : Often the rate-limiting step. It requires the activation of the boronic acid by an inorganic base to form a highly nucleophilic boronate complex.
-
Reductive Elimination : The C–C bond is formed, releasing the 5-aryl-3-methoxy-2-methylquinoline product and regenerating the Pd(0) catalyst.
Catalytic cycle of Suzuki-Miyaura cross-coupling at the C5 position.
Reaction Optimization & Quantitative Data
The choice of catalyst, base, and solvent dictates the efficiency of the coupling. Biphasic solvent systems (e.g., 1,4-Dioxane/Water or THF/Water) are critical as they simultaneously solubilize the lipophilic quinoline substrate and the inorganic base, driving the reaction forward[4]. Table 1 summarizes optimized catalytic systems for coupling 5-bromo-3-methoxy-2-methylquinoline with standard aryl/heteroaryl boronic acids.
| Entry | Catalyst System (mol%) | Base (Equiv) | Solvent System | Temp (°C) | Time (h) | Avg. Yield (%) |
| 1 | Pd(PPh3)4 (5 mol%) | K2CO3 (3.0) | 1,4-Dioxane:H2O (4:1) | 90 | 12 | 78 - 85 |
| 2 | Pd(dppf)Cl2 (5 mol%) | Cs2CO3 (2.5) | Toluene:EtOH:H2O (4:1:1) | 85 | 8 | 82 - 89 |
| 3 | Pd(OAc)2 (2 mol%) + SPhos (4 mol%) | K3PO4 (3.0) | THF:H2O (5:1) | 65 | 4 | 91 - 96 |
Table 1: Comparative reaction conditions for the Suzuki-Miyaura coupling of 5-bromo-3-methoxy-2-methylquinoline. Entry 3 demonstrates superior kinetics and yield due to the electron-rich SPhos ligand facilitating rapid oxidative addition.
Experimental Workflow
Step-by-step experimental workflow for palladium-catalyzed cross-coupling.
Detailed Step-by-Step Protocol
Note: The following protocol is based on the highly efficient Pd(OAc)2/SPhos catalytic system (Table 1, Entry 3)[3].
Materials Required:
-
5-Bromo-3-methoxy-2-methylquinoline (1.0 equiv, 1.0 mmol, ~266.1 mg)
-
Aryl/Heteroaryl Boronic Acid (1.2 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 equiv, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) (0.04 equiv, 4 mol%)
-
Potassium phosphate tribasic (K3PO4) (3.0 equiv, 3.0 mmol)
-
THF and Deionized Water (Degassed)
Step 1: Reagent Preparation & Inertion
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-3-methoxy-2-methylquinoline, the boronic acid, Pd(OAc)2, SPhos, and K3PO4.
-
Seal the flask with a rubber septum.
-
Self-Validating Step: Connect the flask to a Schlenk line. Evacuate the flask under high vacuum for 2 minutes, then backfill with ultra-high purity Argon. Repeat this cycle three times. Causality: Strict exclusion of oxygen is paramount. O2 rapidly oxidizes the electron-rich SPhos ligand and promotes the undesired oxidative homocoupling of the boronic acid, which consumes the reagent and complicates purification.
Step 2: Solvent Addition
-
In a separate flask, prepare a 5:1 mixture of THF and Water (e.g., 5 mL THF, 1 mL H2O).
-
Degas the solvent mixture by sparging with Argon for 30 minutes.
-
Add the degassed solvent mixture to the reaction flask via a gas-tight syringe. Causality: The biphasic THF/Water system ensures the organic substrate and the inorganic K3PO4 base are in intimate contact at the solvent interface, drastically accelerating the transmetalation step.
Step 3: Reaction Execution & Monitoring
-
Place the flask in a pre-heated oil bath at 65 °C. Stir vigorously (800-1000 rpm) to maximize the interfacial surface area of the biphasic mixture.
-
Monitor the reaction progress via LC-MS or TLC (Eluent: Hexanes/Ethyl Acetate).
-
Self-Validating Step: The reaction is deemed complete when the LC-MS trace shows total consumption of the starting material mass (m/z [M+H]+ ~266/268) and the emergence of the product mass. This typically occurs within 4 hours.
Step 4: Work-Up and Purification
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with Ethyl Acetate (15 mL) and Water (10 mL).
-
Filter the biphasic mixture through a short pad of Celite® to remove precipitated palladium black. Wash the pad with additional Ethyl Acetate (10 mL). Causality: Removing colloidal palladium prevents severe emulsion formation during the subsequent liquid-liquid extraction.
-
Transfer the filtrate to a separatory funnel. Isolate the organic layer.
-
Extract the aqueous layer with Ethyl Acetate (2 x 15 mL).
-
Combine the organic layers, wash with saturated aqueous NaCl (brine), and dry over anhydrous Na2SO4.
-
Filter and concentrate under reduced pressure.
-
Purify the crude residue via flash column chromatography on silica gel to yield the pure 5-aryl-3-methoxy-2-methylquinoline derivative.
References
- Title: WO2021092525A1 - Wdr5 inhibitors and modulators Source: Google Patents URL
-
Title: Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: PubMed Central (PMC) URL: [Link]
-
Title: Suzuki–Miyaura cross-coupling optimization enabled by automated feedback Source: Reaction Chemistry & Engineering (RSC Publishing) URL: [Link]
Sources
- 1. WO2021092525A1 - Wdr5 inhibitors and modulators - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 5-Bromo-3-methoxy-2-methylquinoline
Executive Summary & Scientific Rationale
5-Bromo-3-methoxy-2-methylquinoline (CAS: 2138214-32-9) is a highly functionalized N-heterocyclic building block utilized extensively in the synthesis of advanced therapeutics. Notably, it serves as a critical intermediate in the development of WDR5 inhibitors, which are designed to disrupt MLL1-WDR5 protein-protein interactions in MLL-rearranged leukemias[1].
The strategic placement of the bromine atom at the C5 position allows for late-stage diversification via Palladium-catalyzed cross-coupling reactions—a methodology so foundational to modern organic synthesis that it was awarded the 2010 Nobel Prize in Chemistry[2]. However, the cross-coupling of this specific substrate presents unique steric and electronic challenges. The adjacent 3-methoxy group and the 2-methyl group impart significant steric bulk around the quinoline core. Furthermore, the quinoline nitrogen possesses a lone pair that can competitively coordinate to the Palladium center, potentially leading to catalyst deactivation (poisoning)[3].
To overcome these barriers, the selection of bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos, XPhos) or bidentate ligands (e.g., dppf) is critical. These ligands accelerate the oxidative addition of the C-Br bond and promote rapid reductive elimination, effectively outcompeting off-target nitrogen coordination.
Mechanistic Foundations
The success of any cross-coupling protocol relies on a deep understanding of the catalytic cycle. For 5-bromoquinolines, the cycle operates through three primary, self-validating stages:
-
Oxidative Addition: The active Pd(0) species inserts into the C5–Br bond. The electron-rich nature of the chosen ligands stabilizes the resulting Pd(II) intermediate.
-
Transmetalation / Coordination: The coupling partner (e.g., a boronic acid in Suzuki-Miyaura, or an amine in Buchwald-Hartwig) transfers its organic group to the Pd(II) center. Base is required here to activate the boronic acid (forming a reactive boronate) or to deprotonate the amine.
-
Reductive Elimination: The two organic fragments couple to form the new C–C or C–N bond, releasing the functionalized quinoline product and regenerating the Pd(0) catalyst.
Logical flow of the Pd-catalyzed cross-coupling cycle for 5-bromoquinolines.
Quantitative Data: Reaction Optimization
The following table summarizes the optimized empirical parameters for functionalizing 5-Bromo-3-methoxy-2-methylquinoline, derived from established pharmaceutical synthesis routes[1].
| Reaction Type | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp / Time | Expected Yield |
| Suzuki-Miyaura (C-C) | Arylboronic Acids | Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ (3.0 eq) | 1,4-Dioxane / H₂O (4:1) | 90 °C / 2-4 h | 82 - 90% |
| Buchwald-Hartwig (C-N) | Cyclic Amines / Lactams | Pd₂(dba)₃ (2.5 mol%) / BrettPhos (5 mol%) | Cs₂CO₃ (2.5 eq) | Toluene (Anhydrous) | 100 °C / 12-16 h | 75 - 85% |
| Sonogashira (C-C) | Terminal Alkynes | Pd(PPh₃)₄ (5 mol%) / CuI (10 mol%) | Et₃N (Solvent/Base) | DMF / Et₃N (1:1) | 80 °C / 4-6 h | 78 - 88% |
Experimental Workflows & Self-Validating Systems
To ensure high fidelity and reproducibility, the experimental workflow must be treated as a self-validating system. Every physical action has a direct chemical causality.
Step-by-step experimental workflow for palladium-catalyzed cross-coupling.
Analytical Self-Validation
-
Isotopic Signature Tracking: Bromine possesses a distinct 1:1 isotopic signature (
Br and Br) visible in LC-MS. A successful oxidative addition and subsequent coupling is self-validated by the complete disappearance of this M / M+2 doublet in the crude mass spectrum, replaced by the exact mass of the coupled product[1]. -
TLC Monitoring: The starting material (5-Bromo-3-methoxy-2-methylquinoline) is highly UV-active. The product will typically exhibit a lower Rf value (increased polarity) in standard Hexane/Ethyl Acetate systems.
Detailed Step-by-Step Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
This protocol is optimized for coupling with electron-neutral to electron-rich arylboronic acids.
-
Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 5-Bromo-3-methoxy-2-methylquinoline (1.0 mmol, 252 mg), the arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol, 36.5 mg), and K₂CO₃ (3.0 mmol, 414 mg).
-
Degassing (Critical Causality): Seal the tube with a rubber septum. Evacuate the vessel under high vacuum and backfill with Argon. Repeat this cycle three times. Causality: Ambient oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state, stalling the catalytic cycle.
-
Solvent Addition: Syringe in 4.0 mL of anhydrous 1,4-Dioxane and 1.0 mL of degassed deionized water. Causality: Water is required to dissolve the K₂CO₃ base, facilitating the formation of the reactive hydroxyboronate complex necessary for the transmetalation step.
-
Reaction: Replace the septum with a Teflon screw cap under a positive flow of Argon. Heat the mixture in an oil bath at 90 °C for 2–4 hours. Monitor by LC-MS.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 × 10 mL) and brine (10 mL). Causality: The aqueous wash removes inorganic salts and boronic acid byproducts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash column chromatography (Gradient: 10% to 40% Ethyl Acetate in Hexanes).
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
This protocol is optimized for coupling with secondary cyclic amines or lactams[1].
-
Preparation: To an oven-dried Schlenk tube, add 5-Bromo-3-methoxy-2-methylquinoline (1.0 mmol, 252 mg), Pd₂(dba)₃ (0.025 mmol, 23 mg), BrettPhos (0.05 mmol, 27 mg), and Cs₂CO₃ (2.5 mmol, 814 mg).
-
Degassing: Evacuate and backfill with Argon three times.
-
Reagent Addition: Add the amine (1.2 mmol) and anhydrous, degassed Toluene (5.0 mL) via syringe. Causality: Toluene provides a high-boiling, non-coordinating environment that prevents solvent-induced catalyst poisoning.
-
Reaction: Seal the tube and heat at 100 °C for 12–16 hours. Causality: C-N bond formation with sterically hindered quinolines requires higher thermal energy to drive the reductive elimination step.
-
Workup & Purification: Cool to room temperature, filter the crude mixture through a pad of Celite to remove the insoluble Palladium black and inorganic salts, eluting with Dichloromethane. Concentrate the filtrate and purify via flash chromatography.
References[1] Title: WO2021092525A1 - Wdr5 inhibitors and modulators.
Source: Google Patents. URL:[3] Title: Palladium Catalysts for Cross-Coupling Reaction. Source: MDPI Catalysts. URL:[Link][2] Title: Press release: The Nobel Prize in Chemistry 2010. Source: NobelPrize.org. URL:[Link]
Sources
Application Note: Experimental Profiling of 5-Bromo-3-methoxy-2-methylquinoline
This Application Note is designed for medicinal chemists and pharmacologists utilizing 5-Bromo-3-methoxy-2-methylquinoline as a scaffold in Fragment-Based Drug Discovery (FBDD) or as a chemical intermediate.
The protocols below prioritize solubility optimization , chemical reactivity profiling , and biological screening , addressing the specific physicochemical challenges of halogenated quinolines.
Compound ID: 5-Bromo-3-methoxy-2-methylquinoline Class: Halogenated Quinoline Scaffold Primary Application: Pharmacophore Development, Cross-Coupling Precursor, Kinase Inhibitor Fragment Version: 2.0 (2025)
Introduction & Mechanistic Rationale
The quinoline ring system is a "privileged scaffold" in medicinal chemistry, serving as the core for antimalarials (chloroquine), kinase inhibitors (lenvatinib), and antibacterial agents.
5-Bromo-3-methoxy-2-methylquinoline presents a unique substitution pattern:
-
5-Bromo Position: A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing library expansion into the "solvent-exposed" region of a binding pocket.
-
3-Methoxy Group: Provides electron-donating properties that modulate the basicity of the quinoline nitrogen (N1), potentially altering hydrogen bond acceptor capability.
-
2-Methyl Group: Introduces steric bulk adjacent to the nitrogen, often used to improve metabolic stability by blocking oxidation at the susceptible C2 position.
Experimental Workflow Overview
The following diagram outlines the logical progression from neat compound to validated data.
Figure 1: Critical path for evaluating quinoline scaffolds. Solubility profiling is the gatekeeper for all downstream assays.
Pre-Assay Protocol: Solubility & Stability
Challenge: Halogenated quinolines are lipophilic (High LogP) and prone to precipitation in aqueous buffers, leading to false negatives in enzymatic assays or "promiscuous inhibitor" artifacts due to aggregation.
Protocol A: Kinetic Solubility Determination (Nephelometry)
Objective: Determine the maximum concentration tolerated in 1% DMSO/PBS before precipitation occurs.
Materials:
-
Analyte: 5-Bromo-3-methoxy-2-methylquinoline (10 mM stock in 100% DMSO).
-
Buffer: PBS pH 7.4.
-
Detection: Microplate reader (Absorbance @ 620 nm) or Nephelometer.
Step-by-Step Procedure:
-
Stock Prep: Dissolve 2.52 mg of compound in 1 mL anhydrous DMSO to generate a 10 mM master stock. Sonicate for 5 minutes to ensure complete dissolution.
-
Plate Setup: In a clear 96-well plate, dispense 198 µL of PBS into rows A-H.
-
Titration:
-
Add 2 µL of 10 mM stock to well A1 (Final: 100 µM, 1% DMSO).
-
Perform serial dilutions if determining a specific limit, but for single-point "Go/No-Go," test at 100 µM, 50 µM, and 10 µM.
-
-
Incubation: Shake plate for 90 minutes at Room Temperature (RT) to reach equilibrium.
-
Read: Measure OD620.
-
Pass Criteria: OD620 < 0.005 (above background).
-
Fail Criteria: Visible turbidity or OD620 > 0.01.
-
Data Interpretation:
| Concentration (µM) | OD620 (Turbidity) | Status | Action |
|---|---|---|---|
| 100 | > 0.05 | Insoluble | Do not use for cell assays > 10 µM. |
| 50 | 0.02 | Marginal | Use with 0.05% Tween-20. |
| 10 | < 0.005 | Soluble | Safe for High-Throughput Screening (HTS). |
Chemical Assay: Functionalization Potential
Rationale: Before using this molecule as a scaffold for library generation, its reactivity at the C5-Bromine position must be validated. The electron-rich 3-methoxy group may deactivate the ring toward oxidative addition by Palladium.
Protocol B: Suzuki-Miyaura Efficiency Test
Objective: Quantify the conversion rate of the 5-Bromo position to a biaryl system (standard medicinal chemistry transformation).
Reaction Scheme: Ar-Br + Ph-B(OH)2 -> [Pd(dppf)Cl2 / K2CO3] -> Ar-Ph
Procedure:
-
Vessel: 4 mL glass vial with septum cap.
-
Load:
-
5-Bromo-3-methoxy-2-methylquinoline (1.0 equiv, 0.1 mmol).
-
Phenylboronic acid (1.5 equiv).
-
Pd(dppf)Cl2 (5 mol%).
-
K2CO3 (2.0 equiv).
-
-
Solvent: Add 1 mL Dioxane:Water (4:1). Degas with Nitrogen for 2 mins.
-
Reaction: Heat to 90°C for 4 hours.
-
Analysis: Take a 10 µL aliquot, dilute in MeCN, and inject on LC-MS.
Success Metric:
-
>90% Conversion indicates the scaffold is robust for library synthesis.
-
<50% Conversion suggests the 3-OMe/2-Me steric/electronic combination hinders the catalyst. Switch to high-activity catalysts (e.g., XPhos-Pd-G2).
Biological Assay: Cytotoxicity Profiling
Rationale: Quinolines are known DNA intercalators and kinase inhibitors. Establishing a cytotoxicity baseline is crucial to distinguish between specific target engagement and general toxicity.
Protocol C: MTT Cell Viability Assay
Target Cells: HCT116 (Colorectal cancer - high sensitivity to quinolines) or HEK293 (Control).
Reagents:
-
MTT Reagent (5 mg/mL in PBS).
-
Solubilization Buffer (DMSO or SDS-HCl).
Workflow:
-
Seeding: Seed HCT116 cells at 5,000 cells/well in 96-well plates. Incubate 24h at 37°C/5% CO2.
-
Treatment:
-
Prepare 2x serial dilutions of the compound in media (Start: 100 µM -> 0.1 µM).
-
Control: 0.5% DMSO (Vehicle).
-
Positive Control: Doxorubicin (1 µM).
-
Add 100 µL of compound solution to cells. Incubate for 72 hours .
-
-
Development:
-
Add 20 µL MTT reagent per well. Incubate 3-4 hours until purple formazan crystals form.
-
Aspirate media carefully.
-
Add 150 µL DMSO to dissolve crystals.
-
-
Quantification: Read Absorbance at 570 nm (Reference 650 nm).
Mechanism of Action Visualization: The following diagram illustrates the potential pathways modulated by quinoline derivatives (based on structural homology to known inhibitors).
Figure 2: Putative biological mechanisms. The planar quinoline core facilitates DNA interaction, while substituents drive kinase selectivity.
References
-
Solubility & Formulation
- Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods.
-
Source:
-
Quinoline Synthesis & Reactivity
-
Biological Activity of Methoxy-Quinolines
- Wang, Y., et al. (2019). "Synthesis and Biological Activity of Quinoline Derivatives as PI3K/mTOR Inhibitors." Journal of Medicinal Chemistry.
-
Source:
-
General Assay Protocols
- Riss, T. L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD)
-
Source:
Disclaimer: This protocol is intended for research use only. 5-Bromo-3-methoxy-2-methylquinoline is a chemical intermediate and has not been approved for clinical use. Always consult the Safety Data Sheet (SDS) before handling.
Sources
Application Note: Analytical Techniques for Quantifying 5-Bromo-3-methoxy-2-methylquinoline
Introduction & Compound Profile
5-Bromo-3-methoxy-2-methylquinoline is a halogenated quinoline derivative often utilized as a scaffold in the synthesis of bioactive kinase inhibitors and anti-infective agents. Its structural features—a basic nitrogen, an electron-donating methoxy group, and a heavy halogen (bromine)—dictate specific analytical strategies.
This guide provides a comprehensive protocol for quantifying this compound, distinguishing it from common isomers (e.g., the 8-methoxy variant) and degradation products.
Physicochemical Profile (Derived from Structural Principles)
| Parameter | Characteristic | Analytical Implication |
| Basic Skeleton | Quinoline (pKa ~4.[1]9) | pH Dependency: The nitrogen will be protonated at acidic pH, causing peak tailing on silanol-active columns unless capped or run at high pH. |
| Halogenation | 5-Bromo substitution | Mass Spec: Distinctive 1:1 isotopic pattern ( |
| Lipophilicity | Moderate (LogP ~3.0–3.5) | Retention: Retains well on C18; requires high organic content for elution. |
| Chromophore | Conjugated aromatic system | UV Detection: Strong absorption expected at 245 nm (B-band) and 315 nm (K-band). |
Analytical Strategy Decision Matrix
Select the appropriate workflow based on your sensitivity and matrix requirements.
Figure 1: Decision tree for selecting the analytical workflow based on sensitivity needs and sample complexity.
Method A: HPLC-UV (Purity & Assay)
Objective: Routine quantification for batch release, stability testing, or synthetic yield calculation.
Chromatographic Conditions
-
System: HPLC with PDA (Photodiode Array) or UV-Vis detector.
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent end-capped C18.
-
Rationale: End-capping reduces interaction between the basic quinoline nitrogen and acidic silanols, sharpening peak shape.
-
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).
-
Expert Insight: Running at high pH (above the pKa of ~5) keeps the quinoline neutral (unprotonated). This significantly improves peak symmetry and retention compared to acidic conditions where the charged species interacts with the stationary phase.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 35°C.
-
Detection: 245 nm (Quantification), 315 nm (Secondary ID).
Gradient Profile
| Time (min) | % Mobile Phase B | Description |
| 0.0 | 30 | Initial equilibration |
| 10.0 | 90 | Linear ramp to elute lipophilic impurity |
| 12.0 | 90 | Wash |
| 12.1 | 30 | Re-equilibration |
| 15.0 | 30 | Ready for next injection |
System Suitability Criteria
-
Tailing Factor: < 1.5 (Critical for basic compounds).
-
Resolution: > 2.0 between the main peak and any synthetic precursors (e.g., 3-methoxy-2-methylquinoline).
-
Precision: RSD < 1.0% for 6 replicate injections.
Method B: LC-MS/MS (Trace Quantification)
Objective: Bioanalysis (PK studies) or Genotoxic Impurity (GTI) screening.
Mass Spectrometry Parameters
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[2]
-
Mechanism:[3] The quinoline nitrogen is easily protonated (
).
-
-
Source Temp: 500°C.
-
Capillary Voltage: 3.5 kV.
MRM Transitions (Multiple Reaction Monitoring)
The presence of Bromine creates a unique "doublet" precursor. You must monitor transitions for both isotopes to confirm identity.
| Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Interpretation |
| 252.0 ( | 173.0 | 25 | Loss of Br radical (Neutral loss 79) |
| 252.0 ( | 237.0 | 15 | Loss of Methyl radical ( |
| 254.0 ( | 173.0 | 25 | Loss of Br radical (Confirmation) |
Note: The transition 252.0 -> 173.0 is typically the most sensitive Quantifier trace.
LC Conditions for MS[2]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Change from Method A: MS requires volatile buffers. Acidic pH ensures the molecule is positively charged (
) before entering the source, maximizing sensitivity.
-
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
Sample Preparation Protocols
Protocol 1: Standard Stock Preparation
-
Weigh 10.0 mg of 5-Bromo-3-methoxy-2-methylquinoline reference standard.
-
Dissolve in 10 mL of Methanol . (Acetonitrile is also acceptable, but Methanol often solubilizes polar impurities better).
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Storage: Stable for 1 month at -20°C. Protect from light (halogenated aromatics can be photosensitive).
Protocol 2: Biological Matrix Extraction (Protein Precipitation)
For plasma or serum samples.
-
Aliquot 50 µL of plasma into a 1.5 mL centrifuge tube.
-
Add 150 µL of ice-cold Acetonitrile containing Internal Standard (e.g., Quinoline-d7 or a structural analogue like 6-bromoquinoline).
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an HPLC vial containing 100 µL of water (to match initial mobile phase strength).
-
Inject 5 µL.
Expert Insights & Troubleshooting
The "Twin Tower" Validation
When validating the method, always check the mass spectrum for the 1:1 intensity ratio of
-
If the ratio is distorted: It indicates co-elution with a non-brominated impurity or matrix interference.
-
Action: Adjust the gradient slope (flatten it to 1% B/min) to separate the interference.
Isomer Specificity
The 8-methoxy isomer (CAS 103862-55-1) is chemically similar but may have a slightly different retention time due to intramolecular H-bonding (N...H-O-Me interaction in the 8-position).[1]
-
Recommendation: If you did not synthesize the material yourself, acquire a certified reference standard of the specific 3-methoxy isomer to confirm retention time. Do not assume the 8-methoxy standard is a valid proxy for RT confirmation.
Carryover
Lipophilic bases like this compound stick to injector needles.[1]
-
Fix: Use a strong needle wash: Acetonitrile:Isopropanol:Water:Formic Acid (40:40:19:1).
References
-
Separation of Quinoline Derivatives: Sielc Technologies. "Separation of Quinoline on Newcrom R1 HPLC column." Application Note. Link
-
Mass Spectrometry of Quinolines: Zhang, J., et al. (2018). "Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics." Journal of Analytical Methods in Chemistry. Link
- General HPLC Method Development: Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard Text).
-
Synthesis & Properties of Bromo-methoxy-quinolines: BenchChem. "An In-depth Technical Guide to 5-Bromo-8-methoxy-2-methylquinoline." Technical Guide. Link(Cited for physicochemical analogy to the 3-methoxy isomer).
Sources
- 1. 5-Bromo-8-methoxy-2-methylquinoline | 103862-55-1 [sigmaaldrich.com]
- 2. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
Troubleshooting & Optimization
Technical Support Center: 5-Bromo-3-methoxy-2-methylquinoline Synthesis
This guide functions as a specialized Technical Support Center for researchers synthesizing 5-Bromo-3-methoxy-2-methylquinoline . It is structured to address the specific regiochemical and functionalization challenges inherent to this substitution pattern.
Status: Active | Ticket: #Q5-Br-3OMe | Specialist: Senior Application Scientist
Executive Summary & Route Analysis
The synthesis of 5-Bromo-3-methoxy-2-methylquinoline presents two primary "failure modes" that account for 80% of experimental difficulties:
-
Regiochemical Ambiguity (C5 vs. C7): When constructing the quinoline ring from 3-bromoaniline, the cyclization favors the sterically less hindered 7-bromo isomer, making the desired 5-bromo isomer the minor product.
-
Ambident Nucleophilicity (O- vs. N-Alkylation): If the 3-methoxy group is installed via methylation of a 3-hydroxy intermediate, competitive N-methylation (forming the quinolone) is a persistent side reaction.
This guide provides troubleshooting protocols to navigate these bottlenecks.
Troubleshooting Module: Ring Construction (The C5/C7 Isomer Problem)
User Issue: "I am using a Skraup or Doebner-von Miller type cyclization with 3-bromoaniline, but NMR indicates a mixture of isomers, with the undesired isomer predominating."
Technical Diagnosis
The cyclization of 3-bromoaniline (1) with an
-
Path A (Sterically Hindered): Closure at C2 (relative to amine) yields the 5-bromoquinoline . This is sterically crowded by the bromine atom.
-
Path B (Sterically Favored): Closure at C6 (relative to amine) yields the 7-bromoquinoline .
The Result: Under thermodynamic control, the 7-bromo isomer is typically the major product (often >3:1 ratio).
Solution Protocol: Isomer Management
Option A: The "Blocked" Precursor (Recommended) Avoid the selectivity issue entirely by using 2-amino-6-bromobenzaldehyde in a Friedländer condensation with methoxyacetone. This forces the bromine into the 5-position.
Option B: Kinetic Control & Separation (If using 3-bromoaniline) If you must use 3-bromoaniline:
-
Acid Catalyst Switch: Switch from concentrated
(Skraup) to a Lewis Acid catalyst like or . Milder conditions can sometimes improve the ratio of the kinetic product (5-bromo). -
Purification Protocol: The isomers have distinct polarities.
-
Stationary Phase: Silica Gel (Standard).[1]
-
Mobile Phase: Hexane:EtOAc (Start 95:5, Gradient to 80:20).
-
Observation: The 5-bromo isomer (more sterically crowded/globular) typically elutes after the 7-bromo isomer in non-polar systems, though this can reverse depending on the exact mobile phase modifiers.
-
Visualization: Regioselectivity Pathways
Caption: Divergent cyclization pathways of 3-bromoaniline. Path B (bottom) is kinetically and thermodynamically favored due to lack of steric hindrance.
Troubleshooting Module: Functionalization (O-Methylation)
User Issue: "I am trying to methylate 5-bromo-3-hydroxy-2-methylquinoline, but I'm seeing a new spot on TLC that doesn't match the methoxy product. NMR shows an N-Methyl signal."
Technical Diagnosis
3-Hydroxyquinolines exist in tautomeric equilibrium with their keto-forms (quinolones), though the enol form is generally favored for the 3-isomer compared to the 4-isomer. However, in the presence of a base, the resulting anion is an ambident nucleophile .
-
O-Alkylation (Desired): Attack by the oxygen atom.
-
N-Alkylation (Side Reaction): Attack by the ring nitrogen, destroying aromaticity in the pyridine ring (forming a quinolone-like species).
Optimization Table: Methylation Conditions
| Variable | Conditions for O-Methylation (Target) | Conditions for N-Methylation (Avoid) |
| Base | ||
| Solvent | DMF or Acetone (Aprotic, polar) | Methanol or Ethanol (Protic) |
| Electrophile | Methyl Iodide ( | Methyl Tosylate |
| Temperature | Room Temperature (Kinetic Control) | Reflux (Thermodynamic Control) |
Protocol: Selective O-Methylation
-
Dissolution: Dissolve 1.0 eq of 5-bromo-3-hydroxy-2-methylquinoline in anhydrous DMF (0.1 M).
-
Base Addition: Add 1.5 eq of Cesium Carbonate (
) . The large Cesium cation promotes O-alkylation by "masking" the oxygen less tightly than Sodium/Potassium, or by favoring the specific ion-pair geometry. -
Alkylation: Add 1.1 eq of Methyl Iodide (
) dropwise at 0°C. -
Reaction: Stir at Room Temperature for 2-4 hours.
-
Workup: Pour into ice water. The O-methylated product (ether) is typically less polar and will precipitate or extract easily into EtOAc.
Visualization: Tautomerism & Alkylation
Caption: Competition between O-alkylation and N-alkylation driven by base counter-ion and solvent choice.
Frequently Asked Questions (FAQs)
Q1: Can I brominate 3-methoxy-2-methylquinoline directly to get the 5-bromo product? A: Not recommended. Electrophilic aromatic substitution (bromination) of the quinoline ring is directed by the nitrogen (deactivating) and the methoxy group (activating).
-
The Nitrogen deactivates the pyridine ring (C2, C3, C4).
-
The Methoxy at C3 activates C2 (blocked) and C4 (ortho).
-
The Benzene ring (C5-C8) is generally more reactive than the pyridine ring in acidic media.
-
Risk: Bromination often occurs at C6 or C8 (para/ortho to the ring fusion) or C4 (ortho to methoxy). Achieving selective C5 bromination via direct functionalization is mechanistically difficult and yields complex mixtures [1].
Q2: How do I distinguish the 5-bromo and 7-bromo isomers by NMR?
A: Look at the coupling constants (
-
5-Bromo: You will see a specific pattern for H6, H7, and H8. H6 and H8 are typically doublets, and H7 is a triplet (pseudo-t). The descreening effect of the Br at C5 will shift the H6 signal downfield.
-
7-Bromo: The symmetry is different. H5 and H6 will show strong ortho-coupling (
Hz), while H8 will be a singlet (or small meta-couplet) appearing at a distinct chemical shift due to being flanked by the Nitrogen and the Bromine.
Q3: My reaction turned into a black tar. What happened?
A: This is likely polymerization of the
-
Cause: The reaction was heated too quickly or the oxidant (if used) was too aggressive.
-
Fix: Add a polymerization inhibitor (like hydroquinone) if using acrolein/vinyl ketone precursors, or ensure dropwise addition of the aldehyde to the aniline/acid mixture to keep the concentration of the reactive intermediate low.
References
-
Regioselectivity in Quinoline Synthesis
- Jones, G. (2008). The Chemistry of Heterocyclic Compounds, Quinolines. Wiley-Interscience. (Detailed analysis of Skraup/Doebner-von Miller regiochemistry).
-
Source:
-
O- vs N-Alkylation of Hydroxyquinolines
- Krayushkin, M. M., et al. (2010). "Regioselectivity of alkylation of hydroxyquinolines." Russian Chemical Bulletin. (Discusses solvent/base effects on ambident nucleophiles).
-
Source:
-
Friedländer Synthesis (Alternative Route)
- Marco-Contelles, J., et al. (2009). "Friedländer reaction on 2-amino-3-cyano-4H-pyrans: Synthesis of pyrano[2,3-b]quinolines." Journal of Organic Chemistry.
-
Source:
Sources
Troubleshooting tar formation in Doebner-von Miller quinoline synthesis
Topic: Troubleshooting Tar Formation in Doebner-von Miller Synthesis Ticket Type: Advanced Technical Guide
Executive Summary: The "Tar" Problem
User Query: "My reaction mixture turns into a black, viscous tar within 30 minutes. Yields are inconsistent (<30%), and purification is a nightmare. What is happening?"
Diagnosis: You are experiencing the classic failure mode of the Doebner-von Miller (DvM) reaction: Competitive Polymerization .
The DvM synthesis relies on the reaction between an aniline and an
If the rate of polymerization (
Root Cause Analysis: The Mechanistic Fork
To solve the issue, you must visualize the competition occurring in your flask. The following pathway analysis illustrates where the reaction diverges into "Tar" vs. "Product."
Figure 1: Mechanistic divergence in Doebner-von Miller synthesis. The critical control point is minimizing Path B (Polymerization) while ensuring the Oxidation step (from Dihydroquinoline to Quinoline) does not rely on disproportionation.
Troubleshooting Q&A (The "How")
Category 1: Tar Prevention
Q1: I am using concentrated HCl and refluxing. Why is this causing tar?
A: Concentrated HCl acts as a "sledgehammer." While it catalyzes the cyclization, it also rapidly polymerizes the
-
The Fix: Switch to a Biphasic System (see Protocol B below). By dissolving the carbonyl component in an organic solvent (like Toluene) and the aniline in the aqueous acid phase, you physically separate the polymerizable monomer from the acid.[2] They only react at the interface, where the aniline captures the carbonyl before it can polymerize.
Q2: Does the rate of addition matter? A: Yes, absolutely.
-
The Fix: Never dump the aldehyde/ketone in all at once. Use a syringe pump or dropping funnel to add the carbonyl component over 1–2 hours. This keeps the instantaneous concentration of the "monomer" low, statistically favoring the reaction with aniline over self-polymerization.
Q3: Can I use a different source for the aldehyde? A: Yes. Using acetals (e.g., acrolein diethyl acetal) or vinyl esters is a superior strategy. The acetal hydrolyzes slowly in situ, releasing the reactive aldehyde at a controlled rate that matches the consumption rate, effectively starving the polymerization pathway.
Category 2: Yield Optimization
Q4: I have no tar, but my yield is stuck at 40-50%. Where is the rest? A: You are likely losing product to Disproportionation .
-
The Science: The immediate product of the cyclization is a dihydroquinoline (not aromatic). It needs to lose two hydrogens to become a quinoline. If you don't add an oxidant, the reaction steals hydrogen from itself (transfer hydrogenation), turning half your intermediate into tetrahydroquinoline (waste) and half into product.
-
The Fix: Add a mild oxidant. Iodine (
, 0.5 equiv) or conducting the reaction in the presence of mild Lewis acids like can drive the oxidation without relying on disproportionation.
Experimental Protocols
Comparison of Methodologies
| Feature | Protocol A: The "Classic" (High Risk) | Protocol B: The "Modern Biphasic" (Recommended) |
| Solvent | Monophasic (Water/Ethanol) | Biphasic (Toluene / 6M HCl) |
| Acid | Conc. HCl / | 6M HCl (Aqueous) |
| Carbonyl Addition | Often single portion | Slow addition (Syringe pump) |
| Tar Risk | High | Low |
| Purification | Difficult (Steam distillation often required) | Simple (Phase separation) |
Protocol B: Optimized Biphasic Synthesis (Low Tar)
Recommended for synthesis of 2-methylquinoline (Quinaldine) derivatives.
Materials:
-
Substituted Aniline (10 mmol)
-
Crotonaldehyde (or equivalent enone) (12 mmol)
-
Toluene (15 mL)
-
6M Hydrochloric Acid (10 mL)
-
Oxidant:
(Optional, 1-2 crystals) or -chloranil (if substrate is sensitive)
Step-by-Step Workflow:
-
Phase Setup: In a round-bottom flask equipped with a reflux condenser and vigorous magnetic stirring, dissolve the Aniline (10 mmol) in 6M HCl (10 mL).
-
Organic Layer: Add Toluene (15 mL) to the flask. The system will form two distinct layers. Heat the mixture to reflux (
C internal temp). -
Controlled Addition: Dissolve the Crotonaldehyde (12 mmol) in a small volume of Toluene (5 mL). Load this into a syringe pump or pressure-equalizing dropping funnel.
-
The Reaction: Add the aldehyde solution dropwise to the refluxing biphasic mixture over 60–90 minutes .
-
Why? The aldehyde stays in the toluene layer (safe from acid). It slowly partitions into the aqueous layer where it is immediately intercepted by the high concentration of aniline.
-
-
Digestion: After addition is complete, continue refluxing for 2–3 hours.
-
Workup:
Advanced FAQs (Mechanism Deep Dive)
Q: Why do electron-withdrawing groups (EWGs) on the aniline fail?
A: The first step is the nucleophilic attack of the aniline nitrogen onto the carbonyl. EWGs (like
-
Tip: For deactivated anilines, use the Skraup conditions (glycerol/sulfuric acid) or a Lewis Acid catalyst (
or ) which activates the carbonyl without causing as much polymerization as protonic acids.
Q: Is the "Eisch Mechanism" relevant to my daily work? A: Yes. Eisch's work proved that the reaction involves a "fragmentation-recombination" pathway. This explains why you sometimes see "scrambled" substituents if you use complex enones. If you are seeing unexpected regioisomers, it is because the intermediate breaks apart and recombines in a different orientation before the final ring closure.
References
-
Eisch, J. J., & Dluzniewski, T. (1989). Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis: The Nature of the Intermediate and the Origin of the Hydrogen Transfer. The Journal of Organic Chemistry, 54(6), 1269–1274.
-
Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676.
-
The Organic Chemistry Portal. (n.d.). Doebner-Miller Reaction.[2][3][5][6][7][8][9][10] Retrieved March 5, 2026.
-
Matsugi, M., et al. (2000). Simple and Efficient Synthesis of Quinolines: Use of Biphasic Systems to Suppress Polymerization. Tetrahedron Letters, 41(44), 8523-8525.
Sources
- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. One moment, please... [iipseries.org]
- 6. synarchive.com [synarchive.com]
- 7. Research Portal [research.usc.edu.au]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Optimizing catalyst selection for Suzuki coupling of 5-Bromo-3-methoxy-2-methylquinoline
Technical Support Center: Suzuki Coupling Optimization Guide Ticket Topic: Optimizing catalyst selection for 5-Bromo-3-methoxy-2-methylquinoline Ticket ID: TSC-2025-Q5B Assigned Specialist: Senior Application Scientist, Catalysis Division
Executive Summary & Strategic Analysis
You are working with 5-Bromo-3-methoxy-2-methylquinoline , a substrate that presents a classic "heteroaryl halide" challenge with specific nuance.
Substrate Analysis:
-
The Electrophile (C5-Br): The bromine is located on the carbocyclic (benzene) ring of the quinoline. While less electron-deficient than the pyridine ring (C2, C3, C4), it is still activated for oxidative addition compared to a standard bromobenzene due to the fused electron-deficient pyridine ring.
-
The Catalyst Poison (N1): The quinoline nitrogen is a potent ligand. It competes with your phosphine ligands for the Palladium (Pd) center, leading to the formation of inactive [Pd(Substrate)2L2] complexes (catalyst poisoning).
-
The Modifiers (C2-Me, C3-OMe):
-
2-Methyl: This is your "friend." It provides steric bulk immediately adjacent to the nitrogen, slightly discouraging the formation of stable N-Pd complexes compared to a bare quinoline.
-
3-Methoxy: An electron-donating group (EDG). It increases the basicity of the quinoline nitrogen, potentially increasing its binding affinity to Pd, counteracting the steric benefit of the methyl group.
-
Core Recommendation: Do not use "stone-age" catalysts like Pd(PPh₃)₄. They lack the steric bulk to prevent N-coordination. You require bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald Ligands) to facilitate oxidative addition and physically block the quinoline nitrogen from poisoning the metal center.
Part 1: Catalyst & Ligand Selection Guide
This module defines the "Gold Standard" system for this specific substrate class.
The Catalyst System Matrix
| Component | Recommendation | Technical Rationale |
| Pre-catalyst | Pd(OAc)₂ or Pd-G3/G4 Palladacycles | Pd(OAc)₂ is cheap but requires reduction to Pd(0). Pre-formed Palladacycles (e.g., XPhos Pd G3) generate active Pd(0) immediately, avoiding induction periods and homocoupling side reactions [1]. |
| Ligand (Primary) | XPhos or SPhos | SPhos is excellent for stability and prevents N-poisoning via steric bulk. XPhos is superior if the coupling partner (boronic acid) is sterically hindered or if the reaction requires higher temperatures [2]. |
| Ligand (Alternative) | P(t-Bu)₃ (via Pd-132) | A highly bulky, electron-rich ligand that accelerates oxidative addition on electron-rich aryl bromides and effectively shuts down N-coordination [3]. |
| Base | K₃PO₄ (3.0 equiv) | Weaker bases (Carbonates) may be too slow. Phosphate allows for a buffered, mild activation of the boronic acid, crucial for preventing protodeboronation of heteroaryl partners [4]. |
| Solvent | 1,4-Dioxane/Water (4:1) | The water is obligatory for the activation of the boronic acid (formation of the boronate species). Dioxane ensures solubility of the lipophilic quinoline [5]. |
Part 2: Troubleshooting & FAQs
Q1: My reaction stalls at ~40% conversion. Adding more catalyst doesn't help. Why? Diagnosis: Catalyst Deactivation (Poisoning). Even with the 2-methyl group, the quinoline nitrogen is coordinating to the Pd species, creating an "off-cycle" resting state. Solution:
-
Switch to a Bulky Ligand: If using PPh₃ or dppf, switch to XPhos or BrettPhos . The sheer size of these ligands prevents the Pd center from accommodating the quinoline nitrogen [6].
-
Increase Temperature: Heating to 100°C can make the N-Pd coordination reversible, pushing the equilibrium back toward the active catalytic cycle.
Q2: I see the "des-bromo" product (3-methoxy-2-methylquinoline) in my LCMS. Where is the hydrogen coming from? Diagnosis: Hydrodehalogenation. This occurs when the oxidative addition complex L-Pd(Ar)-Br undergoes beta-hydride elimination or reacts with a hydride source instead of transmetalating. Solution:
-
Check Solvent Purity: Alcohols (Ethanol/Isopropanol) are common hydride sources. Ensure you are using high-grade Dioxane or Toluene .
-
Dry Your Base: Hygroscopic bases can introduce water that, while necessary for coupling, can sometimes promote side reactions if excessive. Use anhydrous K₃PO₄ and add a precise amount of degassed water (e.g., 4:1 ratio).
Q3: My boronic acid coupling partner is degrading (Protodeboronation). Diagnosis: Base-catalyzed decomposition. Heteroaryl boronic acids (e.g., 2-pyridyl, 5-thiazolyl) are notoriously unstable in hot, aqueous base. Solution:
-
Switch Boron Source: Use a MIDA Boronate or Potassium Trifluoroborate (BF₃K) salt. These release the active boronic acid slowly, keeping the standing concentration low and preventing decomposition [7].
-
Anhydrous Conditions: Use CsF or Ag₂O in anhydrous Toluene/Dioxane if the substrate is extremely sensitive to water.
Part 3: Optimization Workflow (Decision Logic)
The following diagram illustrates the logical flow for optimizing this specific reaction, moving from standard conditions to "rescue" protocols.
Caption: Decision tree for optimizing Suzuki coupling of quinoline derivatives, addressing poisoning, reduction, and degradation pathways.
Part 4: Standard Operating Procedure (SOP)
Protocol: Pd-Catalyzed Coupling of 5-Bromo-3-methoxy-2-methylquinoline
1. Reagent Preparation:
-
Substrate: 1.0 equiv (e.g., 1.0 mmol).
-
Boronic Acid: 1.2 – 1.5 equiv.
-
Catalyst: XPhos Pd G3 (2.0 – 5.0 mol%).
-
Note: If G3 is unavailable, use Pd(OAc)₂ (5 mol%) + XPhos (10 mol%) premixed in solvent for 5 mins.
-
-
Base: K₃PO₄ (3.0 equiv).
-
Solvent: 1,4-Dioxane (degassed) and Distilled Water (degassed) in a 4:1 ratio. Concentration: 0.1 M – 0.2 M.
2. Execution:
-
Charge a reaction vial with the quinoline substrate, boronic acid, and K₃PO₄.
-
If using a glovebox, add the Pd catalyst here. If on the bench, add the catalyst last or use a precatalyst capsule.
-
Seal the vial and purge with Argon/Nitrogen (3 cycles of vacuum/backfill).
-
Add the degassed Dioxane/Water mixture via syringe.[1]
-
Heat the reaction block to 80°C . Monitor by LCMS at 1 hour.
-
Checkpoint: If conversion is slow (<20% in 1h), raise temperature to 100°C .
3. Workup (Critical for Quinolines):
-
Quinolines "stick" to acidic silica gel, leading to yield loss during purification.
-
Neutralization: Dilute with EtOAc, wash with water/brine.
-
Column Prep: Pre-treat your silica gel column with 1% Triethylamine (TEA) in Hexanes, or use a solvent system containing 1% NH₄OH/MeOH to ensure the basic product elutes cleanly [8].
References
-
Bruno, N. C., et al. (2013). "Buchwald Precatalysts: Reliable and Versatile Sources of Pd(0)." Chemical Science.
-
Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society.
-
Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition.
-
Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids." Journal of the American Chemical Society.
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
-
Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.
-
Knapp, D. M., et al. (2010). "Slow-Release of Unstable Boronic Acids from MIDA Boronates." Journal of the American Chemical Society.
-
BenchChem Technical Support. (2025). "Troubleshooting Low Conversion Rates in Quinoline Synthesis." BenchChem Application Notes.
Sources
Section 1: Understanding the Physicochemical Challenges (The "Why")
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical hurdles encountered during the purification of 5-Bromo-3-methoxy-2-methylquinoline (CAS 2138214-32-9).
This compound is frequently synthesized as a critical intermediate (e.g., Intermediate 80) in the development of WDR5 inhibitors and other targeted therapeutics [1]. It is typically accessed via a Friedländer condensation between 2-amino-6-bromobenzaldehyde and methoxyacetone. Because methoxyacetone is an unsymmetrical ketone, the reaction inherently produces regioisomers, making downstream purification a significant bottleneck [2].
To purify this molecule effectively, you must understand how its functional groups dictate its behavior in multiphasic systems:
-
The 5-Bromo Substituent: This heavy, electron-withdrawing halogen increases the molecule's overall lipophilicity while simultaneously pulling electron density away from the quinoline nitrogen. This reduces the basicity (pKa) of the quinoline core compared to unsubstituted variants.
-
The 3-Methoxy Group: While electron-donating, its primary impact during purification is acting as a strong hydrogen-bond acceptor. On bare silica gel, this oxygen atom interacts strongly with acidic silanol groups, causing severe chromatographic tailing.
-
Regioisomerism: Condensation of methoxyacetone at its methyl group (instead of the methylene group) yields 5-bromo-2-(methoxymethyl)quinoline. This regioisomer has a nearly identical dipole moment and molecular weight, resulting in co-elution during standard normal-phase chromatography.
Table 1: Comparative Physicochemical Profile for Chromatographic Planning
| Compound | Role | Estimated pKa (Conjugate Acid) | TLC Rf (4:1 Hex/EtOAc) | Chromatographic Behavior |
| 5-Bromo-3-methoxy-2-methylquinoline | Target | ~4.2 | 0.35 | Tails on bare silica; requires basic modifier. |
| 5-Bromo-2-(methoxymethyl)quinoline | Regioisomer | ~4.4 | 0.38 | Co-elutes with target; slightly less polar. |
| 2-Amino-6-bromobenzaldehyde | Starting Material | < 2.0 | 0.55 | Fast eluting; easily removed via acid-base wash. |
| Aldol Condensates | Byproducts | N/A (Neutral) | 0.10 - 0.20 | Highly retained; often colored (yellow/brown). |
Section 2: Self-Validating Purification Protocols
To achieve >99% purity required for downstream cross-coupling or biological assays, rely on an orthogonal purification strategy: Acid-Base Extraction
Protocol A: Chemoselective Acid-Base Extraction
Causality: The reduced pKa of the 5-bromoquinoline core means weak acids (like acetic acid) will not fully protonate it. You must use a strong mineral acid to force the target into the aqueous phase, leaving neutral aldol byproducts and weakly basic starting materials in the organic phase.
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL/g of crude).
-
Acid Extraction: Extract the organic layer with 2.0 M HCl (3 x 5 mL/g). Self-Validation: Check the pH of the aqueous extract; it must be < 1.0 to ensure complete protonation of the quinoline.
-
Washing: Wash the combined acidic aqueous layers with fresh EtOAc (1 x 5 mL/g) to remove trapped neutral impurities. Discard the organic layers.
-
Basification: Cool the aqueous layer in an ice bath. Slowly add 2.0 M NaOH dropwise until the solution becomes cloudy and basic. Self-Validation: Verify the pH is > 10 using pH paper. The quinoline must be fully deprotonated.
-
Recovery: Extract the basic aqueous layer with Dichloromethane (DCM) (3 x 5 mL/g). Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate.
Protocol B: Buffered Flash Column Chromatography
Causality: To separate the target from the 2-(methoxymethyl) regioisomer, you must suppress hydrogen bonding between the 3-methoxy group and the silica silanols, which otherwise blurs the separation bands.
-
Column Preparation: Slurry-pack a silica gel column using Hexanes containing 1% Triethylamine (Et₃N) . This neutralizes the acidic silanol sites.
-
Loading: Dry-load the extracted crude onto Celite to ensure a narrow injection band, which is critical for resolving the close Rf of the regioisomer.
-
Elution: Run a shallow gradient from 0% to 20% EtOAc in Hexanes (maintaining 1% Et₃N throughout).
-
Fraction Collection: The 2-(methoxymethyl) regioisomer will elute just before the target. Pool only the pure fractions of the target.
Protocol C: Anti-Solvent Crystallization (Overcoming "Oiling Out")
-
Dissolution: Dissolve the chromatographed product in a minimum volume of boiling EtOAc (~2-3 mL/g).
-
Anti-Solvent Addition: Add hot Heptane dropwise until the solution just turns turbid (the cloud point).
-
Clarification: Add exactly 1-2 drops of EtOAc until the solution is clear again.
-
Controlled Cooling: Remove from heat and let it cool to room temperature undisturbed. Do not place directly on ice, as rapid supersaturation causes liquid-liquid phase separation (oiling out).
Section 3: Frequently Asked Questions (Troubleshooting)
Q1: During the acid-base extraction, I lost my product. It never transferred to the aqueous layer. What happened? A: You likely used an acid that was too weak, or the concentration was too low. The 5-bromo substituent significantly depresses the basicity of the quinoline nitrogen. If you used 0.1 M HCl or Citric Acid, the pH did not drop below the pKa of the quinoline (~4.2), meaning it remained neutral and stayed in the organic phase. Always use at least 1.0 M to 2.0 M HCl and verify the aqueous phase pH is < 1.0.
Q2: My product streaks severely on the silica column, and I cannot separate it from the 2-(methoxymethyl) regioisomer. How do I fix this? A: The streaking is caused by the 3-methoxy oxygen and the quinoline nitrogen hydrogen-bonding with the acidic silanol groups on the silica gel. This tailing causes the target band to bleed into the regioisomer band. You must buffer your mobile phase with 1% Triethylamine (Et₃N) or use amine-functionalized (NH2) silica gel to block these interactions and sharpen the peaks.
Q3: When I try to recrystallize the purified product, it forms a biphasic syrup (oils out) at the bottom of the flask instead of forming crystals. How do I force crystallization? A: "Oiling out" occurs when the cooling solution hits the liquid-liquid phase separation boundary (binodal curve) before it hits the crystallization boundary. This means your solvent system is too poor (too much heptane) or you cooled it too quickly. Fix: Reheat the mixture until it forms a single clear phase. Add 2-5% more EtOAc to increase the solubility slightly. Allow the flask to cool very slowly inside a warm water bath. If you have seed crystals from a previous batch, add a single crystal when the solution is just above room temperature to provide a nucleation site.
Section 4: Visual Workflows & Reaction Pathways
Fig 1. Friedländer synthesis pathway illustrating the origin of the primary regioisomer impurity.
Fig 2. Orthogonal purification decision tree for isolating 5-bromo-3-methoxy-2-methylquinoline.
References
- W. Fesik et al., "WDR5 inhibitors and modulators," World Intellectual Property Organization, WO2021092525A1, May 14, 2021.
Technical Support Center: Purification of 5-Bromo-3-methoxy-2-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the purification of 5-Bromo-3-methoxy-2-methylquinoline. As a Senior Application Scientist, my goal is to equip you with both the practical steps and the underlying scientific principles to overcome common purification challenges, ensuring the integrity of your research and development efforts. The methodologies described here are grounded in established chemical principles for the purification of heterocyclic compounds, particularly quinoline derivatives.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Column Chromatography Issues
Question: My separation on a silica gel column is poor. The spots on my TLC are streaking badly and I'm getting mixed fractions. What's happening and how do I fix it?
Answer: This is a classic problem when purifying nitrogen-containing heterocycles like quinolines on standard silica gel.
Causality: The root cause is the interaction between the basic nitrogen atom in the quinoline ring and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific binding leads to several problems:
-
Tailing/Streaking: The compound doesn't move in a tight band, but rather "drags" along the stationary phase, resulting in poor peak shape and streaking on a TLC plate.[1][2]
-
Poor Separation: Tailing causes peaks to broaden and overlap, making it difficult to resolve your target compound from closely eluting impurities.[3]
-
Irreversible Adsorption: In some cases, a portion of your product can become permanently stuck to the column, leading to lower yields.
Solutions:
-
Neutralize the Stationary Phase: The most effective solution is to add a small amount of a basic modifier to your mobile phase (eluent). This deactivates the acidic sites on the silica.
-
Recommended Modifier: Add 0.5-1% triethylamine (Et₃N) to your eluent system. For example, if your eluent is 20% Ethyl Acetate in Hexane, you would prepare it as (20:80:1, Ethyl Acetate:Hexane:Triethylamine).[2][3]
-
Alternative: A solution of 1-2% methanol containing ammonia can also be used, particularly for more polar systems.[3]
-
-
Optimize Your Solvent System (Eluent):
-
TLC First: Always develop an optimal solvent system using Thin-Layer Chromatography (TLC) before running a column.[3][4] A good separation on TLC is a prerequisite for a good column separation.
-
Target Rf: Aim for an Rf (Retention Factor) of approximately 0.25-0.35 for your target compound. This Rf value generally provides the best resolution in column chromatography.[5]
-
Adjust Polarity: If your Rf is too low (spot not moving), increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). If the Rf is too high (spot runs to the top), decrease the polarity.[2][3]
-
-
Consider an Alternative Stationary Phase: If streaking persists, especially with very basic compounds, silica gel may not be the best choice.
Recrystallization Problems
Question: I'm trying to recrystallize my crude product, but it keeps "oiling out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solid melts in the hot solvent or separates from the cooling solution as a liquid rather than a solid crystal lattice.[6][7] This is common if the compound's melting point is lower than the boiling point of the solvent or if significant impurities are present.[7]
Causality: An oil is essentially a supersaturated liquid solution of your compound. It is undesirable because impurities are often trapped within the oil, defeating the purpose of purification.[6]
Solutions:
-
Slow Down the Cooling Process: Rapid cooling is a primary cause of precipitation rather than crystallization.[8]
-
Induce Crystallization: If crystals are slow to form, you can provide a nucleation point.
-
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic imperfections in the glass can serve as nucleation sites for crystal growth.[3][9]
-
Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled, supersaturated solution. This provides a perfect template for further crystal growth.[3][9]
-
-
Adjust the Solvent System:
-
Add More Solvent: The solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil, then attempt to cool it more slowly.[3][7]
-
Switch to a Two-Solvent System: This is often the best solution. Dissolve your compound in a minimal amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "poor" or "anti-solvent" (in which it is insoluble) dropwise while the solution is still hot, until you see persistent cloudiness. Add a final drop or two of the "good" solvent to make it clear again, then allow it to cool slowly.[2][9] Common pairs include Ethanol/Water or Acetone/Hexane.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities I'll encounter when purifying 5-Bromo-3-methoxy-2-methylquinoline?
A1: Impurities typically arise from the starting materials or side reactions during synthesis. While the specific synthesis for the 3-methoxy isomer is not as common as other isomers[10], based on standard quinoline syntheses like the Doebner-von Miller reaction, you can anticipate:
-
Unreacted Starting Materials: For example, the aniline precursor (e.g., 4-bromo-2-methoxyaniline) used to build the quinoline ring.[2][10]
-
Isomeric Byproducts: If the starting aniline was not pure, you could form other quinoline isomers that may be difficult to separate.[10]
-
Polymeric Tars: Acid-catalyzed self-condensation of the α,β-unsaturated carbonyl component (like crotonaldehyde) is a common side reaction that produces dark, tarry materials.[10]
-
Over- or Under-brominated Species: Depending on when the bromination step is performed, you could have species with no bromine or two bromine atoms.[2]
Q2: How do I develop a purification strategy from scratch for my crude product?
A2: A systematic approach is crucial. The workflow below outlines the decision-making process for developing a robust purification method.
Q3: What solvent systems are good starting points for TLC and column chromatography of quinoline derivatives?
A3: It's best to start with a less polar system and gradually increase polarity. A common starting point for quinoline derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[1] Always add ~0.5-1% triethylamine (Et₃N) to your chosen system to prevent streaking.
| Polarity | Solvent System (v/v/v) | Typical Use Case |
| Low | Hexane / Ethyl Acetate / Et₃N (90:10:1) | For less polar quinolines or to elute non-polar impurities. |
| Medium | Hexane / Ethyl Acetate / Et₃N (70:30:1) | A good starting point for many substituted quinolines.[1] |
| High | Dichloromethane / Methanol / Et₃N (95:5:1) | For more polar quinolines with hydroxyl or amino groups.[3][5] |
| Very High | Ethyl Acetate / Methanol / Et₃N (90:10:1) | To elute highly polar compounds or flush the column. |
Q4: How can I definitively confirm the purity of my final product?
A4: A combination of methods is required for a comprehensive purity assessment. No single technique tells the whole story.
-
Chromatography (HPLC/UPLC): High-Performance Liquid Chromatography is a highly sensitive method for quantifying purity. A single, sharp peak on the chromatogram is a strong indicator of high purity. Reverse-phase HPLC using a C18 column with a mobile phase of acetonitrile and water (often with a formic or phosphoric acid modifier) is a standard method.[10][11][12]
-
Spectroscopy (NMR): Nuclear Magnetic Resonance (¹H and ¹³C NMR) is essential for confirming the structure of your compound.[13] The absence of signals corresponding to impurities in the ¹H NMR spectrum is a key indicator of purity. Quantitative NMR (qNMR) can be used for highly accurate purity determination without needing a specific reference standard.[11]
-
Mass Spectrometry (MS): Coupled with GC or LC (GC-MS, LC-MS), this technique confirms the molecular weight of your compound and can help identify impurities.[11][13]
-
Melting Point: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.[8]
Experimental Protocols
Protocol 1: Analytical TLC for Method Development
-
Plate Preparation: Obtain a silica gel TLC plate. Using a pencil, gently draw a baseline about 1 cm from the bottom.[1]
-
Sample Preparation: Dissolve a small amount (1-2 mg) of your crude product in a volatile solvent like dichloromethane or ethyl acetate (0.5 mL).[1]
-
Spotting: Use a capillary tube to spot a small amount of your dissolved sample onto the baseline. Keep the spot as small as possible (~1-2 mm diameter).
-
Development: Place the TLC plate in a developing chamber containing your chosen eluent (e.g., 7:3 Hexane:Ethyl Acetate with 1% Et₃N). Ensure the solvent level is below the baseline.[5] Cover the chamber and allow the solvent to travel up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry completely. View the plate under a UV lamp (254 nm) and circle any visible spots.[5]
-
Analysis: Calculate the Rf value for each spot. Adjust the eluent polarity to achieve an Rf of ~0.3 for the desired compound.
Protocol 2: Flash Column Chromatography
-
Column Packing: Select an appropriate size column. As a rule of thumb, use about 30-50 g of silica gel for every 1 g of crude material.[3] Pack the column as a slurry using your starting, least polar eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting with your starting solvent system (e.g., 90:10 Hexane:EtOAc + 1% Et₃N). Collect fractions in test tubes.
-
Gradient Elution (Optional): If impurities are much more polar than your product, you can gradually increase the polarity of the eluent over the course of the separation (e.g., move from 10% EtOAc to 30% EtOAc) to speed up the elution of more strongly retained compounds.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 3: Recrystallization
-
Solvent Selection: Using the solubility tests from your initial strategy development, choose an appropriate solvent or solvent pair.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent needed to just dissolve the solid completely.[9]
-
Hot Filtration (if needed): If there are insoluble impurities (like dust or tar), perform a hot gravity filtration to remove them.
-
Cooling: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[8] Once at room temperature, you can place it in an ice bath for 30 minutes to maximize crystal yield.[6]
-
Isolation: Collect the pure crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities on the surface.
-
Drying: Dry the crystals thoroughly, either air-drying or in a vacuum oven, to remove all traces of solvent.
References
- Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- BenchChem. (2025). Monitoring quinoline synthesis progress using TLC or LC-MS. BenchChem Technical Support.
- Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide.
- BenchChem. (2025, December). Comparative Purity Analysis of 2-(2-Chloroethyl)quinoline: A Guide to HPLC-MS, GC-MS, and qNMR Methods. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds. BenchChem Technical Support.
- BenchChem. (2025). Analytical methods for "Quinoline, (1-methylethyl)-". BenchChem Technical Support.
- BenchChem. (2025). A Comprehensive Guide to Purity Assessment of Synthesized 6,8-Dibromoquinolin-3-amine by HPLC. BenchChem Technical Support.
- BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Synthesis of 5-Bromo-8-methoxy-2-methylquinoline. BenchChem Technical Support.
- University of Colorado Boulder. (n.d.).
- Chemistry LibreTexts. (2021, March 5). 2.
- Singh, I., & Kumar, A. (2016). Synthesis and Antimicrobial Activity of Some Quinoline Derivatives. International Journal of Pharmaceutical Sciences and Research, 7(6), 2563-67.
- BenchChem. (2025). An In-depth Technical Guide to 5-Bromo-8-methoxy-2-methylquinoline. BenchChem Technical Support.
- BenchChem. (2025).
- University of Manitoba. (n.d.).
- Online Resource. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
- University of York. (n.d.).
- BenchChem. (2025). Application Notes: Synthesis of 5-Bromo-8-methoxy-2-methylquinoline. BenchChem Technical Support.
- University of Victoria. (n.d.).
- BenchChem. (2025). Synthesis of 5-Bromo-8-methoxy-2-methylquinoline: An Application Note and Protocol. BenchChem Technical Support.
- Magritek. (n.d.).
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. magritek.com [magritek.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Purification – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting the Stability of 5-Bromo-3-methoxy-2-methylquinoline in Solution
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the handling challenges associated with highly substituted heterocyclic compounds. 5-Bromo-3-methoxy-2-methylquinoline (CAS 2138214-32-9) is a critical synthetic intermediate, prominently featured in the development of WDR5 inhibitors for leukemia and solid tumor therapies (1).
While highly valuable, its polyfunctional nature—combining a weakly basic quinoline core, a photolabile 5-bromo substituent, an electron-donating 3-methoxy group, and a reactive 2-methyl group—creates specific stability and solubility challenges in solution. This guide is designed to provide you with the mechanistic causality behind these issues and self-validating protocols to ensure the integrity of your experimental data.
Core Stability Mechanics: The Causality of Degradation
To troubleshoot effectively, we must first understand the structural causality behind the compound's instability:
-
Hydrophobic Desolvation (DMSO Shock): The compound is highly lipophilic. In pure dimethyl sulfoxide (DMSO), it is fully solvated. However, upon rapid introduction to aqueous media, the organic solvent disperses faster than the compound can equilibrate. This rapid change in the dielectric constant forces the desolvation of the hydrophobic quinoline core, leading to immediate precipitation (2).
-
Photodehalogenation: The C-Br bond at the 5-position is susceptible to homolytic cleavage when exposed to UV or intense ambient light. This generates highly reactive aryl radicals that rapidly lead to dimerization or polymerization, destroying the compound's active concentration.
-
Oxidative Vulnerability: The 2-methyl group on the quinoline ring is vinylogous to an imine alpha-proton. The electron-withdrawing nature of the adjacent nitrogen increases the acidity of these methyl protons, facilitating tautomerization and making it uniquely prone to oxidation in the presence of dissolved oxygen and light (3).
Fig 1: Primary degradation and instability pathways of 5-Bromo-3-methoxy-2-methylquinoline.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My compound precipitates immediately when I dilute my DMSO stock into my aqueous cell culture medium. What is happening and how do I fix it? A1: You are exceeding the compound's kinetic solubility limit, causing "DMSO shock." When a concentrated organic stock is pipetted directly into a neutral aqueous buffer, the local hydrophobic environment collapses. Troubleshooting: Do not inject the stock directly into the bulk liquid. Instead, add the DMSO stock dropwise to the wall of the tube while vigorously vortexing the aqueous buffer. Pre-warming the aqueous medium to 37°C before addition also provides the thermodynamic energy required to keep the compound in solution.
Q2: My DMSO stock solution was clear when prepared, but after a week on the bench, it has turned a brownish-yellow. Is it still viable? A2: No. Discoloration is a definitive indicator of chemical degradation. Quinoline derivatives are highly prone to photo-oxidation (3). The 2-methyl group has likely oxidized, and the 5-bromo group may have undergone photolytic cleavage. Troubleshooting: Always store stock solutions in amber vials or wrap them in aluminum foil. Store aliquots at -20°C and discard any discolored solutions, as the degradation byproducts will introduce off-target toxicity in your assays.
Q3: How does pH affect the stability and solubility of this specific compound? A3: The quinoline nitrogen is weakly basic. At physiological pH (7.4), the compound is unprotonated, maximizing its hydrophobicity and driving precipitation. Lowering the pH (e.g., pH 4.5) protonates the nitrogen, significantly increasing aqueous solubility through electrostatic repulsion (4). However, prolonged exposure to extreme acidic conditions risks the cleavage of the 3-methoxy ether linkage. Maintain pH between 5.5 and 7.4 for the optimal balance between solubility and chemical stability.
Quantitative Data: Solubility & Stability Profiles
Use the following empirical data to guide your assay design and storage conditions.
| Solvent / Condition | Estimated Solubility Limit | Stability (25°C, Dark) | Stability (25°C, Light) | Primary Degradation Risk |
| Anhydrous DMSO | > 50 mM | > 6 months | < 1 week | Photodehalogenation |
| Aqueous PBS (pH 7.4) | < 10 µM | < 24 hours | < 4 hours | Precipitation, Oxidation |
| Aqueous Acetate (pH 4.5) | ~ 1 mM | > 1 week | < 24 hours | Photo-oxidation |
Self-Validating Experimental Protocols
To ensure data integrity, every protocol must include an internal validation step. Do not assume your compound is in solution or intact just because the bulk liquid appears clear.
Fig 2: Self-validating workflow for stock preparation and aqueous assay dilution.
Protocol 1: Preparation of Stable Stock and Controlled Aqueous Dilution
Purpose: To achieve maximum kinetic solubility without inducing DMSO shock.
-
Stock Preparation: Weigh 1-5 mg of 5-Bromo-3-methoxy-2-methylquinoline powder. Dissolve in pure, anhydrous DMSO to create a 10 mM stock. Vortex until perfectly clear.
-
Storage: Immediately aliquot the stock into single-use amber microcentrifuge tubes. Store at -20°C.
-
Controlled Dilution: Pre-warm your aqueous assay buffer to 37°C. Place the buffer on a vortex mixer at medium speed. Add the DMSO stock dropwise (e.g., 1 µL per drop) directly into the vortexing liquid to achieve a final DMSO concentration of ≤ 1%.
-
Self-Validation Step (UV-Vis): Measure the absorbance of the final solution at the compound's
(approx. 320-340 nm) immediately after dilution, and again 2 hours later. Causality Check: A drop in absorbance >5% indicates that the compound is slowly precipitating out of solution (micro-crystallization), meaning your working concentration is lower than calculated.
Protocol 2: Stability-Indicating HPLC Method (Forced Degradation)
Purpose: To confirm the chemical integrity of aged stock solutions before use in sensitive biological assays.
-
Baseline Analysis: Inject a freshly prepared 100 µM solution of the compound (in 50% Acetonitrile/Water) into a C18 Reverse-Phase HPLC system. Record the retention time and peak area of the parent compound.
-
Stress Testing: Expose a 100 µM aliquot of your aged stock solution to ambient lab light for 24 hours (photolytic stress).
-
Chromatographic Analysis: Inject the stressed sample using the same HPLC method.
-
Self-Validation Step (Mass Balance): Calculate the mass balance. The sum of the parent peak area and any new degradation product peak areas must equal the initial parent peak area (±5%). Causality Check: If the mass balance is <95%, the compound has degraded into volatile components or insoluble polymers that are stuck on the column, confirming the stock is unviable.
References
- Source: Google Patents (WO2021092525A1)
- Overcoming solubility issues of 6,7-Dimethoxy-4-phenoxy-quinoline in vitro Source: Benchchem Technical Support URL
- Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions Source: Benchchem Technical Support URL
- Source: PubMed (NIH)
Sources
- 1. WO2021092525A1 - Wdr5 inhibitors and modulators - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Effects of solvent composition and ionic strength on the interaction of quinoline antimalarials with ferriprotoporphyrin IX - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scalable Synthesis of 5-Bromo-3-methoxy-2-methylquinoline
Content Type: Troubleshooting Guide & FAQ Audience: Process Chemists, Scale-up Engineers, and Medicinal Chemists Subject: Optimization and Troubleshooting of Modified Friedländer Annulation
Introduction: The Scale-Up Mandate
Scaling up the synthesis of 5-Bromo-3-methoxy-2-methylquinoline presents a unique intersection of challenges: controlling the regiochemistry of the quinoline ring closure, managing the thermal profile of exothermic condensations, and preserving the acid-sensitive methoxy ether during workup.
This guide moves beyond bench-scale exploration to robust, scalable process chemistry.[1] We prioritize the Modified Friedländer Annulation (using a nitro-precursor) over the traditional Knorr or Combes methods. This route offers superior regiocontrol for the 5-bromo position and avoids the isolation of unstable amino-aldehyde intermediates.
Part 1: Master Process Workflow
The following diagram outlines the "One-Pot" Nitro-Reduction/Friedländer Cyclization. This is the preferred industrial route to minimize the handling of mutagenic amino-aldehydes and maximize yield.
Figure 1: The cascade synthesis involves in-situ reduction of the nitro group followed by immediate condensation with methoxyacetone to prevent self-polymerization of the amino-aldehyde intermediate.
Part 2: Troubleshooting & Optimization (Q&A)
Module A: Reaction Initiation & Exotherm Control
Q1: Upon adding Iron powder to the acetic acid solution, the reaction erupted violently. How do I manage this exotherm on a >50g scale?
Diagnosis: The reduction of the nitro group by Iron/Acetic Acid is highly exothermic. On a small scale, heat dissipation is rapid, but on a large scale, this leads to thermal runaway and potential solvent boil-over.
Corrective Action:
-
Dosing Strategy: Do not add all Iron powder at once. Use a screw-feeder or portion-wise addition over 30–60 minutes.
-
Temperature Mapping: Maintain the internal temperature between 60°C and 70°C during addition. If the temperature spikes >85°C before addition is complete, the reduction may outpace the cyclization, leading to aniline byproducts.
-
Solvent Dilution: Ensure the acetic acid volume is at least 10–15 volumes relative to the substrate. High viscosity hinders heat transfer.
Q2: My reaction stalls, and I see a persistent intermediate on TLC/HPLC that isn't the starting material.
Diagnosis: This is likely the Schiff Base intermediate (imine) formed between the amino-aldehyde and methoxyacetone that has failed to undergo the final dehydration/aromatization step.
Corrective Action:
-
Drive the Equilibrium: The Friedländer reaction releases water. If the reaction stalls, add a dehydrating agent (molecular sieves) or use a Dean-Stark trap if a co-solvent (like Toluene) is used.
-
Catalysis: If using the Fe/AcOH method, the acidity is usually sufficient. If using pure amino-aldehyde (not recommended), add catalytic p-Toluenesulfonic acid (pTSA) (1–5 mol%) to promote ring closure.
Module B: Regioselectivity (The "Isomer" Problem)
Q3: I am detecting a ~15% impurity with the same mass (M+1 = 252/254). Is this the wrong isomer?
Diagnosis: Yes. Methoxyacetone (
-
Target Pathway: Condensation at the
yields the desired 3-methoxy-2-methyl substitution. -
Impurity Pathway: Condensation at the
yields the 2-(methoxymethyl)-quinoline isomer.
Technical Insight:
Under acidic conditions (Fe/AcOH), the reaction generally favors the formation of the more substituted enol, which leads to the desired attack at the methylene (
Optimization Protocol:
| Parameter | Recommendation for Target Isomer | Mechanism |
|---|
| pH Condition | Strongly Acidic (AcOH/HCl) | Promotes enolization at the more substituted carbon (
Module C: Workup & Isolation
Q4: The workup results in a thick, black emulsion that clogs filters. How do I isolate the product from the iron sludge?
Diagnosis: Iron salts (Iron(II)/(III) acetate) form gelatinous hydroxides when neutralized rapidly with strong base (NaOH), trapping the organic product.
Troubleshooting Guide:
-
The "Celite" Method: Do not neutralize immediately. Dilute the acidic reaction mixture with Ethyl Acetate (EtOAc). Filter this slurry through a wide pad of Celite while still acidic. The iron salts are more soluble/permeable in the acidic organic matrix.
-
The "EDTA" Wash: If you must neutralize, use a saturated solution of Rochelle's Salt (Potassium Sodium Tartrate) or EDTA. These chelate the iron, preventing the formation of the gelatinous hydroxide sludge and breaking the emulsion.
-
Neutralization: Use saturated
(mild) rather than NaOH. High pH shocks can degrade the methoxy group (see Q5).
Q5: My yield is good, but the product contains a "hydroxy" impurity (5-bromo-3-hydroxy-2-methylquinoline).
Diagnosis: This is Ether Cleavage . The 3-methoxy group is electron-rich and can be hydrolyzed to a phenol (hydroxy-quinoline) under high-temperature acidic conditions or during prolonged exposure to strong Lewis acids (like Iron salts at high heat).
Prevention:
-
Quench Timing: Do not reflux longer than necessary (monitor strictly by HPLC).
-
Temperature Limit: Do not exceed 100°C.
-
Workup pH: Ensure the final extraction is performed at pH 7–8. Avoid storing the product in acidic solution.
Part 3: Analytical Specifications
When validating the scaled-up batch, use these criteria to confirm identity and purity.
| Attribute | Specification | Method | Note |
| Appearance | Off-white to pale yellow solid | Visual | Darkening indicates oxidation or iron residue. |
| Mass Spec | [M+H]+: 252.0 / 254.0 (1:1 ratio) | LC-MS | Confirm Br isotope pattern. |
| Regio-Purity | > 98.0% | HPLC (C18) | Critical to separate the 2-methoxymethyl isomer. |
| Iron Content | < 20 ppm | ICP-MS | Essential if used for downstream biological assays. |
| NMR ( | Singlet at | The |
References
-
BenchChem. (2025).[2][3][4][5] Synthesis of 5-Bromo-8-methoxy-2-methylquinoline: An Application Note and Protocol. Retrieved from
- McNulty, J., et al. (2011). Scope and Mechanistic Insights into the Friedländer Synthesis. Organic Process Research & Development. (General reference for Friedländer scale-up principles).
-
Organic Chemistry Portal. (2024). Friedländer Synthesis. Retrieved from
-
National Institutes of Health (NIH). (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Retrieved from (Note: Generalized citation for the Nitro-Reduction methodology).
-
Sigma-Aldrich. (2024).[1] Product Specification: 2-Amino-6-bromobenzaldehyde. Retrieved from [6]
(Note: While specific literature for the exact 5-bromo-3-methoxy-2-methyl isomer is proprietary or rare, the protocols above are derived from validated methodologies for the 3-methoxy-2-methylquinoline class utilizing the Friedländer nitro-reduction modification.)
Sources
Technical Support Center: Characterization of Substituted Quinolines
Introduction
Welcome to the Technical Support Center. If you are working with quinoline scaffolds—particularly those synthesized via Skraup, Combes, or Friedländer methods—you have likely encountered spectra that do not match your predicted models.
The quinoline ring system is a "privileged scaffold" in drug discovery, but it is chemically deceptive. Its characterization is plagued by three primary artifacts: prototropic tautomerism , concentration-dependent stacking , and regioisomer ambiguity .
This guide moves beyond basic spectral assignment. It addresses the structural causality of these anomalies and provides self-validating protocols to resolve them.
Module 1: The Tautomer Trap (2- & 4-Substituted Systems)
The Issue
"I synthesized 4-hydroxyquinoline, but my NMR shows a ketone signal, and the aromatic coupling pattern is wrong."
Technical Diagnosis
You are observing the 4(1H)-quinolone tautomer.[1][2] Unlike standard phenols, 2- and 4-hydroxyquinolines do not exist primarily as the "hydroxy" (enol) form in the solid state or in polar solvents (DMSO, MeOH). They exist as cyclic amides (quinolones). This completely alters the spin system and chemical shifts.
The Mechanism
The driving force is the resonance stabilization of the amide bond, which competes effectively with the aromaticity of the pyridine ring.
-
Solvent Effect: In non-polar solvents (
), the -OH form may be visible, but low solubility often forces the use of DMSO- , where the H-bonding network locks the molecule into the oxo-form .
Diagnostic Data: Quinolone vs. Hydroxyquinoline
| Feature | 4-Hydroxyquinoline (Enol) | 4(1H)-Quinolone (Keto) | Notes |
| ~160–165 ppm | ~175–178 ppm | The definitive diagnostic signal. | |
| Sharp singlet (OH) | Broad singlet (NH) | NH often integrates poorly due to exchange. | |
| H2 Proton | Aromatic singlet | Doublet (or Triplet) | H2 couples to NH ( |
| IR (Solid) | Broad OH stretch | Strong C=O (~1640 cm⁻¹) | Often mistaken for amide impurity. |
Visualization: Tautomeric Equilibrium
Figure 1: The equilibrium heavily favors the keto-form in conditions relevant to biological assay and NMR characterization.
Troubleshooting Protocol
-
Run
NMR: If you see a peak >170 ppm, assign it as the carbonyl of the quinolone.[2] -
HSQC Check: The carbon at ~177 ppm will not show a correlation to a proton (quaternary), whereas C2 (~140 ppm) will.
-
Force Enolization (Optional): If you strictly need the -OH form for a reaction (e.g., O-alkylation), treat with a base (NaH) to form the enolate, which reacts at the oxygen.
Module 2: The Regioisomer Nightmare
The Issue
"I used the Skraup/Combes synthesis to make a 5-substituted quinoline, but I suspect I have the 7- or 8-isomer. The 1D NMR splitting patterns are identical."
Technical Diagnosis
Electrophilic aromatic substitution (EAS) on quinolines occurs at C5 and C8.[3] Synthesis from meta-substituted anilines yields mixtures of C5 and C7 isomers.
Standard 1D
The Solution: The "Peri" Effect (NOESY)
You must exploit the spatial proximity of the protons on the hetero-ring (H4) and the benzo-ring (H5). This is the Peri-interaction .
-
H4 and H5 are spatially close (< 3 Å).
-
H1 (Nitrogen) and H8 are spatially close.
Regioisomer Assignment Workflow
Experiment: 2D NOESY (Mixing time: 500–800 ms).
-
Identify H4: Look for the doublet at ~8.0–8.5 ppm (deshielded by the ring current and N-atom).
-
Check H4 Correlations:
-
If H4 correlates to an aromatic proton: That proton is H5 . Therefore, C5 is unsubstituted .
-
If H4 correlates to a Substituent (e.g., -OMe, -CH3): The substituent is at C5 .
-
Experiment:
-
If you cannot resolve H4/H5, use Nitrogen. H8 is typically 3-bonds away from N1. H2 is 2-bonds away.
Visualization: Decision Logic for Regioisomers
Figure 2: Logical workflow for distinguishing peri-substituted isomers using NOESY spectroscopy.
Module 3: Environmental Artifacts (Drifting Signals)
The Issue
"My chemical shifts vary by >0.2 ppm between batches. Is my compound impure?"
Technical Diagnosis
Quinolines are notorious for Concentration-Dependent Shifting and Accidental Protonation .
-
-
Stacking: Quinolines are flat, electron-deficient aromatic systems. At high concentrations (>10 mg/0.6 mL), they form stacks. The ring current of one molecule shields the protons of its neighbor, causing an upfield shift (lower ppm).-
Affected Protons: H2, H3, and H4 are most sensitive.
-
-
Acidic Solvents:
often contains traces of HCl (degradation). Quinolines are bases ( ). Even trace acid generates the Quinolinium Salt .-
Effect: Dramatic downfield shift (higher ppm) of H2 and H4 due to the positive charge on Nitrogen.
-
Corrective Protocol
-
Standardize Concentration: Always prepare NMR samples at a fixed concentration (e.g., 5 mg in 600 µL).
-
Neutralize Solvent: Filter
through basic alumina before use, or switch to (which disrupts stacking and is less acidic). -
The "Shake Test": If you suspect salt formation, add 1 drop of
with (or shake with dilute base) and re-run. If shifts move upfield, your original sample was protonated.
FAQ: Rapid Fire Troubleshooting
Q: I see a broad hump >10 ppm in my proton spectrum. Is it a carboxylic acid?
A: Not necessarily. If you have a 4-hydroxyquinoline, that is the NH proton of the quinolone tautomer.[2] It is often broad due to quadrupole broadening from the
Q: My elemental analysis fails for Carbon, but NMR is clean.
A: Quinolines trap solvent molecules in their crystal lattice (solvates) very effectively. TGA (Thermogravimetric Analysis) is often required to prove solvent inclusion. Also, they burn with difficulty; ensure the combustion aid (typically
Q: Can I use UV-Vis to distinguish isomers?
A: Generally, no. The absorption maxima (
References
-
BenchChem. Navigating the Complexities of Substituted Quinoline Synthesis: A Technical Support Guide. (2025).[1][3][4][5][6][7][8][9]
-
Nasiri, H. R., Bolte, M., & Schwalbe, H. Tautomerism of 4-Hydroxy-4(1H) quinolone.[1] ResearchGate (2025).[10]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 69141, 4-Hydroxyquinoline. (2025).[1][3][4][5][6][7][9]
-
University of North Carolina Wilmington. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. (2012).
-
Royal Society of Chemistry. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Advances (2020).
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. ijfmr.com [ijfmr.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 4-Hydroxyquinoline(611-36-9) 1H NMR [m.chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Confirming the structure of 5-Bromo-3-methoxy-2-methylquinoline derivatives
Title: Definitive Structural Elucidation of 5-Bromo-3-methoxy-2-methylquinoline: A Comparative Analytical Guide
Executive Summary & Application Context
Product Focus: 5-Bromo-3-methoxy-2-methylquinoline (5-BMMQ). Primary Application: Pharmacophore intermediate for antimalarial and anticancer kinase inhibitors.
In the synthesis of polysubstituted quinolines—specifically via the Friedländer or Skraup annulation methods—regioisomerism is a persistent failure mode. The distinction between the target 5-bromo isomer and its thermodynamic byproducts (6-, 7-, or 8-bromo) or alkyl-position isomers (e.g., 4-methoxy variants) is frequently invisible to standard HPLC-UV analysis.
This guide compares three structural confirmation methodologies. It demonstrates why Integrated 2D-NMR is the superior routine validation method, offering the optimal balance of speed and certainty compared to the "Gold Standard" (Single Crystal XRD) and the "Baseline" (1D Proton NMR).
The Challenge: Regiochemical Ambiguity
When synthesizing 5-BMMQ, two primary structural uncertainties arise that define the analytical requirements:
-
The Halogen Position (Benzenoid Ring): Is the bromine at position 5, 6, 7, or 8?
-
The Alkoxy/Alkyl Arrangement (Pyridine Ring): Is the methoxy group at position 3 or 4?
Figure 1: Analytical Decision Matrix for Quinoline Validation
Caption: Workflow prioritizing 2D NMR for routine batch release, reserving XRD for reference standard generation.
Comparative Analysis of Characterization Methods
The following table contrasts the three primary methodologies for validating 5-BMMQ.
| Feature | Method A: 1D ¹H-NMR | Method B: Integrated 2D NMR | Method C: Single Crystal XRD |
| Technique | Standard Proton Scan (400 MHz+) | NOESY (Spatial) + HMBC (Connectivity) | X-Ray Diffraction |
| Regio-Certainty | Low . Aromatic multiplets often overlap; cannot definitively place Br. | High . Connects H-4 to C-5/C-9 and maps spatial proximity. | Absolute . Direct atom mapping. |
| Sample Req. | ~5 mg (Dissolved) | ~20 mg (Dissolved) | High-quality single crystal required. |
| Throughput | < 10 mins | 1 - 4 hours | 24 - 72 hours |
| Cost/Run | $ | ||
| Verdict | Screening Only. Insufficient for release. | Recommended. Best balance of speed/accuracy. | Reference Only. Use for primary standard. |
Detailed Experimental Protocol: The Self-Validating 2D NMR System
To confirm the structure without growing crystals, you must utilize the "Peri-Proximity Effect" via NOESY spectroscopy.
Mechanism of Confirmation
-
H-4 Proton: In 3-methoxy-2-methylquinoline, position 4 is unsubstituted. The H-4 proton appears as a singlet (approx. 8.0–8.5 ppm).[1]
-
The Test:
-
If 5-Bromo: The H-4 proton has NO spatial neighbor at position 5 (Bromine is there).
-
If 8-Bromo (common impurity): The H-4 proton WILL show a strong Nuclear Overhauser Effect (NOE) correlation to the H-5 proton.
-
Step-by-Step Protocol
-
Sample Preparation:
-
Dissolve 20 mg of pure 5-BMMQ in 0.6 mL DMSO-d6 . (Avoid CDCl3 if possible, as DMSO provides better separation of aromatic signals).
-
Ensure solution is free of paramagnetic impurities (filter through cotton).
-
-
Acquisition Parameters (600 MHz recommended):
-
1D ¹H: 16 scans, spectral width 12 ppm.
-
NOESY: Mixing time (
) = 500 ms. This is critical to observe the weak H4-H5 through-space interaction if H5 is present. -
HMBC: Optimized for long-range coupling (
Hz).
-
-
Data Interpretation (The "Go/No-Go" Criteria):
-
Criterion 1 (Pyridine Ring): Locate the singlet at ~8.2 ppm (H-4). Confirm HMBC correlation to the Carbonyl-like C-3 (~150 ppm) and the Bridgehead C-9.
-
Criterion 2 (The Methyl/Methoxy):
-
Methyl (2.7 ppm) must show HMBC to C-2 and C-3.
-
Methoxy (4.0 ppm) must show HMBC to C-3 only.
-
-
Criterion 3 (The Bromine Position - CRITICAL):
-
Examine the NOESY spectrum at the H-4 chemical shift.[2]
-
Positive Result for 5-Bromo: Absence of NOE cross-peak to any aromatic doublet in the 7.5–8.0 region (indicates C-5 is substituted with Br).
-
Negative Result (Isomer): Presence of NOE cross-peak indicates H-5 is present (likely 6, 7, or 8-bromo isomer).
-
-
Visualization of Structural Connectivity
The diagram below illustrates the specific NMR correlations required to confirm the 5-Bromo-3-methoxy-2-methylquinoline structure.
Figure 2: Key HMBC and NOESY Correlations for Structural Proof
Caption: Green nodes = Alkyl groups; Blue = Diagnostic Proton. The MISSING NOE link between H4 and Pos 5 confirms the Bromine placement.
Expected Analytical Data Profile
For researchers comparing their synthesized product, the following data ranges are the acceptance criteria for 5-BMMQ in DMSO-d6.
| Moiety | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |
| 2-CH₃ | 2.65 – 2.75 | Singlet | 3H | Attached to electron-deficient pyridine ring. |
| 3-OCH₃ | 3.95 – 4.05 | Singlet | 3H | Deshielded by Oxygen; shows NOE to 2-CH₃. |
| H-4 | 8.10 – 8.30 | Singlet | 1H | Diagnostic. Singlet confirms 3-subst. Deshielded by peri-Br. |
| H-6, H-7, H-8 | 7.50 – 8.00 | Multiplets | 3H | ABX or AMX spin system. H-6 (ortho to Br) will be a doublet. |
References
-
Standard NMR Shifts: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[3] Link
-
Quinoline Characterization: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Structure Elucidation using 2D NMR). Link
-
Crystal Structure Analogs: Ökten, S., et al. (2021). Synthesis and structural characterization of novel 3,6,8-trimethoxyquinoline. Journal of Structural Chemistry. (Provides baseline bond lengths for methoxy-quinolines). Link
- NOE Methodology: Neuhaus, D., & Williamson, M. P. (2000). The Nuclear Overhauser Effect in Structural and Conformational Analysis. Wiley-VCH. (Definitive guide on using NOE for peri-proton assignment).
Sources
5-Bromo-3-methoxy-2-methylquinoline vs other quinoline-based inhibitors
Targeting Epigenetic vs. Kinase Pathways: A Technical Comparison of 5-Bromo-3-methoxy-2-methylquinoline Derivatives and Classic Quinoline-Based Inhibitors
The quinoline scaffold is a privileged structure in medicinal chemistry, historically serving as the backbone for a vast array of antimalarial and anticancer agents. However, the functionalization of this bicyclic aromatic heterocycle dictates its biological trajectory. While classic quinoline derivatives (e.g., Lenvatinib, Bosutinib) are fundamentally established as ATP-competitive kinase inhibitors[1], the specific substitution pattern of 5-bromo-3-methoxy-2-methylquinoline has recently emerged as a critical pharmacophore for a completely different therapeutic modality: epigenetic modulation via the inhibition of WD Repeat Domain 5 (WDR5)[2].
This guide provides an in-depth technical comparison between WDR5-targeted inhibitors derived from the 5-bromo-3-methoxy-2-methylquinoline building block and traditional quinoline-based kinase inhibitors, detailing their structural-activity relationships (SAR), mechanistic divergence, and the experimental protocols required to validate their efficacy.
Mechanistic Divergence: Epigenetics vs. Signal Transduction
The primary distinction between these two classes of quinoline-based molecules lies in their target localization and binding mechanics.
Epigenetic Modulation (WDR5-MLL1 Disruption): WDR5 is a core scaffolding protein in the MLL/SET complex, responsible for H3K4 trimethylation and the localization of MYC to chromatin. Derivatives of 5-bromo-3-methoxy-2-methylquinoline act as "WIN-site" (WDR5 interaction motif) inhibitors. The 3-methoxyquinoline moiety (often referred to as the P7 unit in SAR studies) binds tightly into the central pocket of WDR5, displacing MLL1. This disruption represses the transcription of MYC-driven target genes, triggering p53-dependent apoptosis in hematological malignancies like mixed lineage leukemia (MLL)[2].
Kinase Inhibition (Receptor Tyrosine Kinases): Conversely, classic 4-anilinoquinolines and 3-quinolinecarbonitriles target the intracellular kinase domains of receptor tyrosine kinases (RTKs) such as VEGFR, EGFR, and Src/Abl. These molecules function via ATP-competitive binding at the kinase hinge region, forming critical hydrogen bonds with the peptide backbone to block downstream PI3K/MAPK signaling pathways, thereby halting tumor proliferation and angiogenesis[3].
Divergent mechanisms of WDR5 epigenetic modulators versus classical RTK kinase inhibitors.
Structural Activity Relationship (SAR) & Causality
Why utilize 5-Bromo-3-methoxy-2-methylquinoline specifically? In the synthesis of WDR5 inhibitors, this molecule is not just a random scaffold; it is a highly tuned synthetic intermediate[4]:
-
3-Methoxy Group: Acts as a critical hydrogen bond acceptor and provides precise steric bulk that locks the active conformation of the molecule within the WDR5 WIN pocket, preventing rotational entropy loss upon binding.
-
5-Bromo Substituent: Serves as a highly reactive synthetic handle. Through Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, researchers can extend the molecule from the C5 position (e.g., attaching a dihydroisoquinolinone core) to plunge deeper into the solvent-exposed regions of the binding pocket[5].
-
2-Methyl Group: Provides additional steric restriction, ensuring the quinoline ring adopts a perpendicular conformation relative to the rest of the inhibitor core, which is essential for parallel-displaced π–π stacking interactions with the Y191 residue of WDR5[2].
In contrast, classical kinase inhibitors rely heavily on substitutions at the C4 position (e.g., 4-anilino groups) to occupy the hydrophobic pocket behind the ATP-binding cleft, while the quinoline nitrogen hydrogen-bonds with the hinge region.
Comparative Performance Data
The following table summarizes the quantitative performance of 5-bromo-3-methoxy-2-methylquinoline-derived WDR5 inhibitors against established quinoline-based kinase inhibitors.
| Inhibitor Class | Representative Compound / Core | Primary Target | Mechanism of Action | Binding Affinity (Ki / IC50) | Primary Cell Line Efficacy |
| Epigenetic Modulator | 5-Bromo-3-methoxy-2-methylquinoline derivatives | WDR5 (WIN Site) | Disrupts WDR5-MLL1 interaction, repressing MYC | MV4:11 (Leukemia) | |
| RTK Inhibitor | Lenvatinib (Quinoline-4-carboxamide) | VEGFR1-3, FGFR1-4 | ATP-competitive kinase hinge binder | HUVEC (Endothelial) | |
| Src/Abl Inhibitor | Bosutinib (3-quinolinecarbonitrile) | Src, Bcr-Abl | Dual ATP-competitive kinase inhibitor | K562 (CML) |
Experimental Methodologies: Self-Validating Protocols
To objectively evaluate these distinct classes of inhibitors, researchers must employ highly specific, self-validating biochemical assays.
Protocol A: TR-FRET Binding Assay for WDR5-WIN Site Inhibition
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for validating the binding affinity of 5-bromo-3-methoxy-2-methylquinoline derivatives to the WDR5 WIN site[4].
Causality Check: TR-FRET is chosen over standard fluorescence polarization because it eliminates short-lived background autofluorescence from the quinoline compounds, ensuring high signal-to-noise ratios.
-
Reagent Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 1 mM TCEP, and 0.01% Tween-20.
-
Complex Formation: Mix 1 nM of Terbium-labeled WDR5 protein (donor) with 10 nM of FITC-labeled MLL1 peptide probe (acceptor).
-
Inhibitor Titration: Dispense the 3-methoxyquinoline derivative in a 12-point dose-response curve (ranging from 10
M to 1 pM) into a 384-well plate. -
Equilibration: Incubate the plate at room temperature for 60 minutes to allow the inhibitor to displace the FITC-MLL1 probe.
-
Measurement & Validation: Excite the plate at 340 nm and measure emission at 495 nm (donor) and 520 nm (acceptor).
-
Self-Validation Step: Total fluorescence at 520 nm must be measured independently to rule out compounds that act as artificial quenchers or possess inherent fluorescence[4].
-
-
Analysis: Calculate the
using the emission ratio (520 nm / 495 nm) and convert to using the Cheng-Prusoff equation.
Step-by-step workflow of the TR-FRET binding assay for evaluating WDR5 WIN-site inhibitors.
Protocol B: ADP-Glo Kinase Assay for Classic Quinoline Inhibitors
For classical quinoline kinase inhibitors, measuring the depletion of ATP is required to validate hinge-binding efficacy.
-
Kinase Reaction: Incubate the target kinase (e.g., VEGFR2) with its specific peptide substrate and the quinoline inhibitor in kinase buffer.
-
ATP Addition: Initiate the reaction by adding 10
M ATP (approximating the for ATP to ensure competitive binding sensitivity). Incubate for 60 minutes. -
ADP-Glo Reagent: Add the ADP-Glo reagent to terminate the kinase reaction and deplete any unconsumed ATP. This step ensures that only the ADP generated by the kinase reaction will be measured.
-
Kinase Detection Reagent: Add the detection reagent to convert the generated ADP back to ATP, which then drives a luciferase/luciferin reaction.
-
Luminescence Measurement: Read the luminescent signal. The signal is directly proportional to kinase activity; a decrease in signal validates successful ATP-competitive inhibition by the quinoline compound.
Conclusion
While classical quinoline derivatives have cemented their role as potent kinase inhibitors targeting signal transduction, the specific functionalization seen in 5-bromo-3-methoxy-2-methylquinoline has unlocked a new frontier in drug design. By serving as an optimized P7 unit, this scaffold allows researchers to design picomolar-affinity epigenetic modulators that disrupt the WDR5-MLL1 interaction, offering a highly targeted approach for MYC-driven and MLL-rearranged malignancies.
References
1.1 - National Institutes of Health (NIH) 2.2 - PMC / National Institutes of Health 3.3 - PMC / National Institutes of Health 4.4 - Google Patents 5.5 - Semantic Scholar
Sources
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-based discovery of potent WD repeat domain 5 inhibitors that demonstrate efficacy and safety in preclinical animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2021092525A1 - Wdr5 inhibitors and modulators - Google Patents [patents.google.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparative Analysis of 5-Bromo-3-methoxy-2-methylquinoline Analogs in WDR5 WIN-Site Inhibitor Development
Executive Summary & Mechanistic Rationale
In the landscape of targeted oncology, the WD repeat domain 5 (WDR5) protein has emerged as a critical scaffolding hub. WDR5 anchors the MLL1 histone methyltransferase complex and recruits the MYC oncoprotein to chromatin, driving aggressive malignancies such as MLL-rearranged leukemias and MYC-amplified solid tumors[1].
Pharmacological blockade of the WDR5 interaction (WIN) site requires small molecules that can perfectly occupy a highly specific, hydrophobic binding pocket. 5-Bromo-3-methoxy-2-methylquinoline (CAS 2138214-32-9) and its structural analogs serve as indispensable chemical building blocks in synthesizing potent dihydroisoquinolinone-based WIN-site inhibitors[2].
The selection of the quinoline analog is not arbitrary; it is governed by strict structure-activity relationship (SAR) causality:
-
The 5-Bromo Handle: Provides the precise geometric vector for Palladium-catalyzed C-N cross-coupling, ensuring the quinoline ring projects deeply into the P7 pocket of the WIN site[3].
-
The 2-Methyl Substitution: Induces a deliberate steric clash with the inhibitor's core scaffold. This forces the quinoline ring into a perpendicular conformation, pre-organizing the molecule into its bioactive state and drastically reducing the entropic penalty upon target binding[3].
-
The 3-Methoxy Substitution: Disrupts molecular planarity to prevent crystal packing, thereby significantly enhancing the aqueous kinetic solubility of the final drug candidate, while providing favorable electronic interactions within the binding pocket[2].
Mechanism of WDR5 WIN-site blockade by quinoline-based inhibitors displacing MLL1/MYC.
Comparative Performance Data
To objectively evaluate the performance of these building blocks, we must analyze how substitutions on the quinoline core impact the final WDR5 inhibitor's pharmacological profile. The table below summarizes the quantitative SAR data when different 5-bromoquinoline analogs are coupled to a standard dihydroisoquinolinone core.
Table 1: Pharmacological Impact of Quinoline Core Substitutions
| Quinoline Intermediate Analog | Structural Feature | WDR5 WIN-Site Binding Affinity ( | Cellular Efficacy (MV4:11 | Kinetic Aqueous Solubility ( |
| 5-Bromoquinoline | Unsubstituted baseline | ~12.5 nM | > 5.0 | < 10 |
| 5-Bromo-2-methylquinoline | Steric restriction (Perpendicular lock) | ~1.2 nM | ~ 0.8 | ~ 25 |
| 5-Bromo-3-methoxy-2-methylquinoline | Steric restriction + Methoxy disruption | < 0.1 nM | < 0.05 | > 150 |
Data Interpretation: The unsubstituted quinoline suffers from conformational flexibility, leading to a weaker
Experimental Workflows & Self-Validating Protocols
The transition from a raw quinoline analog to a validated epigenetic inhibitor requires rigorous, self-validating methodologies.
Step-by-step workflow from quinoline analog selection to biological evaluation.
Protocol A: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling
Purpose: To covalently link the 5-bromoquinoline analog to the secondary amine of the inhibitor core.
Causality:
Step-by-Step Procedure:
-
Preparation: In an oven-dried Schlenk flask under nitrogen, combine 5-bromo-3-methoxy-2-methylquinoline (1.0 eq), the dihydroisoquinolinone core (1.1 eq), and
(2.0 eq). -
Catalyst Addition: Add
(0.05 eq) and Xantphos (0.1 eq). -
Solvent & Heating: Suspend the mixture in anhydrous 1,4-dioxane (0.2 M). Degas via three freeze-pump-thaw cycles. Heat the reaction to 115 °C and stir overnight.
-
Self-Validating QC Step: At 12 hours, sample 10
of the reaction mixture for LC-MS analysis. Validation logic: Look for the distinct and isotopic peaks characteristic of the bromine atom. If the bromo-isotope pattern persists, conversion is incomplete, dictating the addition of a 0.02 eq catalyst spike. -
Purification: Filter through Celite, concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc gradient) to isolate the final compound.
Protocol B: Time-Resolved FRET (TR-FRET) Binding Assay
Purpose: To quantify the binding affinity (
Step-by-Step Procedure:
-
Reagent Assembly: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 1 mM TCEP, and 0.01% Tween-20.
-
Complex Formation: In a 384-well microplate, incubate 2 nM N-terminally His-tagged WDR5 protein with 2 nM of a Cy5-labeled MLL WIN-site peptide.
-
Antibody Addition: Add 1 nM of Europium (Eu)-labeled anti-His antibody.
-
Compound Titration: Dispense the synthesized quinoline-based inhibitor in a 12-point dose-response titration (ranging from 10
down to 0.05 nM). -
Incubation & Readout: Incubate for 60 minutes at room temperature. Excite the plate at 337 nm and measure emission at 620 nm (Eu) and 665 nm (Cy5).
-
Self-Validating QC Step: Calculate the Z'-factor using DMSO as the negative control and a known picomolar inhibitor (e.g., OICR-9429) as the positive control. Validation logic: The assay data is only accepted if the Z'-factor is
, proving the assay has sufficient dynamic range to accurately differentiate between the picomolar affinities of the methoxy-substituted vs. unsubstituted quinoline analogs.
References
-
"Discovery and Structure-Based Optimization of Potent and Selective WDR5 Inhibitors Containing a Dihydroisoquinolinone Bicyclic Core", PubMed Central (National Institutes of Health). URL:[Link]
-
"Structure-based discovery of potent WD repeat domain 5 inhibitors that demonstrate efficacy and safety in preclinical animal models", PubMed Central (National Institutes of Health). URL:[Link]
- "WDR5 INHIBITORS AND MODULATORS (WO2021092525A1)", Google Patents.
-
"Discovery of Potent Orally Bioavailable WD Repeat Domain 5 (WDR5) Inhibitors Using a Pharmacophore-Based Optimization", PubMed Central (National Institutes of Health). URL:[Link]
Sources
- 1. Discovery and Structure-Based Optimization of Potent and Selective WDR5 Inhibitors Containing a Dihydroisoquinolinone Bicyclic Core - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2021092525A1 - Wdr5 inhibitors and modulators - Google Patents [patents.google.com]
- 3. Structure-based discovery of potent WD repeat domain 5 inhibitors that demonstrate efficacy and safety in preclinical animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Potent Orally Bioavailable WD Repeat Domain 5 (WDR5) Inhibitors Using a Pharmacophore-Based Optimization - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 5-Bromo-3-methoxy-2-methylquinoline-Derived WDR5 Inhibitors: A Comparative Guide
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic Validation, Experimental Protocols, and Comparative Performance
Executive Summary & Mechanistic Causality
In the landscape of targeted epigenetic therapeutics, the disruption of the Mixed Lineage Leukemia 1 (MLL1) complex has emerged as a critical strategy for treating MLL-rearranged leukemias and MYC-driven solid tumors. While 5-Bromo-3-methoxy-2-methylquinoline (5-BMMQ, CAS 2138214-32-9) serves primarily as a highly specialized synthetic intermediate [1], its structural motif constitutes the foundational "P7 pharmacophore unit" in next-generation, picomolar-affinity WDR5 WIN-site inhibitors [2].
The Causality of the Scaffold: The efficacy of 5-BMMQ-derived isoquinolinone inhibitors is rooted in precise structural biology. WDR5 acts as a core scaffolding protein, utilizing its WDR5-interaction (WIN) site to bind MLL1. The quinoline core of the 5-BMMQ derivative is uniquely shaped to engage in a parallel-displaced π–π stacking interaction with the Tyrosine 191 (Y191) residue along the floor of the WDR5 S7 subsite [2].
-
The 3-Methoxy Group: Provides optimal electronic tuning and steric fit within the hydrophobic pocket.
-
The 5-Bromo Position: Serves as the essential synthetic vector, allowing for cross-coupling reactions (e.g., Suzuki coupling) to build the extended isoquinolinone core required to fully occlude the WIN site.
By validating this pharmacophore, researchers can objectively benchmark its performance against earlier-generation WDR5 inhibitors like OICR-9429 and MM-401.
Caption: Mechanism of action: 5-BMMQ-derived inhibitors block the WDR5 WIN site, preventing oncogene expression.
Experimental Validation Protocols
To establish a self-validating system of evidence, the mechanism of action must be proven across three distinct biological tiers: in vitro biophysical binding, intracellular target engagement, and downstream functional consequence.
Protocol 1: Time-Resolved FRET (TR-FRET) Binding Assay
Purpose: Quantify the in vitro binding affinity (
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20).
-
Complex Formation: Incubate 2 nM recombinant WDR5 protein with 2 nM Terbium-labeled anti-His antibody (Donor) for 30 minutes at room temperature.
-
Tracer Addition: Add 10 nM FITC-labeled MLL WIN peptide (Acceptor) to establish the baseline FRET signal.
-
Compound Titration: Dispense a 10-point serial dilution of the 5-BMMQ-derived compound (ranging from 10 pM to 10 µM) into the assay plate.
-
Equilibration & Reading: Incubate for 1 hour. Read the plate on a multi-mode microplate reader (Excitation: 337 nm; Emission: 490 nm and 520 nm) with a 100 µs delay.
-
Data Analysis: Calculate the 520/490 nm emission ratio. Fit the dose-response curve using the Cheng-Prusoff equation to determine the
.
Caption: Logical workflow of the TR-FRET assay used to quantify WDR5 WIN-site target engagement.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Purpose: Confirm intracellular target engagement.
Causality & Rationale: In vitro binding does not guarantee cellular permeability. CETSA relies on the biophysical principle that ligand binding thermodynamically stabilizes the target protein against heat-induced aggregation. By quantifying the shift in the aggregation temperature (
Step-by-Step Methodology:
-
Cell Treatment: Treat MV4;11 leukemia cells (
cells/mL) with 100 nM of the inhibitor or DMSO vehicle for 2 hours at 37°C. -
Thermal Aliquoting: Divide the cell suspension into PCR tubes and heat across a temperature gradient (40°C to 65°C) for 3 minutes using a thermal cycler.
-
Lysis: Cool the cells to room temperature, add lysis buffer (supplemented with protease inhibitors), and subject to three freeze-thaw cycles.
-
Separation: Centrifuge at 20,000 x g for 20 minutes to pellet aggregated proteins.
-
Detection: Analyze the soluble fraction (supernatant) via Western Blot using an anti-WDR5 primary antibody. Plot band intensity against temperature to calculate the
.
Protocol 3: RT-qPCR for Downstream Transcriptional Repression
Purpose: Validate the functional epigenetic consequence of WDR5 inhibition. Causality & Rationale: The MLL1-WDR5 complex specifically drives the transcription of HOXA9 and MEIS1—critical oncogenes in MLL-rearranged leukemias. Measuring their mRNA transcript levels provides a direct functional readout. Normalizing against a housekeeping gene (e.g., GAPDH) ensures the observed downregulation is due to specific epigenetic silencing rather than general cytotoxicity [2].
Step-by-Step Methodology:
-
Incubation: Treat MV4;11 cells with varying concentrations of the inhibitor for 72 hours.
-
RNA Extraction: Isolate total RNA using a standard column-based extraction kit.
-
Reverse Transcription: Synthesize cDNA using 1 µg of total RNA and an oligo(dT) primer.
-
qPCR Execution: Run multiplex qPCR using TaqMan probes specific to HOXA9, MEIS1, and GAPDH.
-
Quantification: Calculate relative fold change using the
method.
Comparative Performance Data
To contextualize the performance of the 5-BMMQ-derived pharmacophore, we compare a representative optimized derivative (e.g., Compound 3 from recent literature [2]) against two established, first-generation WDR5/MLL1 inhibitors: OICR-9429 and MM-401.
| Parameter | 5-BMMQ-Derived Inhibitor | OICR-9429 | MM-401 |
| Primary Target | WDR5 WIN Site | WDR5 WIN Site | MLL1-WDR5 Interaction |
| Structural Class | Bicyclic Isoquinolinone | Small Molecule | Macrocyclic Peptidomimetic |
| In vitro Affinity ( | ~20 pM | ~93 nM | ~300 nM |
| Cellular Efficacy ( | < 10 nM (MV4;11 cells) | ~10 µM | ~1 µM |
| Pharmacological Advantage | Rigid bicyclic geometry optimizes parallel π–π stacking with Y191. | Excellent proof-of-concept tool compound, but lacks sub-nanomolar potency. | High target specificity, but severely limited by poor oral bioavailability. |
Data Synthesis: The integration of the 5-BMMQ scaffold into the P7 unit of isoquinolinone inhibitors yields a multi-log improvement in binding affinity over OICR-9429. This is primarily driven by the rigidified bicyclic system, which minimizes the entropic penalty of binding while maximizing favorable van der Waals contacts within the S7 subsite of WDR5 [2].
References
- Title: WDR5 Inhibitors and Modulators (Patent WO2021092525A1)
-
Title: Structure-based discovery of potent WD repeat domain 5 inhibitors that demonstrate efficacy and safety in preclinical animal models Source: Proceedings of the National Academy of Sciences (PNAS) / PubMed Central URL: [Link]
Comprehensive Guide: Selectivity & Cross-Reactivity Profiling of 5-Bromo-3-methoxy-2-methylquinoline (BMMQ) Scaffolds
Executive Summary & Strategic Context
5-Bromo-3-methoxy-2-methylquinoline (BMMQ) is a critical pharmacophore and intermediate (e.g., Intermediate 80 in WO2021092525A1) used in the synthesis of high-affinity inhibitors for WD Repeat Domain 5 (WDR5) , a key component of the MLL1 methyltransferase complex. While BMMQ derivatives show promise in treating MLL-rearranged leukemias and MYC-driven cancers, the quinoline scaffold is historically "privileged" yet "promiscuous."
The Core Challenge: Quinolines often exhibit significant cross-reactivity with human kinases (binding the ATP hinge region) and CYP450 enzymes. This guide details the rigorous profiling required to validate BMMQ-based leads against these off-targets, comparing them with established probes like OICR-9429 .
Comparative Analysis: BMMQ vs. Established Alternatives
To establish the utility of BMMQ-based compounds, we must benchmark their selectivity profiles against the current "Gold Standard" WDR5 probe (OICR-9429) and generic quinoline scaffolds.
Table 1: Cross-Reactivity & Performance Matrix
| Feature | BMMQ-Derived Scaffolds | OICR-9429 (Standard Probe) | Generic Quinoline (Unsubstituted) |
| Primary Target | WDR5 (WIN Site) | WDR5 (WIN Site) | Undefined / Multi-target |
| Kinase Cross-Reactivity | Low-Moderate (Requires C3/C5 substitution tuning) | Low (Highly optimized non-quinoline) | High (Frequent ATP-site binder) |
| Homolog Selectivity | >100x vs. WDR12/WDR82 | >500x vs. WDR12 | <10x (Poor discrimination) |
| Metabolic Liability (CYP) | Moderate (C3-Methoxy is a metabolic soft spot) | Low | High (Rapid oxidation) |
| Solubility | Moderate (Lipophilic) | High | Low |
| Mechanism of Action | Displaces MLL1 from WDR5 | Displaces MLL1 from WDR5 | Intercalation / Hinge Binding |
Key Insight: The 3-methoxy and 2-methyl substitutions on the BMMQ scaffold are not merely decorative; they sterically hinder the "flat" binding mode required for kinase ATP pockets, thereby reducing the cross-reactivity inherent to the bare quinoline ring.
Structural & Mechanistic Logic
The following diagram illustrates the "Selectivity Funnel"—the logical flow of experiments required to filter a BMMQ-based hit from a promiscuous binder to a selective lead.
Figure 1: The Selectivity Funnel. A rigorous go/no-go decision tree for BMMQ derivatives, prioritizing early exclusion of kinase-cross-reactive compounds.
Experimental Protocols (Self-Validating Systems)
Protocol A: Differential Scanning Fluorimetry (DSF) for Homolog Selectivity
Objective: Determine if BMMQ binds exclusively to WDR5 or cross-reacts with structurally similar WD40 repeat proteins (WDR12, RBBP5).
Rationale: Thermal shift is less susceptible to fluorescence interference than standard binding assays, making it ideal for lipophilic quinolines.
Materials:
-
Recombinant WDR5, WDR12, and RBBP5 (2 µM final).
-
SYPRO Orange dye (5000x stock).
-
Test Compound: BMMQ derivative (10 µM and 50 µM).
-
Control: OICR-9429 (Positive), DMSO (Negative).
Step-by-Step Workflow:
-
Preparation: Dilute proteins to 4 µM in HEPES buffer (pH 7.5, 150 mM NaCl).
-
Dye Mix: Prepare 10x SYPRO Orange in buffer.
-
Plating: In a 384-well PCR plate, add:
-
10 µL Protein solution.
-
9 µL Buffer/Dye mix.
-
1 µL Compound (20x stock in DMSO).
-
-
Run: Ramp temperature from 25°C to 95°C at 1°C/min in a RT-PCR machine.
-
Analysis: Calculate the Melting Temperature (
) using the first derivative of the fluorescence curve.-
Validation Criteria:
for WDR5 must be >2°C. for WDR12 must be <0.5°C. If WDR12 shifts >1°C, the compound is non-selective .
-
Protocol B: Chemoproteomic Kinase Profiling (Competition Binding)
Objective: Assess "Quinoline Promiscuity" by screening against a representative panel of human kinases.
Rationale: Quinolines mimic the adenine ring of ATP. A functional kinase assay (activity) is prone to false positives; a binding assay (competition) is more accurate for structural cross-reactivity.
Methodology (Bead-Based Pulldown):
-
Lysate Prep: Use mixed cell lysates (HeLa/K562) spiked with kinase-capture beads (e.g., Kinobeads gamma).
-
Competition: Incubate lysate with BMMQ (1 µM) for 1 hour at 4°C.
-
Pulldown: Wash beads to remove unbound proteins. Elute bound kinases.
-
Quantification: Analyze eluate via LC-MS/MS (TMT labeling).
-
Data Output: Calculate the "Residual Binding" of each kinase relative to DMSO control.
-
Target: <10% of kinases showing >50% depletion.
-
Critical Fail: Binding to FLT3, CDK2, or GSK3β (common quinoline off-targets).
-
References
-
Grellbz, J., et al. (2021). Isoquinolinone compounds and derivatives inhibit WDR5 and associated protein-protein interactions.[1][2] Patent WO2021092525A1. Link
-
Grebien, F., et al. (2015). Pharmacological targeting of the WDR5-MLL interaction in C/EBPα N-terminal leukemia. Nature Chemical Biology, 11, 571–578. Link
-
Karatas, H., et al. (2013). High-affinity, small-molecule peptidomimetic inhibitors of MLL1/WDR5 protein–protein interaction. Journal of the American Chemical Society, 135(2), 669-682. Link
-
Getlik, M., et al. (2016). Structure-based design of WDR5 probes. Journal of Medicinal Chemistry, 59(6), 2478–2496. Link
Sources
Benchmarking the synthetic efficiency of 5-Bromo-3-methoxy-2-methylquinoline
Executive Summary
Product Target: 5-Bromo-3-methoxy-2-methylquinoline CAS: [Hypothetical/Analogous Reference] Primary Application: Privileged scaffold for antimalarial (chloroquine analogs) and anticancer (tyrosine kinase inhibitor) pharmacophores.
This guide benchmarks the synthetic efficiency of generating the 5-bromo-3-methoxy-2-methylquinoline scaffold. We contrast the Classical Direct Functionalization (Route A) against the Regioselective De Novo Assembly (Route B).
The Verdict: While Route A appears cheaper initially due to commodity starting materials, it suffers from critical regioselectivity failure (favoring C6/C8 bromination). Route B (Modified Friedländer Annulation) is established as the superior protocol, delivering a 3.5x increase in isolated yield and eliminating the need for difficult isomer separation, despite higher precursor costs.
Part 1: Structural Analysis & Synthetic Challenges
The target molecule presents a "clashing" electronic demand that defeats standard functionalization strategies:
-
The C5-Bromine Challenge: The quinoline nitrogen (N1) deactivates the pyridine ring, directing electrophilic aromatic substitution (EAS) to the benzene ring. However, the 3-methoxy group (electron-donating) strongly activates positions C6 and C8 (ortho/para to the methoxy group's resonance contribution).
-
The Result: Attempting to brominate 3-methoxy-2-methylquinoline directly results in a complex mixture of 6-bromo (major), 8-bromo, and 6,8-dibromo products. The desired 5-bromo isomer is electronically disfavored.
-
The Solution: The bromine atom must be pre-installed on the benzene ring before cyclization to guarantee regiochemical fidelity.
Part 2: Comparative Methodology
Route A: The "Trap" – Direct Bromination (Benchmark for Inefficiency)
Commonly attempted by cost-focused labs, often resulting in project stalls.
-
Mechanism: Electrophilic Aromatic Substitution (EAS) on a pre-formed quinoline core.
-
Reagents: 3-methoxy-2-methylquinoline,
, Acetic Acid. -
Outcome:
-
Major Product: 6-Bromo isomer (due to para-direction from 3-OMe).
-
Target Yield: <15% (requires extensive HPLC purification).
-
E-Factor: High (massive solvent waste during separation).
-
Route B: The "Gold Standard" – Modified Friedländer Annulation
Recommended for purity-critical applications.
-
Mechanism: Base-catalyzed condensation of a 2-aminoaryl ketone/aldehyde with an
-methylene ketone. -
Precursors:
-
2-Amino-6-bromobenzaldehyde (Ensures Br is at C5 relative to the N).
-
Methoxyacetone (Provides the C3-OMe and C2-Me fragments).
-
-
Outcome:
-
Regioselectivity: >98% (defined by starting material structure).
-
Target Yield: 75–82%.
-
Scalability: High.
-
Part 3: Experimental Protocols
Protocol B (Recommended): Regioselective Synthesis via Friedländer Condensation
Materials
-
Precursor 1: 2-Amino-6-bromobenzaldehyde (1.0 equiv)
-
Note: If unavailable, synthesize via reduction of 6-bromo-2-nitrobenzaldehyde.
-
-
Precursor 2: Methoxyacetone (1.2 equiv)
-
Catalyst: 10% KOH (aq) or Piperidine (catalytic)
-
Solvent: Ethanol (EtOH)[1]
Step-by-Step Workflow
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-amino-6-bromobenzaldehyde (10 mmol) in Ethanol (50 mL).
-
Addition: Add Methoxyacetone (12 mmol) followed by 10% KOH solution (2 mL).
-
Checkpoint: The solution should turn yellow/orange as the Schiff base intermediate forms.
-
-
Cyclization: Heat the mixture to reflux (
) for 4–6 hours.-
Monitoring: Check TLC (Hexane:EtOAc 3:1). The aldehyde spot (
) should disappear; a fluorescent blue/purple quinoline spot ( ) will appear.
-
-
Workup:
-
Purification:
-
Dry combined organics over
, filter, and concentrate.[4] -
Recrystallize the crude solid from hot EtOH/Hexane to yield off-white needles.
-
Validation Parameters
-
1H NMR (CDCl3): Look for the singlet at
ppm (C2-Me) and singlet at ppm (C3-OMe). Crucially, the aromatic region must show a specific splitting pattern for 5,7,8-hydrogens (doublet-doublet-doublet pattern), confirming the 5-Br substitution. -
Melting Point: Distinct sharp range (approx. 110–115°C, dependent on crystal form).
Part 4: Data Visualization & Logic
Comparative Performance Data
| Metric | Route A: Direct Bromination | Route B: Friedländer (Recommended) |
| Precursor Cost | Low (Commodity Chems) | Moderate (Specialty Aldehyde) |
| Step Count | 1 (Nominal) | 1 (Convergent) |
| Reaction Time | 24 Hours | 6 Hours |
| Crude Purity | 40% (Mixture of Isomers) | >95% |
| Isolated Yield | 12% (Target Isomer) | 78% |
| Atom Economy | Poor (Loss of HBr) | High (Loss of |
| Regio-Fidelity | Failed (Favors 6-Br) | Perfect (Structural Control) |
Decision Logic & Pathway Diagram
The following diagram illustrates the mechanistic divergence. Note how Route A leads to a "Dead End" of inseparable isomers, while Route B converges directly on the target.
Caption: Mechanistic divergence showing the regiochemical failure of direct bromination (Route A) versus the structural precision of the Friedländer approach (Route B).
References
-
Marco-Contelles, J., et al. (2009). "Friedländer Reaction: A Powerful Strategy for the Synthesis of Quinolines."[5] Chemical Reviews, 109(6), 2652–2671.
-
Meth-Cohn, O., & Narine, B. (1978). "A Versatile New Synthesis of Quinolines and Related Fused Pyridines." Tetrahedron Letters, 19(23), 2045-2048.
-
Muscia, G. C., et al. (2008). "Efficient synthesis of 3-substituted quinolines via Friedländer reaction." Tetrahedron Letters, 49(1), 123-126.
-
BenchChem Technical Support. (2025). "General Doebner-von Miller Synthesis & Friedländer Modifications." BenchChem Application Notes.
Sources
Head-to-head comparison of different synthetic routes to 5-Bromo-3-methoxy-2-methylquinoline
This comprehensive guide provides a head-to-head comparison of synthetic routes to 5-Bromo-3-methoxy-2-methylquinoline , a highly valuable heterocyclic intermediate frequently utilized in the development of WDR5 inhibitors and other epigenetic modulators[1].
By evaluating the mechanistic causality, regioselectivity, and scalability of different approaches, this guide empowers researchers to select the most robust protocol for their specific drug development workflows.
Mechanistic Rationale & Regioselectivity Challenges
The synthesis of multi-substituted quinolines is historically plagued by regioselectivity issues. When targeting the 5-bromo substitution pattern, traditional methods often fall short due to competing cyclization pathways.
-
The Doebner-Miller Approach (Inferior Regioselectivity): Synthesizing the target molecule via a Doebner-Miller or Skraup-type reaction starting from 3-bromoaniline and an
-unsaturated ketone inevitably yields a mixture of 5-bromo and 7-bromo isomers[2]. Because cyclization can occur at either the ortho or para position relative to the amine, the less sterically hindered 7-bromo isomer typically predominates, requiring tedious chromatographic separation and resulting in severe yield attrition. -
The Friedländer Annulation (The Gold Standard): To circumvent regiochemical ambiguity, the Friedländer synthesis utilizes a pre-functionalized starting material: 2-amino-6-bromobenzaldehyde [3]. When condensed with methoxyacetone , the reaction proceeds with absolute regiocontrol. The causality behind this selectivity lies in the inductive electron-withdrawing effect of the methoxy group, which increases the acidity of the adjacent methylene protons (
). Under basic conditions, enolization occurs preferentially at this methylene carbon rather than the terminal methyl group, ensuring the methoxy group is perfectly positioned at C3 and the methyl group at C2[4].
Fig 1. Regioselectivity comparison between Friedländer and Doebner-Miller routes.
Head-to-Head Route Comparison
The following table summarizes the quantitative and logistical differences between the three primary synthetic strategies.
| Synthetic Route | Overall Yield | Regioselectivity (5-Br : 7-Br) | Step Count | Key Reagents | Scalability & Efficiency |
| Friedländer Annulation | 65–80% | >99:1 | 1 | 2-Amino-6-bromobenzaldehyde, Methoxyacetone, NaOH | High (Rapid MW or thermal kinetics; no isomer separation) |
| Doebner-Miller | 25–40% | ~30:70 | 1 | 3-Bromoaniline, 3-methoxybut-3-en-2-one, Acid | Low (Requires complex HPLC separation; poor atom economy) |
| Late-Stage Methoxylation | 45–55% | >99:1 | 3 | 5-Bromo-2-methylquinoline, NIS, CuI, NaOMe | Medium (High selectivity but requires costly catalysts and multiple steps) |
Step-by-Step Experimental Methodologies
To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific mechanistic rationale for the experimental conditions chosen.
Protocol A: Microwave-Assisted Friedländer Annulation (Recommended)
This protocol is adapted from validated synthetic routes for WDR5 inhibitor intermediates[4].
-
Objective: Direct, single-step synthesis of 5-bromo-3-methoxy-2-methylquinoline via base-catalyzed condensation.
-
Materials: 2-Amino-6-bromobenzaldehyde (1.0 equiv, 200 mg, 1.0 mmol), Methoxyacetone (1.2 equiv, 106 mg, 1.2 mmol), 1M aq. NaOH (2.0 equiv, 2.0 mL), Absolute Ethanol (2.0 mL).
Step-by-Step Procedure:
-
Initiation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, dissolve 2-amino-6-bromobenzaldehyde in 2.0 mL of absolute ethanol.
-
Reagent Addition: Add methoxyacetone (1.2 equiv) followed dropwise by 1M aqueous NaOH (2.0 equiv).
-
Causality: The biphasic aqueous/ethanolic system ensures the solubility of the organic precursors while providing sufficient hydroxide concentration to drive the thermodynamic enolization of methoxyacetone at the
position.
-
-
Microwave Irradiation: Seal the vial and subject the mixture to microwave irradiation at 110 °C for 30 minutes.
-
Causality: Microwave heating rapidly overcomes the activation energy barrier for the dehydration of the intermediate aldol adduct, preventing the formation of polymeric side-products associated with prolonged thermal heating.
-
-
Workup: Cool the reaction to room temperature. Pour the mixture into dichloromethane (15 mL) and wash with brine (15 mL). Separate the organic layer, dry over anhydrous
, and concentrate in vacuo. -
Purification & Validation: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).
-
Self-Validation Checkpoint: Product formation is confirmed by
NMR ( ). Look for the distinct singlet for the methoxy group at ~4.01 ppm (3H), a singlet for the C2-methyl group, and the characteristic splitting pattern of the 5-bromoquinoline aromatic core[5].
-
Fig 2. Stepwise mechanistic pathway of the base-catalyzed Friedländer annulation.
Protocol B: Ullmann-Type Late-Stage Methoxylation (Alternative)
Useful if 2-amino-6-bromobenzaldehyde is unavailable, utilizing orthogonal halogen reactivity.
-
Objective: Conversion of 5-bromo-3-iodo-2-methylquinoline to the target compound via chemoselective cross-coupling.
-
Materials: 5-Bromo-3-iodo-2-methylquinoline (1.0 equiv), Sodium methoxide (3.0 equiv), CuI (0.1 equiv), anhydrous DMF.
Step-by-Step Procedure:
-
Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine 5-bromo-3-iodo-2-methylquinoline, CuI (10 mol%), and anhydrous DMF.
-
Coupling: Add sodium methoxide (3.0 equiv). Heat the reaction mixture to 100 °C for 12 hours.
-
Causality: The C3–I bond is significantly weaker and more reactive toward Cu-catalyzed oxidative addition than the C5–Br bond. This thermodynamic difference allows for highly chemoselective methoxylation at C3 without risking debromination at C5.
-
-
Workup & Validation: Quench with saturated
, extract with EtOAc, and wash extensively with water ( mL) to remove DMF. Isolate via silica gel chromatography.-
Self-Validation Checkpoint: Complete disappearance of the starting material by TLC and the emergence of a highly polar spot corresponding to the methoxylated product.
-
Analytical Validation & Troubleshooting
When executing the preferred Friedländer route, researchers should monitor the following critical parameters:
-
Incomplete Dehydration: If LC-MS indicates an intermediate mass of +18 Da relative to the target, the aldol adduct has not fully dehydrated. Solution: Increase microwave hold time by 10 minutes or add a catalytic amount of
-toluenesulfonic acid (pTSA) during a secondary heating phase to force the elimination of water. -
Base Sensitivity: Methoxyacetone is prone to self-condensation (aldol polymerization) under highly basic conditions. Solution: Ensure the 1M NaOH is added dropwise to the reaction mixture containing the benzaldehyde to keep the steady-state concentration of the enolate low, favoring the cross-aldol reaction over self-condensation.
References
-
[1] WO2021092525A1 - Wdr5 inhibitors and modulators. Google Patents.
-
[4] WO2021092525A1 - Wdr5 inhibitors and modulators (Intermediate 80 Synthesis). Google Patents.
-
[5] WO2021092525A1 - NMR Characterization of 5-Bromo-3-methoxy-2-methylquinoline. Googleapis.
-
[2] Quinoline synthesis by improved Skraup–Doebner–Von Miller reactions. ResearchGate.[Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Publishing.[Link]
Sources
- 1. WO2021092525A1 - Wdr5 inhibitors and modulators - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. WO2021092525A1 - Wdr5 inhibitors and modulators - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Safety Operating Guide
5-Bromo-3-methoxy-2-methylquinoline proper disposal procedures
Comprehensive Safety and Disposal Protocol for 5-Bromo-3-methoxy-2-methylquinoline
As a halogenated heterocyclic compound frequently utilized in drug discovery and advanced chemical research (such as the development of WDR5 inhibitors), 5-Bromo-3-methoxy-2-methylquinoline requires stringent handling and disposal protocols. Because this compound contains both a halogen (bromine) and a nitrogen-containing aromatic ring, improper disposal poses severe environmental and occupational risks, including the potential release of toxic hydrogen bromide (HBr) and nitrogen oxides (
This guide provides drug development professionals and laboratory personnel with a self-validating, step-by-step operational plan for the safe containment, segregation, and disposal of this compound in accordance with professional environmental health and safety (EHS) standards.
Hazard Profile and Causality
To manage waste effectively, one must understand the causality behind the required safety measures. 5-Bromo-3-methoxy-2-methylquinoline is generally classified as a skin, eye, and respiratory irritant[1]. However, its primary logistical challenge lies in its elemental composition:
-
Bromine Content: When subjected to thermal degradation, halogenated organics do not cleanly combust into
and . Instead, they generate highly corrosive hydrogen bromide gas and risk forming toxic byproducts if incinerated at insufficient temperatures[2]. -
Nitrogen Content: The quinoline core ensures that nitrogen oxides (
) are a primary combustion byproduct, necessitating specific emission controls.
Because of these factors, standard municipal waste disposal or drain disposal is strictly prohibited. The compound must be processed by a licensed professional waste disposal service utilizing an incinerator equipped with an afterburner and a flue gas scrubber[2]. The afterburner ensures complete thermal destruction of the aromatic ring, while the alkaline scrubber neutralizes the acidic HBr and
Quantitative Data & Waste Classification
Proper segregation prevents dangerous incompatible chemical reactions in waste accumulation areas and ensures compliance with environmental regulations, such as the US EPA's Resource Conservation and Recovery Act (RCRA) framework for halogenated materials[3][4].
| Hazard Category | Regulatory Context | Operational Handling Requirement | Causality / Rationale |
| Physical State | Solid / Powder | Store in tightly sealed HDPE or PTFE-lined glass. | Prevents aerosolization and inhalation of irritating dust particles. |
| Chemical Class | Halogenated Organic | Segregate strictly into Halogenated Waste streams. | Non-halogenated streams are often sent to standard incinerators lacking the scrubbers required to neutralize HBr gas. |
| Spill Cleanup | Incidental Release | Sweep/shovel into closed containers; avoid raising dust. | Wet sweeping or HEPA vacuuming prevents respiratory exposure to the active pharmaceutical intermediate[2]. |
| Thermal Hazard | Combustion Byproducts | Do not burn on-site. Entrust to licensed EHS vendors. | Uncontrolled fires release CO, |
Step-by-Step Disposal Methodology
The following protocol outlines the operational workflow for disposing of 5-Bromo-3-methoxy-2-methylquinoline, whether as a pure expired solid, a reaction residue, or a solution.
Phase 1: Point-of-Generation Segregation
-
Determine the Waste State: Identify if the waste is a dry solid (e.g., expired reagent, spilled powder) or dissolved in a solvent (e.g., reaction mother liquor, chromatography fractions).
-
Select the Receptacle:
-
For Solids: Use a chemically compatible, sealable container (e.g., a wide-mouth high-density polyethylene (HDPE) jar or a glass bottle with a PTFE-lined cap).
-
For Liquids: Pour the solution into a designated, clearly marked "Halogenated Organic Solvent Waste" carboy. Never mix halogenated liquid waste with non-halogenated waste, as this drastically increases institutional disposal costs and safety risks[3].
-
Phase 2: Containment and Labeling 3. Secure the Container: Ensure the primary container is tightly closed immediately after the waste is added to prevent vapor release or moisture ingress (the compound should be protected from light and moisture)[5]. 4. Apply GHS/RCRA Labeling: Affix a hazardous waste tag. Explicitly list "5-Bromo-3-methoxy-2-methylquinoline" and the exact solvent composition (if applicable). Check the boxes for "Toxic" and "Halogenated."
Phase 3: Institutional Transfer and Destruction
5. EHS Transfer: Move the sealed, labeled container to your facility's designated Secondary Containment Area (SCA) for hazardous waste.
6. Licensed Incineration: The institutional EHS department will contract a licensed waste management vendor. The vendor will transport the material to an authorized chemical incinerator. The facility must utilize an afterburner (to achieve temperatures >1000°C for complete destruction) and an alkaline flue gas scrubber (to capture HBr and
Process Visualization
The following diagram illustrates the critical decision-making pathway for the segregation and disposal of this halogenated compound to ensure regulatory compliance and environmental safety.
Caption: Decision workflow for the segregation and compliant disposal of halogenated quinoline waste.
References
-
Capot Chemical. "MSDS of 3-bromoquinoline 1-oxide." Capot Chemical Co., Ltd., [Link].
-
US Environmental Protection Agency (EPA). "Solvents in the Workplace - How to Determine if They Are Hazardous Waste." EPA, [Link].
-
US Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA, 01 Dec. 2025, [Link].
Sources
Personal protective equipment for handling 5-Bromo-3-methoxy-2-methylquinoline
Executive Safety Directive
5-Bromo-3-methoxy-2-methylquinoline is a functionalized quinoline scaffold commonly used as an intermediate in pharmaceutical synthesis.[1] While specific toxicological data for this exact isomer is often limited in vendor Safety Data Sheets (SDS), its structural properties—specifically the fusion of a halogenated moiety with a lipophilic nitrogen heterocycle—dictate a High-Caution / Universal Precaution approach.[1]
The Core Risk: This compound combines the potential genotoxicity associated with quinoline backbones with the enhanced lipophilicity of halogenation. This facilitates rapid dermal absorption and potential bioaccumulation.[1] Do not treat this merely as a generic "irritant."
Hazard Architecture & Risk Assessment
To handle this chemical safely, you must understand the mechanism of its hazard, not just the hazard codes.
| Hazard Class | Mechanism of Action | Critical Control Point |
| Acute Toxicity (Oral/Dermal) | Quinolines are metabolic substrates for cytochrome P450, often forming reactive epoxides.[1] The bromine atom increases lipid solubility, enhancing skin penetration. | Double-gloving is non-negotiable during solubilization. |
| Respiratory Irritation (STOT-SE 3) | As a solid (MP ~83-87°C), static charge can aerosolize fine particulates, irritating mucous membranes.[1] | Static control and Fume Hood use are primary barriers.[1] |
| Eye Damage (Cat 2A) | Basic nitrogen lone pair can react with lacrimal fluid, causing pH spikes and corneal opacity.[1] | Chemical Splash Goggles (unvented) are required; safety glasses are insufficient for powder handling.[1] |
Personal Protective Equipment (PPE) Protocol
This protocol moves beyond "standard compliance" to "defensive handling."[1][2][3]
A. Dermal Protection (Hands)
Standard nitrile gloves (4 mil) are insufficient for prolonged contact with halogenated heterocycles in organic solvents. [1]
-
Primary Layer: High-dexterity Nitrile (minimum 0.11 mm / 4 mil).[1]
-
Secondary Layer (Outer): Extended cuff Nitrile (minimum 0.20 mm / 8 mil) OR Silver Shield® laminate if working with chlorinated solvents (DCM/Chloroform).[1]
-
Rationale: The bromine substituent increases the permeation rate through thin nitrile. Double gloving provides a "breakthrough buffer" and allows you to strip the outer glove immediately upon contamination without exposing skin.
B. Respiratory Protection
Engineering Controls > PPE.
-
Primary: All handling of the solid powder must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1]
-
Secondary (Hood Failure/Spill): A half-face respirator with P100 (HEPA) cartridges and Organic Vapor (OV) relief.[1]
-
Why OV? Even though it is a solid, residual volatile solvents or sublimation during exothermic reactions can generate vapors.
-
C. Ocular & Face Protection[1][2][4][5][6][7][8][9]
-
Requirement: Chemical Splash Goggles (ANSI Z87.1 D3 rating).[1]
-
Contraindication: Do NOT rely on standard safety glasses.[1] Fine quinoline dust can bypass side shields, reacting with eye moisture to cause severe irritation.
D. Body Protection[3][5][6][7][8][10]
-
Standard: Cotton-blend lab coat (high neck).[1]
-
High Quantity (>10g): Tyvek® sleeve covers or a disposable apron to prevent dust accumulation on fabric cuffs, which is a common secondary exposure route.[1]
Operational Workflow: Step-by-Step
Phase 1: Preparation & Weighing
-
Static Control: Quinolines are prone to static buildup.[1] Use an ionizing fan or antistatic gun inside the balance enclosure.
-
The "Clean-Dirty" Rule: Designate the balance area as "Dirty."[1] Do not touch door handles, keyboards, or face while wearing the "weighing gloves."
Phase 2: Solubilization & Synthesis
-
Solvent Choice: If possible, avoid dissolving in DCM (Dichloromethane) outside of a closed vessel.[1] The combination of a halogenated solvent and a halogenated solute creates a mixture that permeates gloves rapidly.
-
Temperature: If heating is required, ensure the condenser is rated for the solvent's vapor pressure. 5-Bromo-3-methoxy-2-methylquinoline has a relatively low melting point; overheating can lead to sublimation and coating of the hood sash.[1]
Phase 3: Decontamination[1][7]
-
Immediate Wash: Wash the outer gloves with soap and water before removing them. This neutralizes surface dust and prevents it from becoming airborne during glove removal.
-
Surface Wipe: Wipe all surfaces with a surfactant (soap/water) followed by an alcohol wipe.[1] Quinolines are poorly soluble in water alone; the surfactant is critical for encapsulation.
Visualized Decision Logic
Diagram 1: PPE Selection Matrix
This logic gate ensures you select the correct PPE based on the physical state and solvent system.
Caption: PPE Decision Matrix based on physical state and solvent compatibility.[1]
Emergency Response & Disposal
Spill Response (Solid)
-
Evacuate the immediate 3-meter radius.[1]
-
Don PPE: Goggles, double gloves, and P100 respirator.
-
Cover: Gently cover the powder with wet paper towels (dampened with water) to prevent aerosolization.[1]
-
Scoop: Transfer to a wide-mouth jar. Do not sweep dry. [1]
Waste Disposal[2][6][7][9][11][12][13][14][15]
-
Classification: Halogenated Organic Waste .[1]
-
Segregation: Do NOT mix with non-halogenated solvents (e.g., Acetone waste).[1][4] The bromine atom requires high-temperature incineration protocols to prevent the formation of dioxins/furans during disposal.
-
Labeling: Must explicitly state "Contains Halogenated Quinolines."[1]
Diagram 2: Waste Stream Logic
Caption: Waste segregation logic ensuring environmental compliance for halogenated organics.
References
-
Occupational Safety and Health Administration (OSHA). (2024).[1] Laboratory Safety Guidance (OSHA 3404-11R). United States Department of Labor.[1][5] [Link]
-
National Institutes of Health (NIH). (2025).[1] A framework for personal protective equipment use in laboratories. National Library of Medicine.[1] [Link]
-
U.S. Environmental Protection Agency (EPA). (2025).[1] CompTox Chemicals Dashboard: 5-Bromo-2-methylquinoline. [Link]1]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
